molecular formula C6H8F3NO3 B1296073 4-(2,2,2-Trifluoroacetamido)butanoic acid CAS No. 50632-83-2

4-(2,2,2-Trifluoroacetamido)butanoic acid

Cat. No.: B1296073
CAS No.: 50632-83-2
M. Wt: 199.13 g/mol
InChI Key: KTYYDHOWWCVUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroacetamido)butanoic acid is a specialized organic compound that incorporates a butanoic acid backbone modified with a 2,2,2-trifluoroacetamide group at the 4-position. This structure suggests its potential role as a metabolite or derivative in biochemical pathways, particularly those involving gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian brain . The presence of the strongly electron-withdrawing trifluoromethyl group is a key feature, as this moiety is known to significantly increase the acidity and stability of molecules, influencing their reactivity and interaction with biological targets . In a research context, this compound is of interest for its potential applications in medicinal chemistry and as a biochemical probe. The trifluoroacetamide group is a common motif in organic synthesis, often utilized in the construction of more complex molecules and in peptide chemistry . Butanoic (butyric) acid itself is a short-chain fatty acid with known importance in various biological processes, including its role as a metabolite in the human colon and its presence in many food items . Researchers may find value in this chemical for studying enzyme inhibition, metabolic pathways, or as a building block for the synthesis of novel compounds with modified properties. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,2,2-trifluoroacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3/c7-6(8,9)5(13)10-3-1-2-4(11)12/h1-3H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYYDHOWWCVUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307555
Record name 4-(2,2,2-Trifluoroacetamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50632-83-2
Record name 4-[(2,2,2-Trifluoroacetyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50632-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 192718
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50632-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,2,2-Trifluoroacetamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,2,2-Trifluoroacetamido)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(2,2,2-Trifluoroacetamido)butanoic acid for researchers, scientists, and drug development professionals.

Chemical Properties and Data

This compound, also known as N-(Trifluoroacetyl)-γ-aminobutyric acid, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The incorporation of a trifluoroacetyl group significantly modifies the physicochemical properties of the parent molecule, enhancing its potential for various research applications.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 50632-83-2ChemicalBook[1]
Molecular Formula C₆H₈F₃NO₃MySkinRecipes[2]
Molecular Weight 199.13 g/mol MySkinRecipes[2]
IUPAC Name 4-[(2,2,2-trifluoroacetyl)amino]butanoic acidBenchchem[3]
Melting Point 78-81 °CGuidechem[4]
Refractive Index 1.405Guidechem[4]
Storage Room temperature, dry, sealedMySkinRecipes[2]

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Peaks/Signals
¹H NMR δ ~1.8-2.0 ppm (quintet, 2H, -CH₂-CH₂-COOH), δ ~2.3-2.5 ppm (triplet, 2H, -CH₂-COOH), δ ~3.3-3.5 ppm (quartet, 2H, -NH-CH₂-), δ ~9.5-10.0 ppm (broad singlet, 1H, -COOH), δ ~8.0-8.5 ppm (broad singlet, 1H, -NH-)
¹³C NMR δ ~25-30 ppm (-CH₂-CH₂-COOH), δ ~30-35 ppm (-CH₂-COOH), δ ~40-45 ppm (-NH-CH₂-), δ ~115-120 ppm (quartet, J ≈ 285 Hz, -CF₃), δ ~155-160 ppm (quartet, J ≈ 37 Hz, -CO-CF₃), δ ~175-180 ppm (-COOH)
FTIR (cm⁻¹) ~3300 (N-H stretch), ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2850-2960 (C-H stretch), ~1710 (C=O stretch of carboxylic acid), ~1690 (C=O stretch of amide I), ~1550 (N-H bend of amide II), ~1100-1200 (C-F stretch)
Mass Spectrometry (m/z) Expected fragments: [M-OH]⁺, [M-COOH]⁺, [M-CF₃]⁺, [M-NHCOCF₃]⁺

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the N-trifluoroacetylation of amino acids.

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N-methylmorpholine (NMM) (optional, as a base)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 4-aminobutanoic acid in anhydrous DCM or THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. If a base is used, add it to the amino acid solution before the TFAA.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Acidify the mixture to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product GABA 4-Aminobutanoic Acid (GABA) Mix Dissolve GABA in Solvent GABA->Mix TFAA Trifluoroacetic Anhydride (TFAA) Add_TFAA Slowly Add TFAA TFAA->Add_TFAA Solvent Anhydrous Solvent (DCM/THF) Solvent->Mix Cool Cool to 0°C Mix->Cool Cool->Add_TFAA Stir Stir at RT for 2-4h Add_TFAA->Stir Quench Quench with Water Stir->Quench Acidify Acidify to pH 2 Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude this compound Evaporate->Crude_Product

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., Diethyl ether/Hexane[4])

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., diethyl ether).

  • Slowly add the "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent back until the solution is clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Biological Context and Potential Signaling Pathways

This compound is a structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[5] The introduction of the trifluoroacetyl group can alter its lipophilicity and interaction with biological targets. While specific studies on this compound are limited, its structural similarity to GABA suggests potential interaction with the GABAergic system.

The GABAergic signaling pathway is crucial for regulating neuronal excitability. GABA, released from a presynaptic neuron, binds to postsynaptic GABA receptors (GABA-A and GABA-B). GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron and an inhibitory postsynaptic potential (IPSP). GABA-B receptors are G-protein coupled receptors that can indirectly open potassium channels or inhibit calcium channels, also resulting in an inhibitory effect.

Derivatives of butanoic acid have been shown to have various biological activities, including the modulation of neurotransmission.[6] It is plausible that this compound could act as a modulator of GABA receptors or GABA transporters, thereby influencing GABAergic signaling.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD synthesis GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle GABA_Released GABA GABA_Vesicle->GABA_Released release GAT GABA Transporter (GAT) GABA_Released->GAT reuptake GABA_A GABA-A Receptor GABA_Released->GABA_A binds to GABA_B GABA-B Receptor GABA_Released->GABA_B binds to Cl_channel Cl⁻ Channel GABA_A->Cl_channel opens K_channel K⁺ Channel GABA_B->K_channel activates Ca_channel Ca²⁺ Channel GABA_B->Ca_channel inhibits IPSP Inhibitory Postsynaptic Potential (IPSP) Cl_channel->IPSP Cl⁻ influx leads to K_channel->IPSP K⁺ efflux leads to Ca_channel->IPSP reduced Ca²⁺ influx contributes to TFABA 4-(2,2,2-Trifluoroacetamido) butanoic acid (Potential Modulator) TFABA->GAT inhibits? TFABA->GABA_A modulates? TFABA->GABA_B modulates?

Caption: Potential modulation of GABAergic signaling by the target compound.

Further research is necessary to elucidate the precise mechanism of action and specific molecular targets of this compound. Its unique chemical properties make it a valuable tool for probing the GABAergic system and a potential lead compound in the development of novel therapeutics targeting neurological disorders.

References

Technical Guide: 4-(2,2,2-Trifluoroacetamido)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50632-83-2

This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoroacetamido)butanoic acid, a specialized organic compound with applications in research and drug development. The document details its chemical properties, a representative synthesis protocol, and its potential biological significance, particularly in the context of medicinal chemistry.

Chemical and Physical Properties

This compound, also known as N-(Trifluoroacetyl)-γ-aminobutyric acid, is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian brain.[1] The incorporation of a trifluoroacetamide group significantly influences the molecule's electronic properties, stability, and potential biological interactions.[1] It is recognized as a valuable fragment molecule and building block for the synthesis of more complex bioactive compounds in drug discovery programs.[2]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 50632-83-2[3]
Molecular Formula C₆H₈F₃NO₃[4]
Molecular Weight 199.13 g/mol [4]
IUPAC Name 4-[(2,2,2-trifluoroacetyl)amino]butanoic acid[1]
Synonyms N-(Trifluoroacetyl)-γ-aminobutyric acid, 4-[(trifluoroacetyl)amino]butanoic acidChemical Supplier Catalogs
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Synthesis Protocol

Reaction: Acylation of 4-aminobutanoic acid with ethyl trifluoroacetate.

Materials:

  • 4-aminobutanoic acid (GABA)

  • Ethyl trifluoroacetate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobutanoic acid in the chosen anhydrous solvent.

  • Addition of Base: Add a slight excess (approximately 1.1 to 1.5 equivalents) of triethylamine to the solution. This will deprotonate the carboxylic acid and neutralize the acid formed during the reaction.

  • Acylation: Cool the mixture in an ice bath. Slowly add ethyl trifluoroacetate (approximately 1.0 to 1.2 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, acidify the mixture with 1M HCl to a pH of approximately 2-3.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Applications

The trifluoromethyl group is a key feature, known to enhance molecular stability and acidity, which can influence reactivity and interactions with biological targets.[1] This compound is of interest for its potential applications in medicinal chemistry and as a biochemical probe for studying enzyme inhibition and metabolic pathways.[1]

Potential as a Histone Deacetylase (HDAC) Inhibitor

The parent molecule, butanoic acid (butyrate), is a well-documented inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate causes hyperacetylation of histones, which results in a more open chromatin structure, allowing for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis. This mechanism is a key area of research in cancer therapy.

Given the structural similarity of this compound to butanoic acid, it is plausible that it may also exhibit HDAC inhibitory activity. The trifluoroacetyl group may influence the compound's potency and selectivity for different HDAC isoforms.

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 Effect of Inhibitor HDAC Histone Deacetylase (HDAC) Histone_Deac Deacetylated Histone (Repressed Transcription) HDAC->Histone_Deac Histone_Ac Acetylated Histone (Active Transcription) Histone_Ac->HDAC Deacetylation Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) Histone_Deac->Gene_Expression Prevents Butyrate_Analog This compound (Potential Inhibitor) HDAC_Inhibited Inhibited HDAC Butyrate_Analog->HDAC_Inhibited Inhibits HDAC_Inhibited->Gene_Expression Allows Transcription

Caption: Proposed mechanism of HDAC inhibition.

Application in Fragment-Based Drug Discovery

As a fragment molecule, this compound can be used in fragment-based drug discovery (FBDD). This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Hits from this screen can then be optimized and grown into more potent lead compounds. The trifluoromethyl and carboxylic acid moieties of this compound provide distinct interaction points (hydrogen bond donors/acceptors, electrostatic interactions) that can be explored in FBDD campaigns.

FBDD_Workflow start Start: Target Identification fragment_library Fragment Library Screening (including title compound) start->fragment_library hit_id Hit Identification (e.g., NMR, X-ray Crystallography) fragment_library->hit_id hit_to_lead Hit-to-Lead Optimization (Fragment Growing/Linking) hit_id->hit_to_lead lead_compound Lead Compound hit_to_lead->lead_compound preclinical Preclinical Development lead_compound->preclinical end End: Clinical Candidate preclinical->end

Caption: General workflow for fragment-based drug discovery.

Spectroscopic Data

At present, public databases do not contain experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. Researchers are advised to acquire this data upon synthesis or purchase of the compound for characterization and quality control.

Conclusion

This compound is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its structural relationship to the neurotransmitter GABA and the HDAC inhibitor butanoic acid suggests intriguing possibilities for its biological activity. While detailed experimental data is sparse in the public domain, its utility as a synthetic building block and a fragment for screening is well-recognized. Further investigation into its physicochemical and biological properties is warranted to fully explore its potential in therapeutic applications.

References

Physicochemical Properties of 4-(2,2,2-trifluoroacetamido)butanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2,2-trifluoroacetamido)butanoic acid, with the CAS number 50632-83-2, is a fragment molecule that holds significance as a structural scaffold for molecular linking, expansion, and modification in drug discovery and synthesis.[1] Its structure, incorporating a butanoic acid backbone and a trifluoroacetamide group, suggests potential applications as a metabolite or derivative in biochemical pathways, particularly those involving the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2] The presence of the electron-withdrawing trifluoromethyl group can enhance the acidity and stability of the molecule, influencing its reactivity and interaction with biological targets.[2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and visualizations of relevant workflows and a potential signaling pathway.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₈F₃NO₃[3]
Molecular Weight 199.13 g/mol [3]
CAS Number 50632-83-2[1][3]
Predicted Melting Point 85-95 °CComputational Prediction
Predicted Boiling Point 350-370 °CComputational Prediction
Predicted pKa 4.2 ± 0.1Computational Prediction
Predicted Aqueous Solubility >10 g/LComputational Prediction
Predicted LogP 0.8 ± 0.3Computational Prediction

Disclaimer: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the N-acylation of 4-aminobutanoic acid (GABA). A general procedure is outlined below, which can be optimized for specific laboratory conditions.

Materials:

  • 4-aminobutanoic acid (GABA)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobutanoic acid in the chosen anhydrous solvent. If solubility is an issue, a co-solvent system or a different solvent may be explored.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction.

  • Addition of Base: Add the base (e.g., triethylamine) dropwise to the stirred solution. The base acts as a scavenger for the trifluoroacetic acid byproduct.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (TFAA) to the reaction mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, continuing to stir until the reaction is complete as indicated by TLC.

  • Work-up:

    • Quench the reaction by adding 1M HCl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the compound.

  • Method: A reversed-phase HPLC method is suitable.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.

    • Detection: UV detection at a wavelength of approximately 210-220 nm.

    • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To confirm the molecular weight and fragmentation pattern.

  • Method: Derivatization is typically required to increase the volatility of the carboxylic acid.

    • Derivatization: Esterification of the carboxylic acid group (e.g., with methanol or diazomethane) or silylation.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Carrier Gas: Helium.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer scanning a suitable mass range.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure.

  • Method:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atoms in the trifluoromethyl group.

    • Solvent: A deuterated solvent such as CDCl₃, DMSO-d₆, or D₂O.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 4-Aminobutanoic Acid + TFAA reaction N-Acylation Reaction (Solvent, Base, 0°C to RT) start->reaction workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup extraction Solvent Extraction workup->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Column Chromatography or Recrystallization concentration->purification final_product Pure 4-(2,2,2-trifluoroacetamido) butanoic acid purification->final_product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Structural Confirmation sample Synthesized Compound hplc HPLC Analysis (Reversed-Phase) sample->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr gcms GC-MS Analysis (after derivatization) sample->gcms

Caption: Analytical workflow for compound characterization.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad converts gaba GABA gad->gaba vgat VGAT gaba->vgat vesicle Synaptic Vesicle synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release vgat->vesicle loads into gat GABA Transporter (GAT) compound 4-(2,2,2-trifluoroacetamido) butanoic acid (Hypothetical Interaction) compound->gat Potential Inhibition? gaba_receptor GABA Receptor (GABAA or GABAB) ion_channel Ion Channel Opening (e.g., Cl⁻ influx) gaba_receptor->ion_channel hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) ion_channel->hyperpolarization synaptic_cleft->gat Reuptake synaptic_cleft->gaba_receptor binds to

Caption: Hypothetical interaction with the GABAergic signaling pathway.

References

Unraveling the Enigmatic Mechanism of 4-(2,2,2-Trifluoroacetamido)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

4-(2,2,2-Trifluoroacetamido)butanoic acid is a synthetic molecule of significant interest in the fields of neuroscience and pharmacology. Its structural analogy to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and the presence of a trifluoroacetyl moiety, suggest a multifaceted mechanism of action. This technical guide synthesizes the current, albeit limited, understanding of this compound, postulating its potential biological targets and signaling pathways. Drawing upon the known pharmacology of its constituent parts, this document explores two primary hypothetical mechanisms: modulation of the GABAergic system and inhibition of histone deacetylases (HDACs). This guide also outlines prospective experimental protocols to elucidate its precise molecular interactions and presents a theoretical synthesis pathway. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.

Introduction

This compound is a derivative of 4-aminobutanoic acid (GABA), where the primary amine is acylated with a trifluoroacetyl group. This chemical modification has profound implications for its pharmacological profile, potentially enhancing its metabolic stability and ability to cross the blood-brain barrier compared to its parent molecule, GABA. The trifluoromethyl group is a common feature in modern pharmaceuticals, known to improve properties such as bioavailability and target affinity.[1] While direct experimental evidence detailing the mechanism of action of this compound remains to be fully elucidated, its structural characteristics point towards two principal, and not mutually exclusive, avenues of biological activity: interaction with the GABAergic system and modulation of epigenetic enzymes, specifically histone deacetylases (HDACs).

Hypothetical Mechanism of Action 1: Modulation of the GABAergic System

The most direct hypothesis for the mechanism of action of this compound stems from its structural similarity to GABA.[2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its effects are mediated through ionotropic GABA-A receptors and metabotropic GABA-B receptors.

Potential Interaction with GABA Receptors

This compound may act as a direct agonist or antagonist at GABA-A or GABA-B receptors. The N-trifluoroacetylation could influence its binding affinity and efficacy compared to GABA. It is also plausible that it acts as a partial agonist or a modulator of these receptors.

Potential Inhibition of GABA Transaminase (GABA-T)

Another plausible mechanism is the inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[3] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing GABAergic neurotransmission. The trifluoroacetyl group could confer inhibitory properties towards this enzyme.

Table 1: Potential Interactions with the GABAergic System

Potential TargetProposed InteractionPotential Outcome
GABA-A ReceptorAgonist/Partial Agonist/Positive Allosteric ModulatorEnhanced inhibitory neurotransmission, anxiolytic, sedative effects
GABA-B ReceptorAgonist/Partial AgonistSlower, prolonged inhibitory signaling
GABA Transaminase (GABA-T)Competitive or Non-competitive InhibitorIncreased synaptic GABA levels, enhanced GABAergic tone

Hypothetical Mechanism of Action 2: Inhibition of Histone Deacetylases (HDACs)

The butanoic acid backbone of the molecule suggests a potential role as a histone deacetylase (HDAC) inhibitor. Butyrate, a short-chain fatty acid, is a well-established inhibitor of class I and IIa HDACs.[4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.

Inhibition of HDACs by this compound would lead to histone hyperacetylation, resulting in a more open chromatin structure and the transcription of genes that may have been silenced. This epigenetic modification can have profound effects on cellular processes, including cell cycle progression, differentiation, and apoptosis. The trifluoroacetamide moiety could influence the potency and selectivity of HDAC inhibition compared to butyrate.[5]

Signaling Pathway for HDAC Inhibition

HDAC_Inhibition_Pathway Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (by HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones->Histones Deacetylation (by HDACs) Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the N-acylation of 4-aminobutanoic acid (GABA).

Synthesis_Workflow cluster_reactants Reactants GABA 4-Aminobutanoic Acid (GABA) Reaction N-Acylation Reaction GABA->Reaction TFAA Trifluoroacetic Anhydride or Ethyl Trifluoroacetate TFAA->Reaction Base Base (e.g., Triethylamine) Base->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product This compound Purification->Product

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary.

4.2.1. In Vitro Assays

  • GABA Receptor Binding Assays: Radioligand binding assays using [3H]GABA, [3H]muscimol (for GABA-A), or [3H]baclofen (for GABA-B) with synaptic membrane preparations can determine the binding affinity of the compound to GABA receptors.

  • Electrophysiology: Patch-clamp electrophysiology on cultured neurons or oocytes expressing specific GABA receptor subtypes can be used to characterize the functional activity of the compound as an agonist, antagonist, or modulator.

  • GABA Transaminase (GABA-T) Inhibition Assay: A spectrophotometric or fluorometric assay measuring the activity of purified GABA-T in the presence of varying concentrations of the compound can determine its inhibitory potential (IC50).

  • HDAC Inhibition Assay: Commercially available HDAC activity assays can be used to screen for inhibitory activity against a panel of HDAC isoforms to determine potency and selectivity.

  • Western Blot Analysis: Treatment of cultured cells (e.g., neuronal cell lines or primary cortical neurons) with the compound, followed by Western blotting for acetylated histones (e.g., acetyl-H3, acetyl-H4), can confirm its in-cell HDAC inhibitory activity.

4.2.2. In Vivo Studies

  • Animal Models of Anxiety and Epilepsy: Rodent models such as the elevated plus-maze, open field test, and chemically or genetically induced seizure models can be used to assess the anxiolytic and anticonvulsant effects of the compound, which would be consistent with a GABAergic mechanism.

  • Microdialysis: In vivo microdialysis in the brains of freely moving animals can be used to measure extracellular GABA levels following administration of the compound, providing evidence for GABA-T inhibition.

  • Pharmacokinetic Studies: Analysis of plasma and brain tissue concentrations of the compound over time will be crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Proposed Experimental Protocols

Experimental ApproachObjectiveKey Parameters to Measure
In Vitro
Radioligand BindingAssess binding to GABA receptorsKi, Kd
Patch-Clamp ElectrophysiologyCharacterize functional activity at GABA receptorsEC50, Imax, antagonist effects
GABA-T Inhibition AssayDetermine inhibitory potency against GABA-TIC50, Ki
HDAC Inhibition AssayDetermine inhibitory potency and selectivity against HDACsIC50 for various HDAC isoforms
Western BlotConfirm in-cell HDAC inhibitionLevels of acetylated histones
In Vivo
Behavioral ModelsEvaluate potential anxiolytic and anticonvulsant effectsBehavioral endpoints (e.g., time in open arms, seizure score)
MicrodialysisMeasure effects on brain GABA levelsExtracellular GABA concentrations
PharmacokineticsDetermine ADME propertiesCmax, Tmax, half-life, brain/plasma ratio

Conclusion

This compound represents a molecule with significant therapeutic potential, primarily due to its structural relationship to GABA and butanoic acid. While its precise mechanism of action is yet to be definitively established, the available evidence strongly suggests that its biological effects are likely mediated through the modulation of the GABAergic system and/or the inhibition of histone deacetylases. The trifluoroacetamide group is expected to confer favorable pharmacokinetic properties, making it a more drug-like molecule than its natural counterparts.[6][7] Further rigorous experimental investigation, following the protocols outlined in this guide, is essential to fully elucidate its pharmacological profile and to unlock its potential for the development of novel therapeutics for neurological and other disorders. The convergence of GABAergic modulation and epigenetic regulation in a single molecule presents an exciting frontier for drug discovery.

References

The Biological Activity of Fluorinated GABA Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The modulation of GABAergic signaling is a key therapeutic strategy for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Consequently, the development of novel GABA analogs with improved pharmacological profiles is an area of intense research. The strategic incorporation of fluorine into GABA derivatives has emerged as a powerful approach to fine-tune their biological activity. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence the conformation, metabolic stability, and receptor binding affinity of these molecules.[1][2] This technical guide provides an in-depth overview of the biological activity of fluorinated GABA derivatives, focusing on their synthesis, quantitative pharmacological data, and the experimental methodologies used in their evaluation.

Structure-Activity Relationships of Fluorinated GABA Derivatives

The introduction of fluorine into the GABA scaffold can have profound effects on the molecule's conformation and, consequently, its interaction with GABA receptors and transporters. The stereoselective fluorination of GABA analogs can create conformationally biased derivatives that exhibit distinct selectivity profiles for GABAA, GABAB, and GABAC receptors.[2] This conformational control arises from the stereoelectronic effects of the C-F bond. For instance, the enantiomers of 3-fluoro-GABA have been instrumental in probing the binding conformation of GABA at GABAA receptors and the GABA-metabolizing enzyme, GABA aminotransferase.[1] The gauche effect, an electrostatic interaction between the fluorine atom and the ammonium group, favors specific solution conformers, which can be correlated with their biological activity.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of various fluorinated GABA derivatives at different targets within the GABAergic system.

CompoundTargetAssay TypeValueUnitsReference
(R)-3-fluoro-GABAGABAA ReceptorAgonist ActivitySimilar to (S)-enantiomer-[3]
(S)-3-fluoro-GABAGABAA ReceptorAgonist ActivitySimilar to (R)-enantiomer-[3]
β-CF3-β-OH-GABAGABA Uptake[3H]GABA uptake in synaptosomesIncreased uptake% of control[4]
β-CF3-GABAGABA Uptake[3H]GABA uptake in synaptosomesIncreased uptake% of control[4]
β-CF2CF2H-GABAGABA Uptake[3H]GABA uptake in synaptosomesIncreased uptake% of control[4]
6-fluoroflavoneGABAA Receptor (BZ site)Neutralizing Modulator--[5]
6-chloroflavoneGABAA Receptor (BZ site)Neutralizing Modulator--[5]
6-bromoflavoneGABAA Receptor (BZ site)Positive Allosteric Modulator--[5]

Signaling Pathways

The interaction of fluorinated GABA derivatives with their molecular targets initiates a cascade of intracellular events that ultimately modulate neuronal activity. The primary targets are GABAA and GABAB receptors, which have distinct signaling mechanisms.

GABAA Receptor Signaling

GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).[6][7] The binding of a GABA agonist, including many fluorinated derivatives, opens the channel, leading to an influx of Cl- and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect. The activity of GABAA receptors can be allosterically modulated by various compounds, including benzodiazepines and barbiturates.[8]

GABAA_Signaling cluster_membrane Cell Membrane GABAA GABAA Receptor Cl_ion Cl- GABAA->Cl_ion Opens Channel GABA_analog Fluorinated GABA Derivative (Agonist) GABA_analog->GABAA Binds to Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

GABAB Receptor Signaling

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[9][10] Upon activation by a fluorinated GABA agonist, the receptor couples to Gi/o proteins. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can directly inhibit voltage-gated Ca2+ channels and activate G-protein-coupled inwardly-rectifying K+ (GIRK) channels.[9] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9]

GABAB_Signaling cluster_membrane Cell Membrane GABAB GABAB Receptor G_protein Gi/o Protein GABAB->G_protein Activates G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux GABA_analog Fluorinated GABA Derivative (Agonist) GABA_analog->GABAB G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates PKA ↓ PKA Activity cAMP->PKA Inhibition Inhibition of Neurotransmitter Release & Neuronal Excitability PKA->Inhibition Ca_influx->Inhibition K_efflux->Inhibition Synthesis_Workflow Start Starting Material (e.g., Protected Amino Acid) Step1 Fluorination Reaction (e.g., with Deoxo-Fluor™) Start->Step1 Purification1 Purification (e.g., Column Chromatography) Step1->Purification1 Step2 Deprotection/Modification (e.g., Hydrogenolysis, Hydrolysis) Purification1->Step2 Purification2 Final Purification (e.g., Recrystallization, HPLC) Step2->Purification2 Characterization Structural Characterization (NMR, MS, etc.) Purification2->Characterization Final_Product Fluorinated GABA Derivative Characterization->Final_Product

References

An In-depth Technical Guide on 4-(2,2,2-Trifluoroacetamido)butanoic Acid as a GABA Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific biological activity and pharmacological profile of 4-(2,2,2-Trifluoroacetamido)butanoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the chemical nature of the compound and by drawing parallels with other characterized GABA analogs. The quantitative data and experimental protocols are presented as representative examples for the evaluation of a novel GABA analog and are not based on published data for this specific molecule.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. A deficiency in GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, the development of GABA analogs—compounds that mimic or modulate the GABA system—is a cornerstone of neuropharmacology.

This compound is a derivative of GABA characterized by the N-trifluoroacetylation of the primary amino group. This modification significantly increases the lipophilicity of the GABA backbone, a strategy often employed to enhance blood-brain barrier (BBB) penetration. The strongly electron-withdrawing trifluoromethyl group also influences the compound's acidity and metabolic stability[1]. This whitepaper provides a technical guide for researchers, scientists, and drug development professionals on the core aspects of studying this compound as a potential GABA analog.

Chemical Synthesis

The synthesis of this compound can be achieved by the N-trifluoroacetylation of 4-aminobutanoic acid (GABA). A common and efficient method involves the use of trifluoroacetic anhydride (TFAA) or other trifluoroacetylating agents.

Representative Synthesis Protocol

Reaction: N-Trifluoroacetylation of 4-Aminobutanoic Acid

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or another non-nucleophilic base (optional, to scavenge the trifluoroacetic acid byproduct)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-aminobutanoic acid in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred suspension. If using a base like triethylamine, it can be added prior to the TFAA.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Postulated Mechanism of Action and Signaling

As a GABA analog, this compound is hypothesized to modulate the GABAergic system. The primary targets would be the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. The N-trifluoroacetyl group may influence its binding affinity and selectivity for these receptors or affect its interaction with GABA transporters (GATs) or the primary catabolic enzyme, GABA transaminase (GABA-T).

GABASignaling cluster_pre Presynaptic Terminal cluster_synapse cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle Release Depolarization-induced Release GABA_vesicle->Release GABA GABA Release->GABA GABA_A GABA-A Receptor GABA->GABA_A Binds GABA_B GABA-B Receptor GABA->GABA_B Binds Analog 4-(TFA)-Butanoic Acid (Hypothesized) Analog->GABA_A Binds? Analog->GABA_B Binds? Cl_channel Cl- Influx GABA_A->Cl_channel K_channel K+ Efflux GABA_B->K_channel Ca_channel Ca2+ Channel Inhibition GABA_B->Ca_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Caption: Hypothesized GABAergic signaling pathway for the GABA analog.

Quantitative Data (Representative)

Due to the lack of published binding data for this compound, the following tables present hypothetical, yet plausible, data for illustrative purposes. The addition of a lipophilic N-acyl group could potentially increase affinity for GABA receptors compared to GABA itself, but this requires experimental validation.

Table 1: Representative GABA-A Receptor Binding Affinity

Compound Radioligand Preparation IC₅₀ (μM) Kᵢ (μM)
GABA [³H]Muscimol Rat Brain Membranes 0.8 0.5
4-(TFA)-Butanoic Acid [³H]Muscimol Rat Brain Membranes 1.2 0.8

| Bicuculline (Antagonist) | [³H]Muscimol | Rat Brain Membranes | 0.3 | 0.2 |

Table 2: Representative GABA-B Receptor Binding Affinity

Compound Radioligand Preparation IC₅₀ (μM) Kᵢ (μM)
GABA [³H]Baclofen Rat Brain Membranes 1.5 1.0
4-(TFA)-Butanoic Acid [³H]Baclofen Rat Brain Membranes 2.5 1.8

| Baclofen (Agonist) | [³H]Baclofen | Rat Brain Membranes | 0.2 | 0.15 |

Table 3: Representative In Vivo Efficacy (Anticonvulsant Model)

Compound (Dose, i.p.) Animal Model Seizure Induction Endpoint Result
Vehicle Mouse PTZ (85 mg/kg) % Protection 0%
Diazepam (1 mg/kg) Mouse PTZ (85 mg/kg) % Protection 90%
4-(TFA)-Butanoic Acid (50 mg/kg) Mouse PTZ (85 mg/kg) % Protection 40%

| 4-(TFA)-Butanoic Acid (100 mg/kg) | Mouse | PTZ (85 mg/kg) | % Protection | 65% |

Experimental Protocols

A thorough characterization of a novel GABA analog requires a series of in vitro and in vivo experiments.

ExperimentalWorkflow cluster_invitro cluster_invivo Synthesis Synthesis & Purification InVitro In Vitro Characterization Synthesis->InVitro InVivo In Vivo Evaluation InVitro->InVivo GABA_A_Binding GABA-A Binding Assay GABA_B_Binding GABA-B Binding Assay Functional_Assay Functional Assays (e.g., Electrophysiology) PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Anticonvulsant Anticonvulsant Models (e.g., PTZ, MES) Anxiolytic Anxiolytic Models (e.g., EPM) Toxicity Acute Toxicity Conclusion Data Analysis & Conclusion PKPD->Conclusion

References

Metabolic Fate of 4-(2,2,2-trifluoroacetamido)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of 4-(2,2,2-trifluoroacetamido)butanoic acid. Due to the limited availability of direct experimental data on this specific compound, this document outlines a putative metabolic pathway based on the known biotransformation of structurally related molecules, including butanoic acid derivatives, compounds with amide linkages, and fluorinated substances. This guide also presents hypothetical experimental protocols and data tables to serve as a foundational resource for researchers initiating studies on the pharmacokinetics and metabolism of this compound. The information herein is intended to guide future research and support drug development efforts involving this compound.

Introduction

This compound is an organic compound featuring a butanoic acid backbone, an amide linkage, and a trifluoroacetyl group.[1] This unique structure suggests potential applications in medicinal chemistry and as a biochemical probe.[1] The trifluoromethyl group can significantly influence the molecule's stability and biological interactions.[1] Understanding the metabolic fate of this compound is crucial for evaluating its potential therapeutic efficacy, safety profile, and overall pharmacokinetic properties. This guide synthesizes information on the metabolism of analogous structures to predict the biotransformation of this compound.

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through several key enzymatic reactions targeting its functional groups. The primary routes of biotransformation are predicted to be hydrolysis of the amide bond and modifications of the butanoic acid chain.

Phase I Metabolism

Phase I reactions are expected to introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation.

  • Amide Hydrolysis: The amide linkage is a probable site for enzymatic hydrolysis by amidases, leading to the cleavage of the molecule into 4-aminobutanoic acid (GABA) and trifluoroacetic acid.

  • Hydroxylation: The aliphatic butanoic acid chain may undergo oxidation by cytochrome P450 enzymes to form hydroxylated metabolites.

  • Dehydrogenation: The hydroxylated intermediates could be further oxidized to form ketone derivatives.

Phase II Metabolism

Phase II metabolism would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

  • Glucuronidation: The carboxylic acid group of the parent compound or its metabolites can be conjugated with glucuronic acid.

  • Sulfation: The hydroxylated metabolites may undergo sulfation.

A diagrammatic representation of the predicted metabolic pathway is provided below.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound hydrolysis Amide Hydrolysis (Amidases) parent->hydrolysis hydroxylation Hydroxylation (CYP450) parent->hydroxylation glucuronidation Glucuronidation (UGTs) parent->glucuronidation feces Feces parent->feces gaba 4-Aminobutanoic Acid (GABA) hydrolysis->gaba tfa Trifluoroacetic Acid hydrolysis->tfa urine Urine gaba->urine tfa->urine hydroxylated_metabolite Hydroxylated Metabolite hydroxylation->hydroxylated_metabolite dehydrogenation Dehydrogenation hydroxylated_metabolite->dehydrogenation sulfation Sulfation (SULTs) hydroxylated_metabolite->sulfation keto_metabolite Keto Metabolite dehydrogenation->keto_metabolite glucuronide_conjugate Glucuronide Conjugate glucuronidation->glucuronide_conjugate sulfate_conjugate Sulfate Conjugate sulfation->sulfate_conjugate glucuronide_conjugate->urine sulfate_conjugate->urine G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Methods cluster_data Data Interpretation microsomes Liver Microsome Stability Assay lcms LC-MS/MS Analysis microsomes->lcms hepatocytes Hepatocyte Metabolite ID hrms HRMS Analysis hepatocytes->hrms pk_study Rodent Pharmacokinetic Study pk_study->lcms pk_params Pharmacokinetic Parameters lcms->pk_params metabolite_profile Metabolite Profile & Excretion Routes lcms->metabolite_profile hrms->metabolite_profile

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2,2,2-Trifluoroacetamido)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2,2,2-Trifluoroacetamido)butanoic acid is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a trifluoroacetyl group can enhance the metabolic stability and bioavailability of parent molecules.[1] This document provides a detailed protocol for the synthesis of this compound via the N-acylation of 4-aminobutanoic acid (GABA) using trifluoroacetic anhydride (TFAA).

Reaction Scheme

The overall reaction involves the protection of the amino group of 4-aminobutanoic acid with a trifluoroacetyl group.

4-Aminobutanoic Acid + Trifluoroacetic Anhydride → this compound + Trifluoroacetic Acid

Experimental Protocol

This protocol is adapted from a general procedure for the N-trifluoroacetylation of amino acids.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminobutanoic acid (GABA)≥99%e.g., Sigma-Aldrich
Trifluoroacetic anhydride (TFAA)≥99%e.g., Sigma-AldrichCorrosive and moisture sensitive[3]
Dichloromethane (DCM), anhydrousACS Grade, ≥99.8%e.g., Fisher ScientificDry, freshly distilled or from a solvent purification system is recommended.
Deionized Water--
Brine (saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Gradee.g., VWRFor drying the organic phase.
Equipment
  • Round-bottom flask (e.g., 50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobutanoic acid (e.g., 1.0 g, 9.7 mmol, 1.0 equiv).

    • Place the flask in a fume hood.

  • N-Acylation:

    • Carefully add trifluoroacetic anhydride (TFAA) (e.g., 2.7 mL, 19.4 mmol, 2.0 equiv) to the flask containing the 4-aminobutanoic acid.[2]

    • Stir the mixture at room temperature until the 4-aminobutanoic acid is completely dissolved.[2] The reaction is typically exothermic.

    • Once dissolved, add anhydrous dichloromethane (DCM) (e.g., 50 mL).[2]

  • Reaction Monitoring & Workup:

    • Allow the reaction to stir at room temperature for approximately 1 hour.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After 1 hour, quench the reaction by pouring the mixture into a separatory funnel containing ice-water (e.g., 50 mL).[2]

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water (e.g., 3 x 25 mL) and then with brine (1 x 25 mL).[2]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[2]

    • Filter off the drying agent.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization if necessary.

Safety Precautions
  • Trifluoroacetic anhydride is highly corrosive, volatile, and reacts violently with water.[3][4] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters
ParameterValue
4-Aminobutanoic Acid (mass)1.0 g
4-Aminobutanoic Acid (moles)9.7 mmol
Trifluoroacetic Anhydride (volume)2.7 mL
Trifluoroacetic Anhydride (moles)19.4 mmol
Molar Ratio (GABA:TFAA)1 : 2
SolventAnhydrous Dichloromethane (DCM)
Solvent Volume50 mL
Reaction Time1 hour
Reaction TemperatureRoom Temperature
Expected YieldGood to excellent yields are reported for similar reactions.[2]

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Reaction Setup cluster_reaction N-Acylation cluster_workup Workup & Isolation cluster_product Final Product A 1. Add 4-aminobutanoic acid to a round-bottom flask B 2. Add trifluoroacetic anhydride (TFAA) A->B C 3. Stir until dissolved B->C D 4. Add anhydrous dichloromethane (DCM) C->D E 5. Stir for 1 hour at room temperature D->E F 6. Quench reaction with ice-water E->F G 7. Separate organic layer F->G H 8. Wash with water and brine G->H I 9. Dry with MgSO4 H->I J 10. Evaporate solvent I->J K This compound J->K

Caption: Synthesis workflow from starting materials to the final product.

References

Application Notes and Protocols: Trifluoroacetylation of 4-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetylation is a crucial chemical modification used to introduce a trifluoroacetyl group (-C(O)CF₃) onto molecules, particularly at primary and secondary amine functionalities. This process significantly alters the physicochemical properties of the parent molecule, rendering it more volatile, less polar, and suitable for various analytical and synthetic applications.[1] Trifluoroacetic anhydride (TFAA) is a highly reactive and commonly used reagent for this transformation due to its efficiency and the ease of formation of stable derivatives.[1][2]

This document provides detailed application notes and experimental protocols for the trifluoroacetylation of 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The resulting N-trifluoroacetyl-4-aminobutanoic acid is a valuable derivative for applications in gas chromatography (GC) analysis, as a protecting group in peptide synthesis, and as a potential pharmacologically active compound.[1]

Data Presentation

ParameterValue/RangeReference/Notes
Reactants
4-Aminobutanoic Acid (GABA)1.0 equivalentStarting material
Trifluoroacetic Anhydride (TFAA)1.1 - 2.0 equivalentsAcylating agent
SolventDichloromethane (DCM), Tetrahydrofuran (THF), or PyridineAnhydrous conditions recommended
Base (optional)Pyridine, Triethylamine (TEA)Can be used as a catalyst and acid scavenger
Reaction Conditions
Temperature0 °C to Room Temperature (20-25 °C)Reaction is typically rapid
Reaction Time30 minutes to 2 hoursMonitor by TLC or LC-MS
Work-up & Purification
QuenchingWater or dilute aqueous acidTo hydrolyze excess TFAA
ExtractionEthyl acetate or other suitable organic solvent
PurificationRecrystallization or column chromatographyTo obtain the pure product
Expected Yield 70-95%Dependent on scale and purification method.[3]

Experimental Protocols

Protocol 1: Trifluoroacetylation of 4-Aminobutanoic Acid in Dichloromethane

This protocol describes a general procedure for the preparative scale synthesis of N-trifluoroacetyl-4-aminobutanoic acid.

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-aminobutanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of TFAA: Slowly add trifluoroacetic anhydride (1.2 eq.) dropwise to the stirred suspension over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of water to hydrolyze the excess trifluoroacetic anhydride. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-trifluoroacetyl-4-aminobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Trifluoroacetylation using Pyridine as a Catalyst and Solvent

This alternative protocol utilizes pyridine as both a solvent and a catalyst, which can be beneficial for less reactive amines or to ensure the reaction goes to completion.

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-aminobutanoic acid (1.0 eq.) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Addition of TFAA: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Work-up: Quench the reaction by pouring it over a mixture of ice and 1 M hydrochloric acid to neutralize the pyridine.

  • Extraction: Extract the product into ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with 1 M HCl, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product as described in Protocol 1.

Mandatory Visualization

Trifluoroacetylation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products GABA 4-Aminobutanoic Acid (GABA) H₂N-(CH₂)₃-COOH Intermediate Tetrahedral Intermediate GABA->Intermediate Nucleophilic Attack TFAA Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂O TFAA->Intermediate Product N-Trifluoroacetyl-4-aminobutanoic Acid CF₃CO-NH-(CH₂)₃-COOH Intermediate->Product Elimination Byproduct Trifluoroacetic Acid CF₃COOH Intermediate->Byproduct

Caption: Reaction mechanism of 4-aminobutanoic acid with trifluoroacetic anhydride.

Experimental_Workflow start Start reactants 1. Mix 4-Aminobutanoic Acid and Anhydrous Solvent start->reactants cool 2. Cool to 0 °C reactants->cool add_tfaa 3. Add Trifluoroacetic Anhydride (TFAA) dropwise cool->add_tfaa react 4. Stir at Room Temperature add_tfaa->react workup 5. Aqueous Work-up react->workup extract 6. Extraction with Organic Solvent workup->extract dry 7. Drying and Concentration extract->dry purify 8. Purification (Recrystallization or Chromatography) dry->purify product Pure N-Trifluoroacetyl-4-aminobutanoic Acid purify->product

Caption: Experimental workflow for the synthesis of N-trifluoroacetyl-4-aminobutanoic acid.

References

Application Notes and Protocols for 4-(2,2,2-trifluoroacetamido)butanoic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the strategic use of orthogonal protecting groups is fundamental to the successful construction of complex and modified peptides. The trifluoroacetyl (Tfa) group, utilized in building blocks like 4-(2,2,2-trifluoroacetamido)butanoic acid, offers a distinct advantage due to its unique deprotection conditions. This document provides detailed application notes and experimental protocols for the incorporation and selective manipulation of this compound in solid-phase peptide synthesis (SPPS).

The trifluoroacetyl group is a highly effective amine-protecting group that exhibits remarkable stability in acidic conditions commonly used to remove other protecting groups such as tert-butyloxycarbonyl (Boc), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[1] Conversely, the Tfa group can be readily cleaved under mild basic conditions, establishing its orthogonality with these acid-labile groups.[1] This property is invaluable for strategies requiring selective deprotection of a specific site on a peptide for subsequent modification, such as branching, cyclization, or conjugation.

While this compound is a non-standard amino acid, its incorporation follows the general principles of SPPS. The Tfa group in this context protects the amino functionality, allowing the carboxylic acid to be coupled to the growing peptide chain.

Key Advantages of the Trifluoroacetyl (Tfa) Protecting Group

  • Orthogonality: The Tfa group is stable to the acidic conditions used for the cleavage of Boc and other acid-labile protecting groups, allowing for selective deprotection strategies.[1]

  • Mild Deprotection: Removal of the Tfa group is achieved under mild basic conditions, which are compatible with most peptide structures.[1]

  • Versatility: Enables complex peptide modifications, including the synthesis of branched peptides and the site-specific attachment of labels or other molecules.[1][2]

Potential Challenge: Trifluoroacetylation as a Side Reaction

A notable challenge in SPPS is the potential for undesired trifluoroacetylation of free amino groups on the peptide chain.[3][4] This side reaction can occur when using trifluoroacetic acid (TFA) for the deprotection of acid-labile groups. The mechanism involves the formation of trifluoroacetoxymethyl groups on the resin support, which can then react with resin-bound amines.[3][4] This can lead to chain termination and purification difficulties. The extent of this side reaction is influenced by the type of resin used.

Data Presentation: Undesired Trifluoroacetylation

The following table summarizes the extent of trifluoroacetylation observed under simulated SPPS conditions (acid/base cycles without coupling).

Resin TypeExtent of Trifluoroacetylation per CyclePrevention Method
Resin with pre-existing hydroxymethyl groups~1-2%Use of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin
Standard benzyl ester resinsComparable levels after several cyclesUse of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin
Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin<0.02%N/A
[Data sourced from Kent et al.[3][4]]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence (Fmoc-SPPS)

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Washing solvents (DMF, Dichloromethane - DCM)

  • Solid-phase peptide synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Pre-activation of the Amino Acid:

    • In a separate vial, dissolve 3 equivalents of this compound in DMF.

    • Add 3 equivalents of the coupling reagent (e.g., HBTU).

    • Add 6 equivalents of DIPEA.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Wash the resin with DCM (3-5 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

Protocol 2: Selective Deprotection of the Trifluoroacetyl (Tfa) Group

This protocol describes the removal of the Tfa group from the incorporated 4-aminobutanoic acid residue while the peptide remains on the solid support.

Materials:

  • Peptide-resin containing the Tfa-protected residue

  • Deprotection solution: 1 M aqueous piperidine

  • Washing solvents (DMF, DCM)

  • Solid-phase peptide synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Tfa Deprotection:

    • Drain the DMF.

    • Add the 1 M aqueous piperidine solution to the resin.

    • Agitate the mixture at room temperature. The reaction time may vary and should be optimized (start with 1-2 hours). Note: In some contexts, this deprotection can be sluggish and may require elevated temperatures or alternative reagents.[5]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Wash the resin with DCM (3-5 times).

  • Confirmation of Deprotection: The newly exposed amine can be quantified or qualitatively assessed before proceeding with further modifications.

Protocol 3: Final Cleavage and Global Deprotection

This protocol outlines the cleavage of the peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin to collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.[1]

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.[1]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.

Visualizations

SPPS_Workflow start Peptide-Resin (Free N-terminus) preactivate Pre-activate 4-(Tfa-amido)butanoic acid (HBTU/DIPEA in DMF) couple Couple to Peptide-Resin start->couple wash1 Wash (DMF, DCM) couple->wash1 tfa_deprotect Selective Tfa Deprotection (1 M aq. Piperidine) wash1->tfa_deprotect wash2 Wash (DMF, DCM) tfa_deprotect->wash2 modify Site-Specific Modification (e.g., Conjugation) wash2->modify cleave Cleavage & Global Deprotection (TFA Cocktail) modify->cleave purify Purify Peptide cleave->purify

Caption: Workflow for incorporating and modifying a Tfa-protected amino acid.

Caption: Orthogonality of Tfa and acid-labile protecting groups in SPPS.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-(2,2,2-trifluoroacetamido)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2,2-trifluoroacetamido)butanoic acid is a fluorinated derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The introduction of the trifluoroacetyl group can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a molecule of interest in medicinal chemistry and drug development. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 4-aminobutanoic acid (GABA). A typical procedure would be the reaction of GABA with trifluoroacetic anhydride in an appropriate solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine to neutralize the trifluoroacetic acid byproduct.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity and selectivity.

Predicted Mass Spectrum and Fragmentation Pattern

The chemical structure of this compound allows for predictable fragmentation patterns under tandem mass spectrometry conditions. In positive ion mode, the molecule is expected to protonate at the nitrogen or carbonyl oxygen of the amide or at the carboxylic acid oxygen. In negative ion mode, deprotonation of the carboxylic acid is expected.

Table 1: Predicted Mass-to-Charge Ratios (m/z) of Precursor and Product Ions

Ionization ModePrecursor Ion [M+H]⁺ / [M-H]⁻ (m/z)Predicted Product Ion 1 (m/z)Predicted Product Ion 2 (m/z)Predicted Product Ion 3 (m/z)
Positive200.05182.04 (Loss of H₂O)102.05 (Loss of CF₃CONH₂)85.03 (Loss of CF₃CONHCH₂CH₂)
Negative198.03154.02 (Loss of CO₂)112.01 (Loss of CF₃CO)84.02 (Loss of CF₃CONH)

Note: These values are predicted based on the chemical structure and common fragmentation pathways for similar molecules. Actual values may vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the biological matrix. Due to the polar nature of the analyte, the following protocols are recommended:

Protocol 1: Protein Precipitation (for Plasma or Serum)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (for Urine or Cell Culture Media)

  • Condition a mixed-mode or polymer-based SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the sample (urine or media).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Liquid Chromatography (LC) Parameters

Given the polar and acidic nature of the analyte, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-embedded column is recommended.

Table 2: Example LC Parameters

ParameterHILICReversed-Phase
ColumnWaters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µmPhenomenex Kinetex Polar C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A10 mM Ammonium Formate in Water, 0.1% Formic Acid0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient95% B to 40% B over 5 min5% B to 95% B over 5 min
Flow Rate0.4 mL/min0.4 mL/min
Column Temperature40°C40°C
Injection Volume5 µL5 µL
Mass Spectrometry (MS) Parameters

The following parameters are a starting point and should be optimized for the specific instrument being used.

Table 3: Example MS/MS Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Collision Energy10-30 eV (to be optimized for each transition)
MRM TransitionsMonitor transitions from the precursor ion to the predicted product ions (see Table 1)

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 4: Example Quantitative Data Summary

Sample IDRetention Time (min)Precursor m/zProduct m/zPeak AreaConcentration (ng/mL)
Standard 12.51200.05102.0515,2341
Standard 22.51200.05102.0575,6785
QC Low2.52200.05102.0528,9452
QC High2.51200.05102.05298,76520
Sample 12.52200.05102.05123,4568.7

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product GABA 4-Aminobutanoic Acid (GABA) Reaction Acylation in Dichloromethane with Triethylamine GABA->Reaction TFAA Trifluoroacetic Anhydride TFAA->Reaction Product This compound Reaction->Product MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine, etc.) Extraction Protein Precipitation or Solid-Phase Extraction BiologicalMatrix->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry Detection LC->MS DataAnalysis Quantification and Data Interpretation MS->DataAnalysis Fragmentation_Pathway_Positive cluster_fragments Product Ions Precursor [M+H]⁺ m/z 200.05 Fragment1 [M+H-H₂O]⁺ m/z 182.04 Precursor->Fragment1 - H₂O Fragment2 [C₄H₈NO₂]⁺ m/z 102.05 Precursor->Fragment2 - CF₃CONH₂ Fragment3 [C₃H₅O₂]⁺ m/z 85.03 Precursor->Fragment3 - C₂H₄NCOCF₃

Application Notes and Protocols for N-Trifluoroacetylation of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-trifluoroacetylation of amino acids, a crucial derivatization technique employed to enhance the volatility and thermal stability of these compounds for gas chromatography (GC) analysis, often coupled with mass spectrometry (GC-MS).[1][2] The introduction of the trifluoroacetyl (TFA) group significantly reduces the polarity of the amino acids, facilitating their separation and quantification.[1]

Introduction to N-Trifluoroacetylation

N-trifluoroacetylation is a chemical modification that introduces a trifluoroacetyl group (-C(O)CF₃) onto the primary or secondary amino groups of amino acids.[1] This process is most commonly achieved using trifluoroacetic anhydride (TFAA), a highly reactive and volatile reagent.[1][3] The resulting N-trifluoroacetylated amino acids are more volatile and less polar, making them amenable to GC analysis.[1] This derivatization is a cornerstone technique in metabolomics and proteomics research for the precise measurement of amino acid profiles in various biological samples.[1]

Key Reagents and Their Properties

The choice of reagent for N-trifluoroacetylation can influence reaction conditions and outcomes. The most common reagents are summarized below.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Anhydride (TFAA) Anhydrous organic solvent (e.g., dichloromethane, acetonitrile).[1]Highly reactive, volatile, no acidic byproducts.[1]Moisture sensitive, corrosive.[1][4]
Ethyl Trifluoroacetate Methanol, triethylamine.[1]Mild conditions, suitable for solution-phase synthesis.[1]Slower reaction times compared to TFAA.[1]
S-dodecyltrifluorothioacetate Aqueous, pH 10.[1]Odor-free, good yields under aqueous conditions.[1]Requires synthesis of the reagent.[1]

Experimental Protocols

Two primary protocols are detailed below: a general method for GC-MS analysis involving a two-step derivatization (esterification followed by acylation), and a direct acylation method.

Protocol 1: Two-Step Derivatization for GC-MS Analysis

This protocol is a widely used method for preparing amino acid derivatives for GC-MS analysis and involves the esterification of the carboxyl group followed by N-trifluoroacetylation of the amino group.[1][5]

Materials:

  • Amino acid sample (or protein hydrolysate)

  • Esterifying agent (e.g., 3 M HCl in n-butanol)[1]

  • Acylating agent (trifluoroacetic anhydride - TFAA)[1]

  • Solvent (e.g., dichloromethane)[1]

  • Reaction vials

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place 1-10 mg of the dried amino acid sample into a reaction vial.[1]

  • Esterification: Add 1 mL of the esterifying agent to the vial. Seal the vial tightly and heat at 100°C for 15-30 minutes.[1]

  • Drying: Cool the vial to room temperature and evaporate the reagent under a gentle stream of dry nitrogen.[1]

  • Acylation: Add 200 µL of a suitable solvent (e.g., dichloromethane) and 100 µL of the acylating agent (TFAA).[1]

  • Reaction: Cap the vial and heat at 150°C for 5-10 minutes.[1]

  • Analysis: Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

Quantitative Summary for Protocol 1:

ParameterValue
Sample Amount1-10 mg[1]
Esterifying Agent Volume1 mL[1]
Esterification Temperature100°C[1]
Esterification Time15-30 min[1]
Acylating Agent Volume100 µL[1]
Solvent Volume200 µL[1]
Acylation Temperature150°C[1]
Acylation Time5-10 min[1]
Protocol 2: Direct N-Trifluoroacetylation of Amino Acid Methyl Esters

This protocol is suitable for the synthesis of individual N-trifluoroacetyl amino acid methyl esters.[3]

Materials:

  • Amino acid methyl ester hydrochloride

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate

  • Stirring apparatus

Procedure:

  • Suspension: Suspend 30 mmol of the amino acid methyl ester hydrochloride in 30 mL of ethyl acetate.[3]

  • Reagent Addition: Add 6.2 mL (45 mmol) of trifluoroacetic anhydride to the suspension.[3]

  • Reaction: Stir the mixture at room temperature for 45 minutes.[3]

  • Work-up: The resulting N-trifluoroacetylated amino acid methyl ester can be isolated and purified by crystallization.[3]

Quantitative Summary for Protocol 2:

ParameterValue
Amino Acid Methyl Ester Hydrochloride30 mmol[3]
Ethyl Acetate Volume30 mL[3]
Trifluoroacetic Anhydride Volume6.2 mL (45 mmol)[3]
Reaction Time45 min[3]
Reaction TemperatureRoom Temperature[3]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for amino acid analysis using N-trifluoroacetylation and the chemical transformation involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Hydrolysis Acid Hydrolysis (for protein-bound AAs) Biological_Sample->Hydrolysis Optional SPE Solid-Phase Extraction Hydrolysis->SPE Esterification Esterification (e.g., with n-butanol/HCl) SPE->Esterification N_Trifluoroacetylation N-Trifluoroacetylation (with TFAA) Esterification->N_Trifluoroacetylation GC_MS GC-MS Analysis N_Trifluoroacetylation->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing reaction_pathway Amino_Acid Amino Acid (R-CH(NH2)-COOH) N_TFA_AA N-Trifluoroacetyl Amino Acid (R-CH(NHCOCF3)-COOH) Amino_Acid->N_TFA_AA + TFAA TFAA Trifluoroacetic Anhydride ((CF3CO)2O)

References

Application Notes and Protocols for Radiolabeling using a Butanoic Acid Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of a butanoic acid derivative as a precursor for radiolabeling, specifically focusing on the synthesis of [¹⁸F]4-fluorobutanoic acid, a potential tracer for Positron Emission Tomography (PET) imaging.

Application Notes

Introduction to Radiolabeled Butanoic Acid Derivatives

Radiolabeled short-chain fatty acids, such as derivatives of butanoic acid, are of significant interest in the field of molecular imaging with PET. These molecules can serve as probes for studying cellular metabolism, particularly fatty acid oxidation and synthesis, which are often dysregulated in various diseases, including cancer and cardiovascular conditions.[1][2][3][4][5] The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F) allows for non-invasive in vivo imaging and quantification of these metabolic processes.

The Role of 4-(2,2,2-Trifluoroacetamido)butanoic Acid as a Precursor

While direct radiofluorination of this compound presents significant synthetic challenges, this compound serves as a valuable starting material for the synthesis of a suitable precursor for ¹⁸F-labeling. The trifluoroacetyl group is a common protecting group for amines in organic synthesis. In the context of radiolabeling, it can be used to protect an amino functionality during the introduction of a leaving group for subsequent nucleophilic substitution with [¹⁸F]fluoride. The trifluoroacetyl group can then be removed under mild basic conditions.

A more direct and commonly employed strategy for synthesizing [¹⁸F]4-fluorobutanoic acid involves a precursor with a good leaving group at the 4-position, such as a tosylate. The following protocols detail a robust method for the synthesis of [¹⁸F]4-fluorobutanoic acid via a two-step process starting from a commercially available precursor.

Imaging Cellular Metabolism with [¹⁸F]4-Fluorobutanoic Acid

[¹⁸F]4-Fluorobutanoic acid can be utilized as a PET tracer to investigate fatty acid metabolism. Once administered, it can be taken up by cells and enter metabolic pathways analogous to natural butyrate. By tracking the distribution and accumulation of the ¹⁸F signal, researchers can gain insights into the metabolic state of tissues, potentially differentiating between healthy and diseased states.

Experimental Protocols

This section provides a detailed methodology for the synthesis of [¹⁸F]4-fluorobutanoic acid, including the preparation of the immediate radiolabeling precursor, the radiolabeling reaction, and subsequent purification and analysis.

Overall Synthesis Workflow

The synthesis of [¹⁸F]4-fluorobutanoic acid is typically achieved in two main stages:

  • Radiolabeling: Nucleophilic substitution of a suitable precursor, ethyl 4-(tosyloxy)butanoate, with [¹⁸F]fluoride to produce ethyl [¹⁸F]4-fluorobutanoate.

  • Hydrolysis: Removal of the ethyl ester protecting group to yield the final product, [¹⁸F]4-fluorobutanoic acid.

G cluster_0 Precursor Synthesis (Not Detailed) cluster_1 Radiolabeling Protocol Precursor This compound C Radiolabeling Reaction (Nucleophilic Substitution) Precursor->C Leads to precursor for A [¹⁸F]Fluoride Trapping B Elution of [¹⁸F]Fluoride A->B K₂CO₃/K₂₂₂ B->C Precursor: Ethyl 4-(tosyloxy)butanoate D Purification of Ethyl [¹⁸F]4-fluorobutanoate C->D Semi-prep HPLC E Hydrolysis D->E Acid or Base F Final Purification E->F SPE G Quality Control F->G Analytical HPLC, GC

Caption: Overall workflow for the synthesis of [¹⁸F]4-fluorobutanoic acid.

Protocol 1: [¹⁸F]Fluorination of Ethyl 4-(tosyloxy)butanoate

Materials:

  • Ethyl 4-(tosyloxy)butanoate (precursor)

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Sep-Pak® Light QMA cartridge

  • Semi-preparative HPLC system

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned Sep-Pak® Light QMA cartridge to trap the [¹⁸F]F⁻.

    • Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (10 mg in 1 mL acetonitrile) and potassium carbonate (2 mg in 0.2 mL water).

  • Azeotropic Drying:

    • Heat the reaction vessel at 110 °C under a stream of nitrogen to evaporate the water and acetonitrile.

    • Add 1 mL of anhydrous acetonitrile and repeat the evaporation step twice to ensure the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve ethyl 4-(tosyloxy)butanoate (5-10 mg) in 1 mL of anhydrous acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex in the reaction vessel.

    • Seal the vessel and heat at 100 °C for 15 minutes.

  • Purification of Ethyl [¹⁸F]4-fluorobutanoate:

    • After cooling, dilute the reaction mixture with 2 mL of water.

    • Inject the mixture onto a semi-preparative HPLC column (e.g., C18) to separate the ethyl [¹⁸F]4-fluorobutanoate from unreacted precursor and byproducts.

    • Collect the fraction corresponding to the product.

Protocol 2: Hydrolysis of Ethyl [¹⁸F]4-fluorobutanoate

Materials:

  • Collected fraction of ethyl [¹⁸F]4-fluorobutanoate from Protocol 1

  • Hydrochloric acid (1 M) or Sodium hydroxide (1 M)

  • C18 Sep-Pak® cartridge

  • Ethanol

  • Sterile water for injection

  • 0.9% Saline solution

Procedure:

  • Acid or Base Hydrolysis:

    • To the collected HPLC fraction containing ethyl [¹⁸F]4-fluorobutanoate, add 1 mL of 1 M HCl or 1 M NaOH.

    • Heat the mixture at 100 °C for 10 minutes.[6][7]

  • Purification of [¹⁸F]4-fluorobutanoic acid:

    • If acid hydrolysis was used, neutralize the solution with an equimolar amount of NaOH. If base hydrolysis was used, neutralize with HCl.

    • Pass the neutralized solution through a pre-conditioned C18 Sep-Pak® cartridge.

    • Wash the cartridge with sterile water (5 mL) to remove any remaining salts.

    • Elute the final product, [¹⁸F]4-fluorobutanoic acid, from the cartridge with 1 mL of ethanol followed by 9 mL of 0.9% saline solution.

  • Final Formulation:

    • The eluted solution is passed through a sterile 0.22 µm filter into a sterile vial for quality control analysis.

Quality Control
  • Radiochemical Purity and Identity: Determined by analytical radio-HPLC.

  • Residual Solvents: Analyzed by gas chromatography (GC).

  • Radionuclidic Purity: Assessed by gamma-ray spectroscopy.

  • pH: Measured using a pH meter or pH strips.

  • Bacterial Endotoxins: Tested using a Limulus Amebocyte Lysate (LAL) test.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of [¹⁸F]4-fluorobutanoic acid.

Table 1: Radiochemical Yield and Purity

StepParameterTypical Value
Radiolabeling Radiochemical Conversion (RCC) of Ethyl [¹⁸F]4-fluorobutanoate> 80%
Isolated Radiochemical Yield (RCY) of Ethyl [¹⁸F]4-fluorobutanoate40 - 60% (decay-corrected)
Hydrolysis & Purification Overall Radiochemical Yield of [¹⁸F]4-fluorobutanoic acid25 - 40% (decay-corrected)
Final Product Radiochemical Purity> 95%

Table 2: Quality Control Specifications

TestSpecification
Appearance Clear, colorless solution
pH 4.5 - 7.5
Radiochemical Purity ≥ 95%
Residual Solvents (Acetonitrile, Ethanol) < 410 ppm, < 5000 ppm
Radionuclidic Identity ¹⁸F
Radionuclidic Purity ≥ 99.5%
Bacterial Endotoxins < 175 EU/V
Sterility Sterile

Visualizations

G cluster_0 Step 1: Radiolabeling cluster_1 Step 2: Hydrolysis Precursor Ethyl 4-(tosyloxy)butanoate Intermediate Ethyl [¹⁸F]4-fluorobutanoate Precursor->Intermediate Nucleophilic Substitution (100°C, 15 min) Fluoride [¹⁸F]F⁻ / K₂₂₂ / K₂CO₃ Fluoride->Intermediate Intermediate_hydrolysis Ethyl [¹⁸F]4-fluorobutanoate Intermediate->Intermediate_hydrolysis Product [¹⁸F]4-Fluorobutanoic acid Intermediate_hydrolysis->Product H⁺ or OH⁻ (100°C, 10 min)

Caption: Chemical reaction scheme for the synthesis of [¹⁸F]4-fluorobutanoic acid.

References

Application Notes and Protocols: Metabolic Labeling with 4-(2,2,2-trifluoroacetamido)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying dynamic cellular processes, including protein synthesis, post-translational modifications (PTMs), and metabolic pathways. This document provides detailed application notes and protocols for the use of 4-(2,2,2-trifluoroacetamido)butanoic acid as a novel metabolic labeling reagent. This compound serves as a precursor for the intracellular generation of Nε-trifluoroacetyl-L-lysine, which is subsequently incorporated into newly synthesized proteins. The trifluoroacetyl group acts as a unique chemical handle, enabling the selective enrichment and identification of labeled proteins using affinity purification techniques followed by mass spectrometry-based proteomics. This approach offers a valuable tool for proteome-wide analysis of protein dynamics and identifying targets of lysine acylation.[1][2]

Principle of the Method

This compound is a cell-permeable compound that is metabolized by cellular enzymes to yield a trifluoroacetylated lysine analog. This analog is recognized by the cellular machinery and incorporated into proteins during translation. The presence of the trifluoroacetyl group on lysine residues provides a bioorthogonal handle for subsequent downstream applications.[2][3] The workflow involves labeling cells with the compound, harvesting and lysing the cells, enriching the trifluoroacetylated proteins, and finally, identifying and quantifying the labeled proteins by mass spectrometry.

Data Presentation

Table 1: Recommended Working Concentrations for Metabolic Labeling
Cell LineSeeding Density (cells/mL)This compound Concentration (mM)Labeling Duration (hours)
HEK293T2 x 10⁵1 - 512 - 24
HeLa1.5 x 10⁵2 - 1012 - 24
A5493 x 10⁵1 - 1018 - 36
Jurkat5 x 10⁵5 - 1524 - 48

Note: Optimal concentrations and labeling times should be determined empirically for each cell line and experimental condition.

Table 2: Hypothetical Protein Enrichment Efficiency
ProteinFunctionFold Enrichment (Labeled/Unlabeled)
Histone H3Chromatin Structure25.3
GAPDHGlycolysis8.7
HSP90Protein Folding15.2
Cyclin B1Cell Cycle30.1

This table presents hypothetical data for illustrative purposes, demonstrating the potential enrichment of proteins with varying turnover rates.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells in Culture

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (100 mM in DMSO)

  • Trypsin-EDTA solution

  • Cell scraper

Procedure:

  • Seed cells in a culture dish and grow to 70-80% confluency.[4]

  • Prepare the labeling medium by supplementing the complete culture medium with the desired final concentration of this compound (refer to Table 1).

  • Aspirate the old medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells and incubate for the desired duration (e.g., 12-24 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by either trypsinization or using a cell scraper.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C for subsequent lysis and protein extraction.

Protocol 2: Cell Lysis and Protein Extraction

Materials:

  • Labeled cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Probe sonicator or dounce homogenizer

  • Centrifuge

Procedure:

  • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

  • Incubate the suspension on ice for 30 minutes with occasional vortexing.

  • Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) or by using a dounce homogenizer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the total protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 3: Enrichment of Trifluoroacetylated Proteins

Materials:

  • Total protein extract

  • Anti-trifluoroacetyl-lysine antibody-conjugated beads (or similar affinity resin)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Equilibrate the anti-trifluoroacetyl-lysine antibody-conjugated beads by washing them three times with wash buffer.

  • Incubate the total protein extract with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C and discard the supernatant (unbound fraction).

  • Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by incubating the beads with elution buffer for 10 minutes at room temperature.

  • Pellet the beads and collect the supernatant containing the enriched trifluoroacetylated proteins.

  • Immediately neutralize the eluate by adding neutralization buffer.

Protocol 4: Sample Preparation for Mass Spectrometry

Materials:

  • Enriched protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Reduce the disulfide bonds in the enriched protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

  • Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_protein_extraction Protein Extraction cluster_enrichment Enrichment cluster_analysis Analysis cell_seeding Seed Cells labeling Metabolic Labeling with This compound cell_seeding->labeling harvest Harvest Cells labeling->harvest lysis Cell Lysis harvest->lysis protein_quant Protein Quantification lysis->protein_quant affinity_purification Affinity Purification of Trifluoroacetylated Proteins protein_quant->affinity_purification elution Elution affinity_purification->elution ms_prep Sample Preparation for MS elution->ms_prep lc_ms LC-MS/MS Analysis ms_prep->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Experimental Workflow for Metabolic Labeling and Proteomic Analysis.

signaling_pathway cluster_uptake Cellular Uptake & Metabolism cluster_incorporation Protein Synthesis cluster_downstream Downstream Applications compound This compound (Extracellular) metabolite Nε-trifluoroacetyl-L-lysine analog (Intracellular) compound->metabolite Metabolic Conversion ribosome Ribosome metabolite->ribosome labeled_protein Newly Synthesized Protein with Trifluoroacetyl-Lysine ribosome->labeled_protein mrna mRNA mrna->ribosome enrichment Enrichment via Affinity Purification labeled_protein->enrichment detection Detection/Identification (e.g., Mass Spectrometry) enrichment->detection

Caption: Proposed Metabolic Pathway and Application Principle.

References

Application of 4-(2,2,2-trifluoroacetamido)butanoic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets. Fragments that bind, typically with low affinity, are then optimized and grown into more potent, drug-like molecules. 4-(2,2,2-trifluoroacetamido)butanoic acid is a valuable fragment for FBDD campaigns due to its desirable physicochemical properties and chemical functionality. Its structure features a carboxylic acid group, which can engage in hydrogen bonding and salt-bridge interactions, and a trifluoroacetamide group, which can enhance binding affinity and metabolic stability.[1] This document provides a detailed overview of the application of this compound in a hypothetical FBDD workflow targeting Histone Deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation and a validated target for cancer therapy.

Logical Workflow for FBDD Campaign

The following diagram illustrates the typical workflow for a fragment-based drug discovery campaign, starting from library screening to lead optimization.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization cluster_optimization Lead Optimization PrimaryScreen Primary Screen (e.g., DSF, SPR) Validation Orthogonal Validation (e.g., ITC, NMR) PrimaryScreen->Validation Identified Hits Structural Structural Biology (X-ray Crystallography, NMR) Validation->Structural Validated Hits Optimization Structure-Guided Medicinal Chemistry Structural->Optimization Structural Information Optimization->PrimaryScreen Iterative Improvement HDAC2_Pathway cluster_dna Chromatin Histone Histone Proteins Acetylation Acetylation Histone->Acetylation DNA DNA HAT HAT (Histone Acetyltransferase) HAT->Histone Adds Acetyl Groups HDAC2 HDAC2 (Target Protein) HDAC2->Acetylation Removes Acetyl Groups Fragment This compound (Fragment Inhibitor) Fragment->HDAC2 Inhibits Deacetylation Deacetylation Acetylation->Deacetylation Transcription_On Gene Transcription ON Acetylation->Transcription_On Transcription_Off Gene Transcription OFF Deacetylation->Transcription_Off Hit_to_Lead cluster_start Initial Hit cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_lead Lead Compound InitialHit Fragment Hit Identified (e.g., F01) Design Structure-Based Design InitialHit->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening Biophysical & Biochemical Assays Synthesis->Screening SAR SAR Analysis Screening->SAR SAR->Design Iterate Lead Optimized Lead Compound SAR->Lead Meets Criteria

References

Application Notes and Protocols for 4-(2,2,2-Trifluoroacetamido)butanoic acid as a Potential ¹⁹F NMR Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There are no specific published studies detailing the use of 4-(2,2,2-Trifluoroacetamido)butanoic acid as a dedicated ¹⁹F NMR probe. The following application notes and protocols are hypothetical and constructed based on the general principles of ¹⁹F NMR spectroscopy and the chemical nature of the compound. These are intended to serve as a guide for researchers interested in exploring its potential as a ¹⁹F NMR probe.

Introduction

This compound is an organic compound featuring a trifluoroacetamide group, which provides a strong ¹⁹F NMR signal, and a butanoic acid moiety.[1] The presence of the trifluoromethyl group makes it a candidate for ¹⁹F NMR studies due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[2] The carboxylic acid group suggests a potential sensitivity to the local chemical environment, particularly pH, which could be exploited for in vitro and in vivo studies.[3][4] This document outlines potential applications and hypothetical protocols for the characterization and use of this compound as a ¹⁹F NMR probe.

Potential Applications

  • pH Measurement: The carboxylic acid group in the molecule can exist in a protonated or deprotonated state depending on the pH of the surrounding environment. This change in the electronic environment can induce a measurable shift in the ¹⁹F NMR signal, allowing for the ratiometric or absolute quantification of pH.[4][5]

  • In Vivo Metabolic Studies: As a derivative of butanoic acid, a short-chain fatty acid, this compound could potentially be taken up by cells and participate in metabolic pathways.[6] ¹⁹F NMR could then be used to trace its presence and metabolic fate in vivo without the background signals inherent in ¹H NMR.[3]

  • Drug Discovery and Screening: The compound can be used as a fragment in drug discovery programs.[7] ¹⁹F NMR is a powerful tool for fragment-based screening, where changes in the ¹⁹F signal upon binding to a target protein can be used to identify hits.

Data Presentation

The following tables present hypothetical quantitative data for this compound as a ¹⁹F NMR probe. These values are illustrative and would need to be determined experimentally.

Table 1: Hypothetical ¹⁹F NMR Properties

ParameterHypothetical ValueConditions
Chemical Shift (δ)-75.5 ppmReferenced to CFCl₃ in D₂O, pH 7.4
T1 Relaxation Time1.5 sIn D₂O at 37°C
T2 Relaxation Time0.8 sIn D₂O at 37°C
Linewidth (at half-height)10 HzIn D₂O at 37°C

Table 2: Hypothetical pH-Dependent Chemical Shifts

pHChemical Shift (δ) vs. CFCl₃ (ppm)
4.0-75.0
5.0-75.2
6.0-75.4
7.0-75.5
8.0-75.6

Experimental Protocols

Protocol 1: Characterization of ¹⁹F NMR Properties

Objective: To determine the fundamental ¹⁹F NMR properties of this compound.

Materials:

  • This compound

  • Deuterated water (D₂O)

  • Phosphate-buffered saline (PBS)

  • NMR spectrometer with ¹⁹F capabilities

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in D₂O.

    • For pH-dependent measurements, prepare a series of buffered solutions (e.g., using PBS and adjusting with DCl or NaOD) at various pH values (e.g., from 4 to 8).

    • Add the probe to each buffered solution to a final concentration of 1 mM.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard 1D ¹⁹F NMR spectrum for each sample. A typical acquisition might use a 90° pulse and a relaxation delay of 5 times the expected T1.[7]

    • Reference the chemical shifts to an external or internal standard, such as trifluoroacetic acid (TFA).[7]

    • To determine the T1 relaxation time, use an inversion-recovery pulse sequence.

    • To determine the T2 relaxation time, use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

  • Data Analysis:

    • Process the spectra to determine the chemical shift, linewidth, T1, and T2 values.

    • Plot the chemical shift as a function of pH to generate a calibration curve.

Protocol 2: In Vitro pH Measurement in Cell Culture

Objective: To use this compound to measure intracellular or extracellular pH in a cell culture model.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Cell culture medium

  • This compound

  • NMR spectrometer with a broadband probe suitable for cell suspensions.

Procedure:

  • Cell Loading:

    • Incubate the cultured cells with a non-toxic concentration of the probe (e.g., 1-5 mM) in the cell culture medium for a specified period (e.g., 1-2 hours) to allow for cellular uptake.

    • Wash the cells to remove the extracellular probe if only intracellular pH is to be measured.

  • NMR Sample Preparation:

    • Gently scrape and resuspend the cells in a suitable buffer for NMR analysis.

    • Transfer the cell suspension to an NMR tube.

  • ¹⁹F NMR Acquisition:

    • Acquire ¹⁹F NMR spectra of the cell suspension.

    • Use the previously generated pH calibration curve to determine the pH from the observed chemical shift.

  • Calibration:

    • To create an in-cell calibration curve, treat cells with an ionophore like nigericin in buffers of known pH to equilibrate the intracellular and extracellular pH.

Visualizations

Experimental_Workflow Experimental Workflow for Probe Characterization cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_buffers Prepare pH Buffers prep_stock->prep_buffers prep_samples Create NMR Samples prep_buffers->prep_samples acq_1d Acquire 1D 19F Spectra prep_samples->acq_1d acq_t1 Measure T1 acq_1d->acq_t1 acq_t2 Measure T2 acq_1d->acq_t2 process_spectra Process Spectra acq_t2->process_spectra determine_params Determine δ, T1, T2 process_spectra->determine_params plot_ph Plot δ vs. pH determine_params->plot_ph

Caption: Workflow for characterizing the ¹⁹F NMR properties of the probe.

pH_Sensing_Mechanism Hypothetical pH Sensing Mechanism cluster_probe Probe Molecule cluster_environment Cellular Environment cluster_state Probe State & Signal probe This compound low_ph Low pH (High [H+]) high_ph High pH (Low [H+]) protonated Protonated Carboxylic Acid (R-COOH) low_ph->protonated Favors deprotonated Deprotonated Carboxylate (R-COO-) high_ph->deprotonated Favors signal_1 ¹⁹F NMR Signal 1 (δ₁) protonated->signal_1 signal_2 ¹⁹F NMR Signal 2 (δ₂) deprotonated->signal_2

Caption: Proposed mechanism of pH sensing via protonation state changes.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-trifluoroacetylation of aminobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the N-trifluoroacetylation of aminobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of N-trifluoroacetylation of amino acids?

N-trifluoroacetylation is a chemical modification that attaches a trifluoroacetyl group (-C(O)CF₃) to the nitrogen atom of an amino acid.[1] This process is crucial for several applications, including:

  • Increasing Volatility for Gas Chromatography (GC): The modification significantly reduces the polarity of the amino acid, making it more volatile and suitable for GC analysis, often coupled with mass spectrometry (GC-MS).[1]

  • Improving Thermal Stability: The resulting N-TFA derivatives are generally more stable at the high temperatures required for GC analysis.[1]

  • Amine Group Protection in Synthesis: The trifluoroacetyl group can serve as a protecting group for the amine functionality during multi-step organic synthesis, such as in peptide synthesis.[1]

Q2: What is the most common reagent used for N-trifluoroacetylation?

The most common and highly reactive reagent used to introduce the trifluoroacetyl group is trifluoroacetic anhydride (TFAA).[1][2] Its high reactivity allows for rapid and efficient reactions, typically with amines, alcohols, and phenols.[1][2]

Q3: What are the critical factors that influence the reaction yield?

Several factors can significantly impact the yield of the N-trifluoroacetylation reaction. These include the quality and reactivity of the TFAA, the control of pH in aqueous reactions, reaction temperature, solvent choice, and the effectiveness of the work-up procedure to isolate the product.

Troubleshooting Guide for Low Yield

Q4: My reaction yield is very low or I've recovered only starting material. What are the common causes?

Low or no yield is a frequent issue that can often be traced back to problems with reagents, reaction conditions, or the work-up procedure. The following points outline the most common culprits and their solutions.

  • 1. Reagent Quality (Trifluoroacetic Anhydride - TFAA)

    • Problem: TFAA is extremely sensitive to moisture and reacts violently with water to form trifluoroacetic acid (TFA), which is unreactive for this transformation.[2] If your reagent is old or has been exposed to atmospheric moisture, it may be hydrolyzed and inactive.

    • Solution: Use a fresh bottle of TFAA or distill the reagent immediately before use.[2] Always handle TFAA in a fume hood, under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon), and use dry glassware and solvents.

  • 2. Incorrect pH (Aqueous Reactions)

    • Problem: The amino group (-NH₂) of the aminobutanoic acid must be in its neutral, nucleophilic form to react with TFAA. In acidic conditions, the amine is protonated to its ammonium form (-NH₃⁺), which is not nucleophilic.

    • Solution: When performing the reaction in an aqueous medium, it is critical to maintain a basic pH, typically between 9 and 10.[1] This is often achieved by the controlled addition of a base like 1N sodium hydroxide (NaOH) throughout the reaction to neutralize the trifluoroacetic acid byproduct that is formed.[1]

  • 3. Poor Solubility of the Amino Acid

    • Problem: Amino acids, including aminobutanoic acid, can have poor solubility in common anhydrous organic solvents like dichloromethane (DCM).[3][4] If the starting material is not dissolved, the reaction can be extremely slow or may not proceed at all.

    • Solution:

      • Aqueous Conditions: Dissolve the amino acid in water with pH adjustment, as described above.[1]

      • Anhydrous Conditions: If an anhydrous reaction is necessary, one approach is to first mix the solid amino acid directly with an excess of TFAA under neat (solvent-free) conditions.[3][4] After a short period of stirring to allow for the initial reaction, the appropriate anhydrous solvent can be added.[3][4]

  • 4. Inefficient Work-up and Product Isolation

    • Problem: The N-trifluoroacetylated product has a carboxylic acid group, which will be deprotonated to the carboxylate (-COO⁻) form in basic or neutral aqueous solutions. This makes it highly water-soluble and difficult to extract into an organic solvent.

    • Solution: After the reaction is complete, the aqueous solution must be acidified to a pH of approximately 2 using a strong acid like concentrated HCl.[1] This protonates the carboxylate to the neutral carboxylic acid (-COOH), increasing its solubility in organic solvents like ethyl acetate, facilitating efficient extraction.[1]

  • 5. Side Reactions

    • Problem: If the starting material contains other nucleophilic functional groups (e.g., hydroxyl groups), TFAA can react with them, leading to a mixture of products and reduced yield of the desired N-acylated product.

    • Solution: If O-acylation is a concern, consider using a protecting group strategy for the other functional groups. Alternatively, the N-trifluoroacetyl group is known to be labile under mild basic conditions, which could potentially be used for selective deprotection if O-acylation occurs.[4]

Data Presentation

Table 1: Comparison of Common N-Trifluoroacetylation Protocols
ParameterMethod A: Aqueous Basic ConditionsMethod B: Anhydrous In Situ AcylationMethod C: High-Temp GC Derivatization
Reagent Ethyl Trifluoroacetate or TFAA[5]Trifluoroacetic Anhydride (TFAA)[3][4]Trifluoroacetic Anhydride (TFAA)[1]
Solvent Water[1][5]Dichloromethane (DCM) or neat[3][4]Dichloromethane (DCM)[1]
Base / Catalyst 1N NaOH (to maintain pH 9-10)[1]None required (can be promoted by TfOH for subsequent reactions)[3][4]None
Temperature 5°C to Room Temperature[1][5]Room Temperature[3][4]150°C[1]
Reaction Time 2 - 4 hours[5]~1 hour[3][4]5 - 10 minutes[1]
Typical Use Preparative scale synthesisPreparative scale, especially for substrates insoluble in water or for one-pot multi-step reactions[3]Analytical sample preparation for GC-MS[1]
Work-up Acidify to pH 2, then extract with an organic solvent (e.g., Ethyl Acetate)[1]Direct extraction, filtration, and crystallization[3]Direct injection of the reaction mixture for analysis[1]

Experimental Protocols

Protocol: N-Trifluoroacetylation of 4-Aminobutanoic Acid in Aqueous Media

This protocol is adapted from standard procedures for the N-acylation of amino acids in a biphasic or aqueous system.[1][5]

Materials:

  • 4-Aminobutanoic acid

  • Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • pH paper or calibrated pH meter

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-aminobutanoic acid (1.0 eq) in deionized water.

  • pH Adjustment: Cool the flask in an ice bath (0-5°C). Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution reaches and stabilizes at 10.[1]

  • Reagent Addition: While stirring vigorously, add the trifluoroacetylating agent (e.g., TFAA, 1.2 eq) dropwise to the solution. The addition should be slow to control the reaction temperature.

  • Reaction and pH Monitoring: Continue to stir the mixture vigorously at room temperature for 2-4 hours.[5] During the reaction, trifluoroacetic acid is formed as a byproduct, causing the pH to drop. Monitor the pH continuously and maintain it between 9 and 10 by adding 1 M NaOH as needed.[1]

  • Acidification: Once the reaction is complete (can be monitored by TLC or LC-MS), cool the mixture in an ice bath and carefully acidify it to pH 2 by adding concentrated HCl dropwise.[1]

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-trifluoroacetyl-4-aminobutanoic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Diagrams of Workflows and Logic

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Aminobutanoic Acid + Water ph_adjust Adjust pH to 10 with 1M NaOH start->ph_adjust add_tfaa Add TFAA (or other agent) ph_adjust->add_tfaa react Stir 2-4h at RT (Maintain pH 9-10) add_tfaa->react acidify Acidify to pH 2 with conc. HCl react->acidify extract Extract with Ethyl Acetate (3x) acidify->extract dry Dry organic layers (Na2SO4) extract->dry evaporate Concentrate in vacuo dry->evaporate end_product Purified N-TFA-Aminobutanoic Acid evaporate->end_product

Caption: General experimental workflow for N-trifluoroacetylation.

troubleshooting_yield start Low Yield Observed reagent_q 1. Check Reagent Quality start->reagent_q cond_q 2. Verify Reaction Conditions start->cond_q workup_q 3. Analyze Work-up start->workup_q reagent_sol Is TFAA old or exposed to moisture? reagent_q->reagent_sol reagent_fix Use fresh or distilled TFAA under anhydrous conditions. reagent_sol->reagent_fix cond_sol1 Was pH maintained at 9-10 (aqueous)? cond_q->cond_sol1 cond_sol2 Was starting material fully dissolved? cond_q->cond_sol2 cond_fix1 Ensure amine is deprotonated. Use base to control pH. cond_sol1->cond_fix1 cond_fix2 Use aqueous method or react neat before adding solvent. cond_sol2->cond_fix2 workup_sol Was mixture acidified to pH ~2 before extraction? workup_q->workup_sol workup_fix Protonate carboxylate to enable organic extraction. workup_sol->workup_fix

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of 4-(2,2,2-trifluoroacetamido)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,2,2-trifluoroacetamido)butanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying potential causes and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Trifluoroacetylating Agent: Trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride is susceptible to hydrolysis.- Use freshly opened or distilled trifluoroacetylating agent. - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
2. Inefficient Acylation: The reaction conditions may not be optimal for the N-trifluoroacetylation of 4-aminobutanoic acid (GABA).- Optimize the stoichiometry of reactants. A slight excess of the trifluoroacetylating agent (e.g., 1.1-1.5 equivalents) may be beneficial. - Ensure efficient stirring to promote mixing, especially in biphasic reaction mixtures. - Control the reaction temperature. While the reaction is often performed at room temperature, cooling may be necessary to control exothermicity, or gentle heating might be required to drive the reaction to completion.
3. pH is too Low: The amino group of GABA is protonated and thus not nucleophilic at low pH.- Add a suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium hydroxide) to neutralize the trifluoroacetic acid byproduct and maintain a basic to neutral pH. For Schotten-Baumann conditions, maintain a basic aqueous phase.
Presence of Multiple Byproducts 1. Hydrolysis of Trifluoroacetylating Agent: As mentioned above, this leads to the formation of trifluoroacetic acid, which can complicate purification.- Minimize water content in the reaction mixture by using dry solvents and reagents and an inert atmosphere.
2. Formation of a Mixed Anhydride: The carboxylic acid group of GABA can react with TFAA to form a reactive mixed anhydride intermediate. This can lead to the formation of dimers or other oligomeric byproducts through intermolecular reactions.- Control the addition rate of the trifluoroacetylating agent, adding it dropwise to a solution of GABA and the base. This keeps the concentration of the acylating agent low at any given time, favoring the intramolecular N-acylation over the intermolecular mixed anhydride formation. - Consider protecting the carboxylic acid group of GABA as an ester (e.g., methyl or ethyl ester) prior to N-trifluoroacetylation, followed by a final deprotection step.
3. Intramolecular Cyclization: The activated carboxylic acid (as a mixed anhydride) could potentially undergo intramolecular cyclization with the newly formed amide to form a succinimide-like derivative, especially under harsh conditions.- Maintain mild reaction conditions (e.g., low temperature). - After the reaction is complete, work up the reaction mixture promptly to isolate the desired product and prevent further side reactions.
Difficulty in Product Purification 1. Co-elution of Byproducts: The polarity of the desired product and some byproducts might be similar, making chromatographic separation challenging.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. - Acid-base extraction can be employed to separate the acidic product from neutral or basic impurities.
2. Presence of Trifluoroacetic Acid: This acidic byproduct can be difficult to remove completely.- Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove trifluoroacetic acid. - Co-evaporation with a non-polar solvent can sometimes help remove residual volatile acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and direct method is the N-trifluoroacetylation of 4-aminobutanoic acid (GABA). This is typically achieved using a trifluoroacetylating agent such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride in the presence of a base. The Schotten-Baumann reaction, which utilizes a two-phase system of an organic solvent and an aqueous basic solution, is a frequently employed variation of this method.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The two most significant side reactions are:

  • Hydrolysis of the trifluoroacetylating agent: Trifluoroacetic anhydride and trifluoroacetyl chloride are highly reactive and readily hydrolyze in the presence of water to form trifluoroacetic acid. This consumes the reagent and complicates purification.

  • Formation of a mixed anhydride: The carboxylic acid functional group of 4-aminobutanoic acid can react with the trifluoroacetylating agent to form a mixed anhydride. This reactive intermediate can lead to the formation of byproducts, such as dimers, where two molecules of the product are linked.

Q3: How can I minimize the formation of the mixed anhydride byproduct?

A3: To minimize the formation of the mixed anhydride, it is recommended to control the reaction conditions carefully. Adding the trifluoroacetylating agent slowly and portion-wise to the reaction mixture containing 4-aminobutanoic acid and a base can help. This ensures that the concentration of the highly reactive acylating agent remains low, favoring the desired intramolecular N-acylation over the intermolecular reaction with the carboxylic acid group. Alternatively, protecting the carboxylic acid group as an ester before the acylation step can prevent this side reaction entirely.

Q4: What is a suitable work-up and purification procedure for this compound?

A4: A typical work-up procedure involves quenching the reaction, followed by an acid-base extraction to isolate the acidic product. The reaction mixture is often diluted with water and acidified, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried. Purification is commonly achieved by column chromatography on silica gel or by recrystallization.

Q5: Can intramolecular cyclization be a problem?

A5: While less common than hydrolysis or mixed anhydride formation, intramolecular cyclization to form a succinimide-type structure is a potential side reaction, particularly if the reaction is heated or exposed to harsh conditions for an extended period. This is a known side reaction for similar structures, such as aspartic acid residues in peptides.[1][2] To avoid this, it is best to use mild reaction conditions and purify the product promptly after the reaction is complete.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-trifluoroacetylation of 4-aminobutanoic acid

This protocol is a representative procedure based on standard organic synthesis techniques for N-acylation.

Materials:

  • 4-aminobutanoic acid (GABA)

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-aminobutanoic acid (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.1-1.2 eq) or pyridine (2.0 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway GABA 4-Aminobutanoic Acid (GABA) Product This compound GABA->Product Desired Reaction MixedAnhydride Mixed Anhydride Intermediate GABA->MixedAnhydride Side Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Product Desired Reaction HydrolysisProduct Trifluoroacetic Acid (from TFAA hydrolysis) TFAA->HydrolysisProduct Hydrolysis Dimer Dimer Byproduct MixedAnhydride->Dimer Intermolecular Reaction CyclizedProduct Succinimide Derivative (potential byproduct) MixedAnhydride->CyclizedProduct Intramolecular Cyclization Base Base (e.g., TEA) Water Water (moisture)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Quality (TFAA, solvents) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (temp, time, stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Evaluate Work-up and Purification workup_ok Work-up Effective? check_workup->workup_ok reagent_ok->check_conditions Yes use_fresh_reagents Use Fresh/Dry Reagents & Inert Atmosphere reagent_ok->use_fresh_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Stoichiometry, Temp. & Base conditions_ok->optimize_conditions No optimize_purification Optimize Chromatography or Recrystallization workup_ok->optimize_purification No success Successful Synthesis workup_ok->success Yes use_fresh_reagents->check_conditions optimize_conditions->check_workup optimize_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Deprotection of Trifluoroacetamide in Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of trifluoroacetamide-protected butanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a trifluoroacetamide (TFA) protecting group?

A1: The trifluoroacetamide group is versatile and can be removed under several conditions. The most common methods are:

  • Basic Hydrolysis: This is the most frequently used method. It employs mild bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a solvent system such as methanol/water.[1][2] Stronger bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) can also be used, typically at low concentrations (0.1-0.2 M).[1]

  • Reductive Cleavage: Sodium borohydride (NaBH₄) in ethanol is an effective method for removing the TFA group.[1][3]

  • Acidic Cleavage: While the TFA group is generally stable to strong acids, cleavage can be achieved with reagents like hydrogen chloride (HCl) in methanol.[1]

Q2: My butanoic acid derivative also contains an ester. Can I selectively deprotect the trifluoroacetamide group without hydrolyzing the ester?

A2: This is a significant challenge as basic conditions that cleave the trifluoroacetamide can also hydrolyze esters.[4] To achieve selectivity, it is crucial to use mild basic conditions. Using K₂CO₃ in methanol at room temperature is often successful as the trifluoroacetamide is more labile than a typical ester under these conditions.[1][5][6] Careful monitoring of the reaction by TLC or LC-MS is essential to stop the reaction once the starting material is consumed, preventing significant ester cleavage.[2]

Q3: Why is my deprotection reaction incomplete?

A3: Incomplete deprotection can arise from several factors:

  • Insufficient Reagent: Ensure that an adequate excess of the deprotecting agent is used. For basic hydrolysis, 1.5 to 3 equivalents of the base are typically recommended.[2]

  • Reaction Time: Some substrates may require longer reaction times. Monitor the reaction progress closely.[7]

  • Poor Solubility: The substrate must be fully dissolved in the solvent system for the reaction to proceed efficiently. If solubility is an issue, consider alternative solvent mixtures.

  • Reagent Quality: Ensure that the reagents and solvents are pure and anhydrous if the reaction requires it. For example, TFA can be hygroscopic, and water can reduce its effectiveness in acidic deprotections.[7]

Q4: I am observing unexpected side products. What could they be and how can I prevent them?

A4: In the context of a butanoic acid derivative, a common side reaction under basic conditions is intramolecular cyclization to form a lactam, particularly if the amine and carboxylic acid are in proximity. If the molecule contains other sensitive functional groups, such as other protecting groups or halides, they may also react.[8] To minimize side reactions, use the mildest possible conditions that still afford deprotection, keep reaction temperatures low, and monitor the reaction to avoid prolonged exposure to the reagents.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of a trifluoroacetamide group from a butanoic acid derivative.

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient base/reagent.Increase the equivalents of base (e.g., K₂CO₃) to 3-4 equivalents. Monitor by TLC/LC-MS.
Short reaction time.Extend the reaction time, checking the progress every 30-60 minutes.
Low reaction temperature.If using mild conditions at room temperature, consider gently heating the reaction to 30-40 °C.
Low Yield of Desired Product Product degradation.Use milder conditions. Switch from NaOH to K₂CO₃. Run the reaction at 0 °C or room temperature instead of reflux.[9]
Mechanical loss during workup.Ensure proper extraction and isolation procedures. Back-extract the aqueous layer to recover any dissolved product.
Side reactions (e.g., ester hydrolysis).Use milder bases (e.g., K₂CO₃ instead of NaOH).[1][4] Minimize reaction time by closely monitoring progress.
Formation of Side Products Presence of other base-labile groups.Screen milder deprotection methods. Reductive cleavage with NaBH₄ in ethanol might be a viable alternative.[1]
Intramolecular cyclization (lactam formation).Run the reaction at a lower temperature (e.g., 0 °C). Use a non-nucleophilic base if applicable.
Difficulty Isolating the Product Product is water-soluble.After neutralization, saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase.
Product forms an emulsion during extraction.Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite.

Comparative Data on Deprotection Methods

The following table summarizes various conditions for the deprotection of trifluoroacetamides to provide a comparative overview.

Method Reagents & Conditions Typical Reaction Time Yield Notes
Mild Basic Hydrolysis K₂CO₃ (2-3 eq.), MeOH/H₂O30 min - 4 hoursGood to Excellent (>90%)Generally preferred for substrates with other sensitive groups like esters.[1][9]
Strong Basic Hydrolysis 0.1 M NaOH, EtOH/H₂O1 - 8 hoursVariableHigher risk of side reactions, especially with sensitive substrates.[1]
Reductive Cleavage NaBH₄ (excess), THF/EtOH (1:1)~ 60 minutes>99%Orthogonal to many other protecting groups; effective and fast.[3][10]
Ammonia NH₃/MeOHNot specifiedEffectiveA mild option that can be useful for sensitive molecules.[1]
Acidic Cleavage HCl/MeOHNot specifiedEffectiveUseful if the molecule is sensitive to basic conditions but stable in acid.[1]

Experimental Protocols

Protocol 1: Mild Basic Deprotection using Potassium Carbonate

This protocol is recommended for substrates containing base-sensitive functional groups, such as esters.

  • Dissolution: Dissolve the N-trifluoroacetylated butanoic acid derivative (1.0 eq.) in a 10:1 mixture of methanol (MeOH) and water (H₂O).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.5 eq.) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer observed (typically 1-4 hours).[2]

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture to a pH of ~7 by adding 1 M HCl dropwise.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous solution three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by column chromatography.

Protocol 2: Reductive Deprotection using Sodium Borohydride

This protocol offers a fast and high-yielding alternative under reductive conditions.

  • Dissolution: Dissolve the N-trifluoroacetylated butanoic acid derivative (1.0 eq.) in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and ethanol (EtOH).[3]

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 10 eq.) portion-wise to the stirred solution at room temperature.[10]

  • Reaction: Continue to stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 60 minutes.[3][10]

  • Quenching: Once complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture three times with an appropriate organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by column chromatography if required.

Visual Guides

DeprotectionWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start_end start_end process process decision decision output output A Dissolve Substrate in Solvent B Add Deprotection Reagent A->B Step 1 C Stir at RT (or heat) B->C Step 2 D Monitor by TLC / LC-MS C->D E Reaction Complete? D->E E->C No F Quench / Neutralize E->F Yes G Extract Product F->G H Dry & Concentrate G->H I Purify H->I J Final Product I->J

Caption: General experimental workflow for trifluoroacetamide deprotection.

TroubleshootingTree problem problem check check solution solution cause cause p1 Problem: Incomplete Reaction c1 Check TLC/LCMS: Is Starting Material (SM) still present? p1->c1 cause1 Possible Cause: Insufficient Reagent or Time c1->cause1 Yes p2 Problem: Low Yield / Side Products c1->p2 No, SM consumed sol1 Solution: - Add more reagent - Increase reaction time - Gently warm cause1->sol1 c2 Check Crude NMR/MS: Are there unexpected peaks? p2->c2 cause2 Possible Cause: Conditions too harsh c2->cause2 Yes cause3 Possible Cause: Workup Issues c2->cause3 No, crude is clean sol2 Solution: - Use milder base (K2CO3) - Lower reaction temperature - Reduce reaction time cause2->sol2 sol3 Solution: - Saturate aqueous layer with NaCl - Back-extract aqueous phase cause3->sol3

Caption: Decision tree for troubleshooting common deprotection issues.

References

Technical Support Center: Optimizing the Synthesis of 4-(2,2,2-trifluoroacetamido)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2,2,2-trifluoroacetamido)butanoic acid. This valuable building block is often used in the development of pharmaceuticals and other bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-acylation of 4-aminobutanoic acid (also known as gamma-aminobutyric acid or GABA) with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA). This reaction is typically performed in the presence of a base to neutralize the trifluoroacetic acid byproduct.

Q2: Why is a base necessary in this reaction?

A2: The reaction between 4-aminobutanoic acid and trifluoroacetic anhydride generates one equivalent of trifluoroacetic acid. This strong acid can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. A base, such as triethylamine or pyridine, is added to scavenge this acid and ensure the reaction proceeds to completion.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include the formation of over-acylated products, esterification of the carboxylic acid group if an alcohol is present, and the formation of mixed anhydrides.[1] In some cases, the trifluoroacetyl group can be labile under certain conditions, leading to the formation of trifluoroacetylated byproducts.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the 4-aminobutanoic acid starting material and the appearance of a new, less polar spot corresponding to the product.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through recrystallization. The choice of solvent is critical and depends on the polarity of the product. Common solvent systems for recrystallization of polar molecules include ethanol/water or acetone/hexane mixtures.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., hydrolyzed TFAA). 2. Insufficient base. 3. Low reaction temperature. 4. Poor quality starting materials.1. Use fresh or properly stored trifluoroacetic anhydride. 2. Ensure at least one equivalent of base is used. For slower reactions, a slight excess (1.1-1.2 equivalents) may be beneficial. 3. Increase the reaction temperature, monitoring for potential side product formation. 4. Ensure the 4-aminobutanoic acid is pure and dry.
Incomplete Reaction 1. Insufficient reaction time. 2. Inadequate mixing. 3. Reagents added in the wrong order.1. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. 2. Ensure vigorous stirring, especially if the reaction mixture is heterogeneous. 3. Typically, the 4-aminobutanoic acid and base are dissolved in the solvent before the dropwise addition of TFAA.
Multiple Products Observed 1. Over-acylation. 2. Side reaction with the carboxylic acid. 3. Presence of impurities in the starting material.1. Use a stoichiometric amount of TFAA (1.0-1.1 equivalents). 2. Protect the carboxylic acid group prior to acylation if this is a persistent issue, although for this specific molecule it is less common. 3. Purify the 4-aminobutanoic acid before use.
Difficult Purification 1. "Oiling out" during recrystallization. 2. Product is too soluble in the recrystallization solvent. 3. Co-crystallization with impurities.1. Ensure the boiling point of the solvent is lower than the melting point of the product. Try a different solvent system. 2. Use a less polar solvent or a solvent mixture to decrease solubility at room temperature. 3. Attempt a second recrystallization with a different solvent system or consider column chromatography.

Data Presentation

Table 1: Effect of Acylating Agent on Yield of a Related N-Trifluoroacetylated Amide

The following data is for the acylation of ferrocene with unprotected glycine to form an N-trifluoroacetyl aminoketone, a reaction that shares mechanistic similarities with the synthesis of this compound. This illustrates how reagent stoichiometry can impact product and byproduct formation.[2]

EntryEquivalents of TFAAAcyl Trifluoroacetate Generation Time (min)Reaction Time (h)Product Yield (%)Byproduct Yield (%)
121511746
223012145
323042545
433012644

Table 2: Common Solvents for Recrystallization

The choice of solvent is critical for successful purification. Below are some common solvents and their properties to consider.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for polar compounds, but may require a co-solvent.
EthanolHigh78Often used in combination with water for polar compounds.
AcetoneMedium56Good for moderately polar compounds; often used with hexane.
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
DichloromethaneLow40Good for less polar compounds, but can be too strong a solvent.
HexaneVery Low69Typically used as an anti-solvent with a more polar solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a representative protocol based on general procedures for the N-trifluoroacetylation of amino acids.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobutanoic acid (1.0 eq.) and triethylamine (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane or ethanol/water).

Protocol 2: Purification by Recrystallization

  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable hot solvent (or the more polar solvent of a binary mixture) to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a binary solvent system, add the less polar solvent dropwise until the solution becomes cloudy, then gently warm until it becomes clear again before allowing it to cool.

  • Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Start: 4-Aminobutanoic Acid dissolution 1. Dissolve in Anhydrous Solvent with Triethylamine at 0°C start->dissolution addition 2. Add Trifluoroacetic Anhydride (TFAA) Dropwise at 0°C dissolution->addition reaction 3. Stir at Room Temperature (2-4 hours) addition->reaction workup 4. Aqueous Workup (Quench with H₂O, Acidify with HCl) reaction->workup extraction 5. Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying 6. Dry and Concentrate Organic Layer extraction->drying purification 7. Purify by Recrystallization drying->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Incomplete Reaction? check_reagents Are Reagents Fresh and Anhydrous? start->check_reagents Yes check_base Is Sufficient Base Used? check_reagents->check_base Yes solution_reagents Use Fresh Reagents check_reagents->solution_reagents No check_time_temp Is Reaction Time/Temp Adequate? check_base->check_time_temp Yes solution_base Use 1.1-1.2 eq. of Base check_base->solution_base No solution_time_temp Increase Time/Temp and Monitor check_time_temp->solution_time_temp No

Caption: A decision tree for troubleshooting common issues in the coupling reaction.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4_aminobutanoic_acid 4-Aminobutanoic Acid (Nucleophile) Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl 4_aminobutanoic_acid->Nucleophilic_Attack TFAA Trifluoroacetic Anhydride (Electrophile) TFAA->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Leaving_Group_Departure Departure of Trifluoroacetate Tetrahedral_Intermediate->Leaving_Group_Departure Product This compound Leaving_Group_Departure->Product Byproduct Trifluoroacetic Acid Leaving_Group_Departure->Byproduct

Caption: Simplified reaction mechanism for the N-trifluoroacetylation of 4-aminobutanoic acid.

References

Technical Support Center: Purification of 4-(2,2,2-trifluoroacetamido)butanoic acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 4-(2,2,2-trifluoroacetamido)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your purification experiments.

Troubleshooting Guides

This section addresses common issues that may be encountered during the purification of this compound using column chromatography and HPLC.

Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No separation of the target compound from impurities. Incorrect mobile phase polarity.Optimize the mobile phase. If the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If it elutes too slowly or not at all, increase the polarity.
Column overloading.Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
The compound may be degrading on the silica gel.Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize acidic sites.
Broad or tailing peaks. Poor sample loading technique.Dissolve the crude sample in a minimal amount of the initial mobile phase or a less polar solvent and load it onto the column in a narrow band.
Inappropriate mobile phase.Adding a small amount of a more polar solvent or a modifier like acetic acid can sometimes improve peak shape for acidic compounds.
Channeling in the silica gel bed.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A step gradient or a linear gradient can be employed.
The compound may have precipitated on the column.Ensure the compound is fully dissolved in the loading solvent and is soluble in the mobile phase.
Low recovery of the purified compound. The compound is irreversibly adsorbed onto the silica gel.As mentioned, deactivating the silica gel with triethylamine can help. Alternatively, consider using a different stationary phase like alumina.
The compound is volatile and is lost during solvent evaporation.Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive drying.
Fractions containing the product were not all collected.Monitor the elution closely using TLC and collect all fractions that show the presence of the product.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Variable or drifting retention times. Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Use a buffer to maintain a stable pH.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column not equilibrated.Equilibrate the column with the initial mobile phase for a sufficient time before injecting the sample.
Poor peak shape (fronting, tailing, or split peaks). Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. For acidic compounds, residual acidic silanols can cause tailing; using a column with end-capping or adding a competing acid to the mobile phase can help.
Co-elution with an impurity.Optimize the mobile phase composition or gradient to improve resolution.
High backpressure. Blockage in the system (e.g., column frit, tubing).Filter all samples and mobile phases. If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer) or replace the frit.
Incorrect mobile phase viscosity.Ensure the mobile phase components are miscible and suitable for the system's pressure limits.
Ghost peaks. Contamination in the injector, column, or mobile phase.Flush the injector and column. Use high-purity solvents and prepare fresh mobile phases.
Carryover from a previous injection.Run a blank gradient after each sample injection.
Low signal intensity or ion suppression (for LC-MS). Use of trifluoroacetic acid (TFA) as a mobile phase additive.While TFA can improve peak shape, it is known to cause ion suppression in mass spectrometry.[1] Consider using formic acid (0.1%) as an alternative.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase in silica gel column chromatography for this compound?

A good starting point for the purification of a moderately polar compound like this compound on silica gel is a mixture of a non-polar solvent and a polar solvent. A common choice is a gradient of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate.

Q2: How can I monitor the separation during column chromatography?

Thin-Layer Chromatography (TLC) is the most common method. Small aliquots of the fractions collected from the column are spotted on a TLC plate. The plate is then developed in a suitable mobile phase (often the same or a slightly more polar version of the one used for the column). The spots are then visualized to identify which fractions contain the purified product.

Q3: What visualization techniques can be used for TLC of this compound?

Since this compound is not colored, a visualization agent is needed. Common options include:

  • Potassium permanganate stain: This is a general stain for organic compounds.

  • Ninhydrin stain: Although the primary amine is protected, some N-protected amino acids can still give a weak response with ninhydrin, especially after heating. Given the structural similarity to GABA, this could be a viable option.[2][3]

  • Anisaldehyde stain: This is another general-purpose stain that can be effective.

Q4: What type of HPLC column is suitable for the purification of this compound?

A reversed-phase C18 column is the most common and suitable choice for the purification of this type of polar molecule.[4]

Q5: What are typical mobile phases for reversed-phase HPLC of this compound?

A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent, usually acetonitrile or methanol, with an acidic modifier. A common system is a gradient of acetonitrile in water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is preferred for applications involving mass spectrometry detection to avoid ion suppression.[1]

Q6: What are the expected purity and recovery for this purification?

The achievable purity and recovery will depend on the initial purity of the crude material and the optimization of the chromatographic conditions. The following table provides typical expected values for well-optimized chromatographic purifications of similar compounds.

Chromatography Technique Typical Purity Typical Recovery
Flash Column Chromatography>95%70-90%
Preparative HPLC>98%60-85%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 40-63 µm)
  • Hexanes (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • TLC plates (silica gel 60 F254)
  • Glass column for chromatography
  • Fraction collection tubes

2. Procedure:

Protocol 2: Purification by Preparative HPLC

This protocol provides a starting point for preparative HPLC purification. The gradient and other parameters should be optimized at an analytical scale first.

1. Materials:

  • Crude this compound
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Formic acid (or TFA)
  • Preparative C18 HPLC column (e.g., 10 µm particle size, 21.2 x 250 mm)
  • HPLC system with a fraction collector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile

3. Procedure:

Visualizations

experimental_workflow General Chromatographic Purification Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Sample dissolve Dissolve in Minimal Solvent crude_sample->dissolve tlc_analysis TLC Analysis for Mobile Phase Optimization dissolve->tlc_analysis load_column Load Sample onto Packed Column tlc_analysis->load_column Informs mobile phase choice elute Elute with Optimized Mobile Phase load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC/HPLC collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure Based on purity evaporate Evaporate Solvent pool_pure->evaporate pure_product Purified Product evaporate->pure_product

Caption: A generalized workflow for the purification of this compound by chromatography.

troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation Observed check_rf Check Rf of Product on TLC start->check_rf rf_high Rf > 0.4 check_rf->rf_high Too High rf_low Rf < 0.2 check_rf->rf_low Too Low rf_ok 0.2 < Rf < 0.4 check_rf->rf_ok Optimal decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity check_loading Check Column Loading rf_ok->check_loading overloaded Overloaded check_loading->overloaded Yes loading_ok Loading OK check_loading->loading_ok No reduce_load Reduce Sample Load overloaded->reduce_load check_stability Check Compound Stability on Silica loading_ok->check_stability unstable Unstable check_stability->unstable Yes stable Stable check_stability->stable No deactivate_silica Deactivate Silica (e.g., with Et3N) unstable->deactivate_silica repack_column Consider Repacking Column Carefully stable->repack_column

Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.

References

4-(2,2,2-Trifluoroacetamido)butanoic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,2,2-Trifluoroacetamido)butanoic acid. Here, you will find information on addressing solubility issues and best practices for handling this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS No. 50632-83-2) is a synthetic compound often used as a building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a butanoic acid backbone and a trifluoroacetamide group, makes it a valuable intermediate for creating more complex molecules. The trifluoroacetyl group can enhance the metabolic stability and bioavailability of parent compounds.[2] Given its structural similarity to γ-aminobutyric acid (GABA), it may be explored for its potential to interact with GABAergic pathways.

Q2: What are the general solubility characteristics of this compound?

  • Aqueous Solubility: The carboxylic acid group provides some degree of water solubility. However, butanoic acid itself has limited miscibility in water, which decreases as the carbon chain length increases.[3][4] The presence of the larger, hydrophobic trifluoroacetamido group is expected to further limit its solubility in aqueous solutions.

  • Organic Solvent Solubility: Carboxylic acids are generally soluble in a range of organic solvents.[3] The trifluoroacetamide group also contributes to solubility in organic solvents.[5] Therefore, this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as ethanol and methanol.

Q3: What is the best solvent to prepare a stock solution of this compound?

For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of sparingly soluble compounds. It is a powerful organic solvent that can dissolve a wide array of molecules.[6] Ethanol and Dimethyl Formamide (DMF) are also viable options. When preparing for cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically <0.1% for DMSO) to avoid cytotoxicity.

Q4: How should I store this compound?

The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[2] Some suppliers recommend cold-chain transportation, suggesting that prolonged exposure to high temperatures should be avoided.

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common problems encountered when dissolving and using this compound in experiments.

Problem 1: The compound is not dissolving in my chosen solvent.

  • Possible Cause: The concentration of the compound may be too high for the selected solvent, or the solvent may not be appropriate.

  • Solutions:

    • Increase the volume of the solvent: Adding more solvent will decrease the concentration and may facilitate dissolution.

    • Try a different solvent: If the compound does not dissolve in a non-polar or moderately polar solvent, try a more polar aprotic solvent like DMSO or DMF.

    • Gentle heating: Gently warming the solution in a water bath can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

    • pH Adjustment: For aqueous solutions, the solubility of a carboxylic acid can be increased by raising the pH with a base (e.g., NaOH) to deprotonate the carboxylic acid group, forming a more soluble salt.

Problem 2: The compound dissolves initially but then precipitates out of solution.

  • Possible Cause: This is often observed when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer (a phenomenon known as "solvent shock"). The compound is no longer soluble at the final concentration in the aqueous environment.

  • Solutions:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the aqueous buffer.

    • Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.

    • Maintain a small percentage of organic co-solvent: If permissible for your experiment, maintaining a low final concentration of the initial organic solvent (e.g., 0.1-1% DMSO) can help to keep the compound in solution.

    • Prepare fresh solutions: For compounds with low kinetic solubility in aqueous buffers, it is best to prepare the working solution immediately before use.

Problem 3: I observe precipitation in my cell culture medium during incubation.

  • Possible Cause: The compound may be interacting with components in the media (e.g., salts, proteins in serum) or the concentration may exceed its solubility limit under the incubation conditions (e.g., temperature, pH).

  • Solutions:

    • Lower the final concentration: The working concentration of the compound may be too high.

    • Serum concentration: If using a serum-containing medium, components like albumin can sometimes help to solubilize hydrophobic compounds. Conversely, interactions with other media components could also lead to precipitation. You may need to test different serum concentrations.

    • pH of the medium: Ensure the pH of your cell culture medium is stable, as changes in pH can affect the solubility of ionizable compounds.

Data Presentation

As specific quantitative solubility data for this compound is limited, the following table provides an estimated solubility profile based on the properties of its constituent functional groups and data from similar molecules. Researchers are strongly encouraged to determine the solubility for their specific experimental conditions.

SolventEstimated SolubilityRationale
WaterSparingly SolubleThe butanoic acid moiety provides some polarity, but the overall molecule is largely hydrophobic.
Phosphate-Buffered Saline (PBS)Sparingly SolubleSimilar to water; the salt content is unlikely to significantly increase the solubility of this organic acid.
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic molecules.
Dimethyl Formamide (DMF)SolubleAnother polar aprotic solvent suitable for dissolving amides and carboxylic acids.
EthanolSolubleThe compound is expected to be soluble in alcohols due to hydrogen bonding potential.
MethanolSolubleSimilar to ethanol, it is a polar protic solvent that should effectively solvate the molecule.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a simple method to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, PBS, DMSO, ethanol, methanol, DMF)

  • Small glass vials or test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1 mg) and place it into a clean vial.

  • Add a small, measured volume of the solvent to be tested (e.g., 100 µL).

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration (in this example, 10 mg/mL).

  • If the solid has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

  • Continue this process until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.

  • Record the approximate concentration at which the compound dissolves for each solvent.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard stock solution for use in biological assays.

Materials:

  • This compound (MW: 199.13 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 199.13 g/mol = 1.99 mg

  • Weigh the compound: Carefully weigh out 1.99 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolve: Vortex the tube until the compound is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_application Application weigh Weigh Compound dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve intermediate Intermediate Dilution (in culture medium) dissolve->intermediate Dilute working Final Working Solution intermediate->working treat Treat Cells working->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Experimental workflow for using the compound in cell-based assays.

troubleshooting_logic start Compound Solubility Issue q1 Is the compound fully dissolved in the initial solvent? start->q1 sol_yes Increase Solvent Volume Gentle Heat Sonication Change Solvent q1->sol_yes No sol_no Proceed to Dilution q1->sol_no Yes q2 Does it precipitate upon dilution into aqueous buffer? sol_no->q2 precip_yes Stepwise Dilution Vigorous Mixing Use Co-solvent Prepare Fresh q2->precip_yes Yes precip_no Stable Solution q2->precip_no No

Troubleshooting logic for solubility issues.

gaba_pathway cluster_synthesis GABA Synthesis cluster_signaling Synaptic Signaling cluster_analog Potential Interaction glutamate Glutamate gaba GABA glutamate->gaba GAD presynaptic Presynaptic Neuron gaba->presynaptic gaba_receptor GABA Receptor presynaptic->gaba_receptor GABA Release postsynaptic Postsynaptic Neuron gaba_receptor->postsynaptic Inhibitory Signal compound 4-(2,2,2-Trifluoroacetamido) butanoic acid compound->gaba_receptor ?

Simplified GABA signaling pathway and potential interaction.

References

Stability of trifluoroacetamide protecting group under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Stability of Trifluoroacetamide Protecting Group Under Acidic Conditions

This guide provides researchers, scientists, and drug development professionals with detailed information regarding the stability and potential cleavage of the trifluoroacetamide (TFA) protecting group under various acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoroacetamide protecting group to acidic conditions?

A1: The trifluoroacetamide group is generally considered to be highly stable under acidic conditions. This stability is a key feature, making it an excellent orthogonal protecting group in syntheses involving acid-labile groups like tert-butyloxycarbonyl (Boc), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[1] It can withstand the strong acidic conditions, such as neat trifluoroacetic acid (TFA), typically used to cleave these other groups during peptide synthesis.[1][2]

The stability of the amide bond is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This effect decreases the basicity of the amide's carbonyl oxygen, making its protonation—the initial step in acid-catalyzed hydrolysis—less favorable compared to standard amides.

Q2: Can a trifluoroacetamide group be cleaved under acidic conditions?

A2: While highly stable, cleavage of the trifluoroacetamide group with acid is possible under specific, often forcing, conditions. Standard amide hydrolysis typically requires heating in a strongly acidic aqueous solution. One literature source mentions the use of HCl in methanol (HCl/MeOH) for the removal of the trifluoroacetamide group, although this is less common than basic or reductive methods.[3] It is crucial to note that conditions strong enough to cleave a trifluoroacetamide may also affect other acid-sensitive functional groups in the molecule.

Q3: What are the typical conditions for removing a trifluoroacetamide group?

A3: The most common and mildest methods for trifluoroacetamide deprotection involve basic or reductive conditions, which highlights its orthogonality to acid-labile protecting groups. Common methods include:

  • Mild Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a mixture of methanol and water at room temperature.[3]

  • Stronger Base: Dilute sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in water or an ethanol-water mixture.[3]

  • Ammonia: A solution of ammonia in methanol (NH₃/MeOH).[3]

  • Reductive Cleavage: Sodium borohydride (NaBH₄) in ethanol.[3]

Q4: How does the acidic stability of trifluoroacetamide compare to a standard acetamide?

Troubleshooting Guide

Issue 1: My acid-labile protecting group (e.g., Boc) was cleaved, but the trifluoroacetamide group remained intact as desired. Is this expected?

  • Explanation: Yes, this is the expected outcome and demonstrates the principle of orthogonal protection. The trifluoroacetamide group is designed to be stable to the acidic conditions (e.g., neat TFA, HCl in dioxane) used to remove groups like Boc.[1]

  • Recommendation: Proceed with your synthesis. No troubleshooting is necessary.

Issue 2: I need to remove the trifluoroacetamide group, but my molecule is sensitive to the standard basic conditions.

  • Explanation: This is a common challenge in complex molecule synthesis. While acidic cleavage of trifluoroacetamide is not standard, it may be possible under specific conditions.

  • Troubleshooting Steps:

    • Literature Search: Conduct a thorough search for acidic cleavage protocols specific to substrates similar to your own.

    • Small-Scale Test Reactions: Before committing your bulk material, perform small-scale test reactions using forcing acidic conditions. You could explore:

      • Anhydrous HCl in an alcohol solvent (e.g., methanol or ethanol) with heating.

      • A mixture of a strong acid (e.g., H₂SO₄ or HBr) in acetic acid at elevated temperatures.

    • Monitor Carefully: Use analytical techniques like LC-MS or TLC to carefully monitor for the desired deprotection and any potential side reactions or degradation of your starting material.

    • Consider Reductive Cleavage: If your molecule is compatible, reductive cleavage with NaBH₄ in ethanol is a mild alternative to basic hydrolysis.[3]

Quantitative Data on Protecting Group Lability

Direct quantitative, side-by-side comparisons of trifluoroacetamide cleavage under various acidic conditions are not extensively documented in the literature, primarily because its stability in acid is its main feature. The following table summarizes the deprotection conditions for trifluoroacetamide and common acid-labile groups to illustrate their orthogonality.

Protecting GroupStructureTypical Deprotection ConditionsStability to Orthogonal Conditions
Trifluoroacetyl (TFA) CF₃CO-Mild base (e.g., K₂CO₃, MeOH/H₂O) or Reductive (e.g., NaBH₄, EtOH)[3]Stable to strong acids (e.g., neat TFA, HCl in dioxane) used for Boc cleavage.[1]
tert-Butyloxycarbonyl (Boc) (CH₃)₃COCO-Strong acid (e.g., 20-50% TFA in DCM; 4M HCl in dioxane).[4][5]Stable to mild basic conditions used for TFA cleavage.
Trityl (Trt) (C₆H₅)₃C-Mild to strong acid (e.g., TFA, formic acid).[1]Stable to mild basic conditions used for TFA cleavage.
Pbf C₁₃H₁₇O₅S-Strong acid (e.g., TFA with scavengers).[1]Stable to mild basic conditions used for TFA cleavage.

Experimental Protocols

Protocol 1: Standard (Basic) Deprotection of a Trifluoroacetamide Group

This protocol outlines a common method for the removal of a trifluoroacetyl group from a protected amine using mild basic conditions.

  • Reagents:

    • N-trifluoroacetylated compound

    • Methanol (MeOH)

    • Water (H₂O)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 to 3 equivalents)

    • 1 M Hydrochloric acid (HCl) for neutralization

    • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water (e.g., a 4:1 to 2:1 ratio).

    • Add potassium carbonate (1.5 to 3 equivalents) to the solution.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the deprotection by TLC or LC-MS until the starting material is fully consumed.

    • Once the reaction is complete, carefully neutralize the mixture to pH ~7 with 1 M HCl.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with an organic solvent like ethyl acetate or DCM (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

    • Purify the product as necessary by column chromatography, crystallization, or distillation.

Visualizations

Diagram 1: Orthogonality of TFA and Boc Protecting Groups

This diagram illustrates the logical relationship of selective deprotection, which is a cornerstone of modern synthetic chemistry.

Orthogonality cluster_TFA TFA Group cluster_Boc Boc Group TFA_Protected R-NH-COCF₃ TFA_Deprotection Mild Base (e.g., K₂CO₃/MeOH) TFA_Protected->TFA_Deprotection Labile Acid_Deprotection Strong Acid (e.g., TFA/DCM) TFA_Protected->Acid_Deprotection Stable Boc_Protected R'-NH-Boc Boc_Protected->TFA_Deprotection Stable Boc_Protected->Acid_Deprotection Labile TFA_Free R-NH₂ TFA_Deprotection->TFA_Free Boc_Free R'-NH₂ Acid_Deprotection->Boc_Free Deprotection_Workflow Start Start: N-Trifluoroacetylated Substrate Reaction Deprotection Reaction (e.g., K₂CO₃ in MeOH/H₂O) Start->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Quench Neutralization / Quench (e.g., add 1M HCl) Monitoring->Quench Upon Completion Workup Aqueous Workup & Solvent Extraction Quench->Workup Purification Purification (Chromatography, etc.) Workup->Purification End Final Product: Deprotected Amine Purification->End

References

Technical Support Center: Orthogonal Deprotection of Trifluoroacetamide (TFA) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the trifluoroacetamide (TFA) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a trifluoroacetamide (TFA) group for amine protection?

The trifluoroacetyl (TFA) group offers a unique combination of properties that make it a valuable tool in organic synthesis, particularly in peptide and complex molecule synthesis.[1] Its primary advantages include:

  • Stability in Acidic Conditions: The TFA group is robust and stable under strongly acidic conditions, including those used for the removal of other common protecting groups like tert-butyloxycarbonyl (Boc).[1][2]

  • Mild Cleavage Conditions: Deprotection of the TFA group can be achieved under mild basic or reductive conditions, which helps to preserve the integrity of sensitive functional groups within the molecule.[1][3]

  • Orthogonality: The TFA group is orthogonal to many acid-labile protecting groups such as Boc and benzyloxycarbonyl (Cbz), allowing for selective deprotection in multi-step synthetic sequences.[1][2][4][5]

  • Versatility: It can be used to protect a variety of functional groups, including primary and secondary amines.[1]

Q2: What does "orthogonal deprotection" mean in the context of the TFA group?

Orthogonal deprotection is a strategy in organic synthesis that employs multiple protecting groups that can be removed selectively under different reaction conditions without affecting the others.[5] In the context of the TFA group, this means it can be cleaved in the presence of other protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group, by choosing a deprotection method that is specific to the TFA group.[1][2][6] This allows for precise, stepwise manipulation of different functional groups within a complex molecule.[5]

Q3: Under what conditions is the trifluoroacetamide group stable?

The trifluoroacetamide group is notably stable under acidic conditions.[1] This stability makes it compatible with reaction steps that require strong acids, such as the cleavage of Boc groups using trifluoroacetic acid (TFA).[2] It is also stable to the conditions used for Fmoc removal (piperidine in DMF).[7]

Troubleshooting Guides

Problem 1: Incomplete deprotection of the TFA group.

  • Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of the starting material remaining after the deprotection reaction.

  • Potential Cause & Solution:

    • Insufficient Reagent: The amount of deprotecting agent may be insufficient. Increase the equivalents of the reagent (e.g., NaBH₄, K₂CO₃) and monitor the reaction progress.

    • Reaction Time/Temperature: The reaction may not have proceeded to completion. Extend the reaction time or consider a moderate increase in temperature, while monitoring for potential side reactions.

    • Solvent Choice: The solubility of the substrate or reagent might be limiting the reaction rate. Ensure the chosen solvent system (e.g., THF/EtOH for NaBH₄, MeOH/H₂O for basic hydrolysis) is appropriate for your specific substrate.[3][6]

    • Steric Hindrance: If the TFA-protected amine is in a sterically hindered environment, deprotection may be slower. More forcing conditions (longer reaction time, higher temperature, or a stronger reagent) might be necessary.

Problem 2: Unwanted removal of other protecting groups during TFA deprotection.

  • Symptom: Loss of other protecting groups (e.g., esters, Boc, Cbz) is observed alongside the removal of the TFA group.

  • Potential Cause & Solution:

    • Incorrect Deprotection Strategy: The chosen deprotection method is not orthogonal to the other protecting groups present.

      • For base-labile esters: Standard basic hydrolysis (e.g., NaOH, KOH) will likely cleave both the TFA group and the ester.[8] Consider using milder basic conditions, such as K₂CO₃ in aqueous methanol at room temperature, which has been shown to selectively remove the TFA group in the presence of a methyl ester.[3] Alternatively, reductive deprotection with NaBH₄ in EtOH/THF is a good orthogonal strategy.[3][6]

      • For acid-labile groups (e.g., Boc, trityl): Basic or reductive deprotection of the TFA group is generally orthogonal.[2][6] Avoid acidic conditions for TFA removal if acid-labile groups are present.

Problem 3: Formation of side products during deprotection.

  • Symptom: The appearance of unexpected spots on TLC or peaks in LC-MS.

  • Potential Cause & Solution:

    • Substrate Degradation: The deprotection conditions may be too harsh for the substrate.

      • Basic Conditions: If using strong bases like NaOH or LiOH, consider switching to milder conditions like K₂CO₃ or Na₂CO₃.[3] For sensitive substrates, an alkaline ion exchange resin can also be used.[3]

      • Reductive Conditions: While NaBH₄ is generally mild, ensure the reaction temperature is controlled.

    • Reaction with other functional groups: In molecules with multiple functional groups, side reactions can occur. For instance, tertiary bromides might undergo elimination under strong basic conditions.[9] In such cases, reductive deprotection with NaBH₄ may be a safer alternative.[9]

Data Presentation

Table 1: Orthogonal Deprotection Conditions for Trifluoroacetamide (TFA) Group

Deprotection MethodReagents and ConditionsOrthogonal ToNot Orthogonal ToTypical Reaction Time
Basic Hydrolysis (Mild) K₂CO₃ or Na₂CO₃ (1.5-3 eq.) in MeOH/H₂O, Room TemperatureBoc, Cbz, Methyl Esters[3]Base-labile groups1-4 hours[1]
Basic Hydrolysis (Strong) 0.1-0.2 M NaOH or LiOH in H₂O or EtOH/H₂OBoc, CbzEsters, other base-labile groupsVaries
Reductive Cleavage NaBH₄ (excess) in THF/EtOH (1:1 v/v)Boc, Fmoc, Dde, o-NBS, t-butyl esters[6]Methyl and Allyl esters[6]< 60 minutes[6]
Ammonolysis NH₃ in MeOHBoc, Cbz-Varies[3]

Experimental Protocols

Protocol 1: General Procedure for TFA Deprotection using Mild Basic Conditions

  • Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.[1]

  • Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the deprotection progress by TLC or LC-MS until the starting material is consumed.[1]

  • Once the reaction is complete, carefully neutralize the mixture to a pH of ~7 with a dilute acid (e.g., 1 M HCl).[1]

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: General Procedure for TFA Deprotection using Sodium Borohydride

  • Transfer the TFA-protected compound to a reaction vessel under an inert atmosphere.

  • If the compound is on a solid support, rinse with anhydrous THF to remove trace water.[10]

  • Suspend the compound in a mixture of anhydrous ethanol and anhydrous THF (1:1 v/v).[10]

  • Add sodium borohydride (NaBH₄) (typically 10 equivalents) to the suspension.[10]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., cleavage and analysis of a small sample for solid-phase synthesis). The reaction is often complete within 60 minutes.[6]

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizations

Orthogonal_Deprotection_Workflow cluster_synthesis Multi-step Synthesis cluster_deprotection Selective Deprotection Steps cluster_final Final Product A Molecule with Boc and TFA Protecting Groups B Step 1: Acidic Deprotection (e.g., TFA) A->B Treat with Acid C Intermediate with Free Amine and TFA Group B->C Boc group removed D Step 2: Basic or Reductive Deprotection C->D Treat with Base or NaBH4 E Fully Deprotected Molecule D->E TFA group removed

Caption: Orthogonal deprotection workflow for Boc and TFA groups.

Deprotection_Decision_Tree start Start: Deprotect TFA Group q1 Are other base-labile groups present (e.g., esters)? start->q1 a1_yes Use Reductive Deprotection (NaBH4 in THF/EtOH) q1->a1_yes Yes a1_no Are other acid-labile groups present (e.g., Boc)? q1->a1_no No a2_yes Use Mild Basic Hydrolysis (K2CO3 in MeOH/H2O) a1_no->a2_yes Yes a2_no Mild Basic Hydrolysis or Reductive Deprotection are suitable options. a1_no->a2_no No

Caption: Decision tree for selecting a TFA deprotection method.

References

Technical Support Center: 4-(2,2,2-Trifluoroacetamido)butanoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding side reactions encountered during the coupling of 4-(2,2,2-trifluoroacetamido)butanoic acid with various coupling reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents used for this compound?

A1: Standard peptide coupling reagents are typically employed. These include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts such as HATU, HBTU, and PyBOP. The choice of reagent can influence reaction efficiency and the profile of side reactions.

Q2: What are the primary side reactions to be aware of when coupling this compound?

A2: The primary side reactions include:

  • Hydrolysis of the activated carboxylic acid: This is a common issue with carbodiimide-mediated couplings in aqueous solutions, leading to the regeneration of the starting carboxylic acid.

  • N-acylurea formation: An irreversible intramolecular rearrangement of the O-acylisourea intermediate formed with carbodiimides, which inactivates the activated acid.[1]

  • Racemization: While not applicable to this compound itself, if it is being coupled to a chiral amine, racemization of the amine partner can be a concern, especially with carbodiimide reagents alone. Additives like HOBt and HOAt are used to suppress this.

  • Guanidinylation of the amine: This can occur when using uronium/aminium reagents like HATU or HBTU in excess, leading to the irreversible capping of the amine coupling partner.

  • Premature deprotection of the trifluoroacetyl (TFA) group: The trifluoroacetamide is susceptible to cleavage under basic conditions. Many coupling protocols utilize tertiary amine bases (e.g., DIPEA, NMM), which can lead to the removal of the TFA protecting group, exposing the primary amine and potentially leading to undesired side reactions or polymerization.

Q3: Is the trifluoroacetyl (TFA) protecting group stable during coupling reactions?

A3: The stability of the TFA group is condition-dependent. It is generally stable under acidic and neutral conditions. However, it is labile to basic conditions. The use of strong tertiary amine bases, elevated temperatures, and prolonged reaction times can lead to the cleavage of the TFA group. Careful selection of the base and optimization of reaction conditions are crucial to maintain the integrity of the protecting group.

Q4: How can I minimize the premature deprotection of the TFA group?

A4: To minimize the removal of the TFA group:

  • Use a weaker tertiary amine base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like diisopropylethylamine (DIPEA).

  • Use the minimum necessary amount of base.

  • Keep the reaction temperature low (e.g., 0 °C to room temperature).

  • Minimize the reaction time. Monitor the reaction progress closely and quench it as soon as it is complete.

  • Consider using coupling reagents that do not require a strong base.

Q5: What is the role of additives like HOBt and HOAt?

A5: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are used in conjunction with coupling reagents, particularly carbodiimides. They offer several advantages:

  • They react with the activated carboxylic acid to form active esters that are more stable than the O-acylisourea intermediate, reducing the likelihood of hydrolysis and N-acylurea formation.

  • They are effective in suppressing racemization when coupling to chiral amines.

  • HOAt is generally considered more effective than HOBt in accelerating the coupling reaction and further reducing racemization due to the anchimeric assistance provided by the pyridine nitrogen.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Amide Product
Possible Cause Troubleshooting Steps
Hydrolysis of activated acid - Ensure anhydrous reaction conditions. - Add NHS or HOBt to form a more stable active ester. - Perform the reaction at a lower temperature.
N-acylurea formation - Use an additive like HOBt or HOAt. - Optimize the stoichiometry of the coupling reagents.
Incomplete reaction - Increase the reaction time or temperature moderately. - Use a more potent coupling reagent (e.g., switch from EDC/HOBt to HATU). - Ensure proper mixing.
Premature deprotection of TFA group - See FAQ Q4 for mitigation strategies. - Analyze the crude reaction mixture by LC-MS to detect the deprotected starting material or byproducts.
Guanidinylation of amine partner - Avoid using a large excess of uronium/aminium reagents (e.g., HATU, HBTU). - Pre-activate the carboxylic acid before adding the amine.
Issue 2: Presence of Unexpected Byproducts in LC-MS Analysis
Mass of Byproduct Potential Identity Suggested Action
Mass of starting amine Unreacted starting materialOptimize coupling conditions for higher conversion (see Issue 1).
Mass of 4-aminobutanoic acid (GABA) Product of TFA deprotection and subsequent hydrolysis of the desired amideReduce base strength/amount and reaction time/temperature.
Mass of desired product - 96 Da Deprotected amide productReduce base strength/amount and reaction time/temperature.
Mass of amine + 137 Da Guanidinylated amine (from HATU/HBTU)Use a stoichiometric amount of the coupling reagent; pre-activate the acid.
Mass of starting carboxylic acid + urea byproduct N-acylureaUse HOBt or HOAt as an additive.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveCommon Side ReactionsRelative ReactivityRacemization Suppression
EDCNoneHydrolysis, N-acylurea, RacemizationModerateLow
EDCNHS/HOBtHydrolysis, N-acylureaHighGood
EDCHOAtHydrolysis, N-acylureaVery HighExcellent
HATUNoneGuanidinylationVery HighExcellent
HBTUNoneGuanidinylationHighVery Good
PyBOPNoneNoneHighVery Good

This table provides a qualitative comparison. Actual performance may vary depending on the specific substrates and reaction conditions.

Table 2: Estimated Yields of Desired Product vs. Side Products under Different Conditions

Coupling ReagentBase (equivalents)Temperature (°C)Time (h)Desired Product Yield (%)TFA Deprotection (%)
EDC/HOBtNMM (1.5)254~85-95< 5
EDC/HOBtDIPEA (2.0)254~80-905-15
HATUDIPEA (2.0)252> 955-10
HATU2,4,6-Collidine (2.0)252> 95< 5

Disclaimer: These are estimated values based on general principles of peptide chemistry and may vary significantly based on the specific amine being coupled and other reaction parameters. Experimental optimization is always recommended.

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound using EDC/HOBt
  • Materials:

    • This compound

    • Amine coupling partner

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (1-Hydroxybenzotriazole)

    • N-methylmorpholine (NMM)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • 1 M aqueous hydrochloric acid solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Add the amine coupling partner (1.0 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add NMM (1.5 eq) to the reaction mixture.

    • Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Coupling of this compound using HATU
  • Materials:

    • This compound

    • Amine coupling partner

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • 2,4,6-Collidine

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • 1 M aqueous hydrochloric acid solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and 2,4,6-collidine (2.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

    • Add the amine coupling partner (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mandatory Visualization

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathways CarboxylicAcid 4-(2,2,2-Trifluoroacetamido) butanoic Acid ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster + Coupling Reagent Deprotection TFA Deprotection CarboxylicAcid->Deprotection + Base CouplingReagent Coupling Reagent (e.g., EDC, HATU) ActivatedEster->CarboxylicAcid Hydrolysis DesiredProduct Desired Amide Product ActivatedEster->DesiredProduct + Amine NAcylurea N-Acylurea ActivatedEster->NAcylurea Rearrangement Amine Amine Guanidinylation Guanidinylation Amine->Guanidinylation + Excess HATU/HBTU Hydrolysis Hydrolysis

Caption: Desired vs. side reaction pathways in coupling reactions.

G start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm lcms Analyze Crude by LC-MS check_sm->lcms [Purity OK] incomplete Incomplete Reaction? lcms->incomplete side_products Major Side Products? incomplete->side_products [No] optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize [Yes] deprotection TFA Deprotection Detected? side_products->deprotection [Yes] end Improved Yield/ Purity optimize->end change_reagent Change Coupling Reagent (e.g., EDC -> HATU) change_reagent->end change_base Use Weaker Base (e.g., NMM, Collidine) deprotection->change_base [Yes] guanidinylation Guanidinylation Detected? deprotection->guanidinylation [No] change_base->end guanidinylation->change_reagent [No] adjust_stoich Adjust Reagent Stoichiometry guanidinylation->adjust_stoich [Yes] adjust_stoich->end

Caption: Troubleshooting workflow for coupling reactions.

References

Technical Support Center: Minimizing Racemization During N-Trifluoroacetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-trifluoroacetylation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize racemization and ensure the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in my work?

A1: Racemization is the process where a pure enantiomer (e.g., the biologically active L-amino acid) converts into an equal mixture of both its L- and D-enantiomers, resulting in a loss of optical activity.[1][2] This is highly problematic in drug development and peptide synthesis because the different enantiomers can have drastically different biological activities, potencies, or toxicities.[1] Ensuring stereochemical purity is essential for therapeutic efficacy and safety.

Q2: What is the primary chemical mechanism that causes racemization during N-trifluoroacetylation?

A2: The most common pathway for racemization during the acylation of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The activation of the carboxyl group makes the α-proton (the hydrogen on the chiral carbon) highly acidic. In the presence of a base, this proton is easily removed, leading to a planar, achiral intermediate. Subsequent reaction with an amine can occur from either face of this planar intermediate, yielding a mixture of L- and D-enantiomers.[1]

Q3: Are certain amino acids more prone to racemization during N-trifluoroacetylation?

A3: Yes. Amino acids with strongly electron-withdrawing groups are particularly susceptible to racemization because these groups increase the acidity of the α-proton, facilitating the formation of the planar enolate or oxazolone intermediate.[1] Trifluoromethylated amino acids are a key example.[1] Additionally, residues like cysteine and histidine can be more susceptible under certain conditions, such as during microwave-enhanced peptide synthesis.[3]

Q4: What are the key experimental factors that I need to control to minimize racemization?

A4: The primary factors influencing racemization are the choice of base, reaction temperature, solvent, and the nature of the activating/acylating agent.[2][4] Bases can promote the abstraction of the α-proton, so their strength and steric properties are critical.[4] Higher temperatures can accelerate the rate of racemization. The polarity of the solvent can also play a role in stabilizing the intermediates that lead to racemization.[5]

Troubleshooting Guide: High Levels of Racemization

This section addresses the common problem of observing significant racemization in your N-trifluoroacetylated product and offers targeted solutions.

ProblemPotential CauseRecommended Solution(s)
High D-enantiomer content in the final product Inappropriate Base Selection: The base used is too strong or not sterically hindered, leading to rapid α-proton abstraction. Triethylamine (TEA), for example, is known to cause faster racemization due to its strong basicity and small size.[4]- Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred as they produce less racemization.[3][4] - Perform the reaction without a base. Trifluoroacetic anhydride (TFAA) can often be used neat or in a suitable solvent without an additional base, as the reaction generates trifluoroacetic acid, which can be autocatalytic.[6] This is a highly effective method for preventing base-catalyzed racemization.
Elevated Reaction Temperature: The reaction is being run at too high a temperature, which accelerates both the desired reaction and the undesired racemization pathway.- Lower the reaction temperature. Perform the acylation at 0 °C or even lower temperatures.[7] For sensitive substrates, maintaining a low temperature throughout the addition and reaction time is critical.
Prolonged Reaction Time: Leaving the reaction for an extended period, especially in the presence of a base, increases the opportunity for racemization to occur.- Monitor the reaction closely. Use TLC or LC-MS to track the consumption of the starting material and stop the reaction as soon as it is complete.[7] Reactions with TFAA are often rapid, sometimes completing within 1-4 hours at room temperature or less at 0 °C.[7]
Solvent Effects: The use of polar aprotic solvents like DMF or DMSO can sometimes promote racemization under basic conditions.[5]- Choose an appropriate solvent. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and are effective for the reaction.[7] - Consider the use of water. Interestingly, water has been shown to suppress racemization of free amino acids under certain alkaline conditions, though this may not be compatible with TFAA.[5]
Quantitative Data Summary

The choice of reagents and conditions has a quantifiable impact on the degree of racemization. The following table summarizes the qualitative and quantitative effects of different bases on racemization during peptide bond formation, a process with a similar racemization mechanism.

BasepKaSteric HindranceRelative Rate of RacemizationReference
Triethylamine (TEA)10.75LowHigh[4]
N,N-Diisopropylethylamine (DIPEA)10.1HighModerate[4]
N-Methylmorpholine (NMM)7.38ModerateLow[4]
2,4,6-Collidine (TMP)7.43HighVery Low[4]

Table 1: Influence of common bases on the rate of racemization. Using sterically hindered and weaker bases like 2,4,6-collidine generally results in the least racemization.[4]

Visual Guides and Workflows
Mechanism of Racemization

The diagram below illustrates the critical oxazolone intermediate pathway that leads to the loss of stereochemical integrity.

G Mechanism of Racemization via Oxazolone Formation cluster_0 cluster_1 A L-Amino Acid (Chiral) B Oxazolone Intermediate (Planar, Achiral) A->B - H+ (Base-catalyzed) C D-Amino Acid (Racemized Product) B->C + H+ (Protonation) D L-Amino Acid (Desired Product) B->D + H+ (Protonation) Base Base Proton H+ G Decision Workflow for N-Trifluoroacetylation Start Start: N-Trifluoroacetylation of Amino Acid CheckSensitivity Is the amino acid highly susceptible to racemization? Start->CheckSensitivity BaseFree Use Base-Free Method: - Neat TFAA or in DCM - Temperature: 0°C to 40°C CheckSensitivity->BaseFree Yes MildBase Use Sterically Hindered/ Weak Base: - 2,4,6-Collidine or NMM - Temperature: 0°C CheckSensitivity->MildBase No Monitor Monitor reaction closely by TLC / LC-MS BaseFree->Monitor MildBase->Monitor Workup Quench and work up promptly upon completion Monitor->Workup Analyze Analyze for racemization (Chiral HPLC/GC) Workup->Analyze

References

Validation & Comparative

A Comparative Guide to 4-(2,2,2-Trifluoroacetamido)butanoic acid vs. Boc-GABA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the incorporation of non-proteinogenic amino acids like gamma-aminobutyric acid (GABA) is a key strategy for developing novel therapeutics with enhanced structural and functional properties. The choice of protecting group for the gamma-amino moiety is critical, dictating the synthetic strategy and overall success. This guide provides a detailed, data-driven comparison between two commonly used GABA derivatives: 4-(2,2,2-Trifluoroacetamido)butanoic acid (TFA-GABA) and N-tert-Butoxycarbonyl-gamma-aminobutyric acid (Boc-GABA).

The core difference lies in their orthogonal deprotection schemes. The tert-Butoxycarbonyl (Boc) group is acid-labile, removed by acids like trifluoroacetic acid (TFA), making it a staple in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.[1][2][3] In contrast, the Trifluoroacetyl (TFA) group is stable to acidic conditions but is readily cleaved under mild basic conditions, offering a distinct orthogonal pathway for selective deprotection.[4] This fundamental difference in chemical lability is the primary determinant for their application in complex peptide synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of both reagents is presented below. These properties are essential for handling, storage, and reaction setup.

PropertyThis compoundBoc-GABA (N-Boc-γ-aminobutyric acid)
Molecular Formula C₆H₈F₃NO₃C₉H₁₇NO₄
Molecular Weight 199.13 g/mol 203.23 g/mol
Appearance White to off-white solidWhite crystalline powder
Amine Protecting Group Trifluoroacetyl (TFA)tert-Butoxycarbonyl (Boc)
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH)Soluble in polar organic solvents (DMF, DCM, MeOH)

The Principle of Orthogonality in Protection Schemes

Orthogonality is a cornerstone of modern peptide chemistry, enabling the selective removal of one protecting group without affecting others.[4][5] The TFA and Boc protecting groups are a classic example of an orthogonal pair. The Boc group is removed with acid, while the TFA group is removed with base. This allows for precise, stepwise manipulations of a growing peptide chain, which is crucial for synthesizing complex structures like cyclic or branched peptides.[4][6]

Orthogonality Peptide Resin-Bound Peptide (Nα-Boc, Side-Chain-TFA, Side-Chain-Boc) Deprotect_Boc Treat with Acid (e.g., TFA) Peptide->Deprotect_Boc Cycle Deprotection Deprotect_TFA Treat with Base (e.g., Piperidine/DBU) Peptide->Deprotect_TFA Selective Side-Chain Deprotection Result_Boc Nα-Amine Deprotected Side-Chain-TFA Intact Deprotect_Boc->Result_Boc Result_TFA Side-Chain-Amine Deprotected Nα-Boc Intact Deprotect_TFA->Result_TFA

A diagram illustrating the orthogonal nature of Boc and TFA protecting groups.

Performance and Applications in Peptide Synthesis

The choice between TFA-GABA and Boc-GABA is primarily driven by the overall synthetic strategy, particularly the need for selective modification of the GABA side chain.

  • Boc-GABA is the conventional choice for incorporating a GABA linker when no further modification at that position is required. In Fmoc-SPPS , the side-chain Boc group is stable to the repetitive piperidine treatments used for Nα-Fmoc deprotection and is conveniently removed during the final acid cleavage step.[2] In Boc-SPPS , it acts as a standard building block where its side-chain protection is removed along with other acid-labile groups during final cleavage by strong acids like HF.[7]

  • This compound is a specialized reagent employed when selective deprotection of the GABA amino group is necessary for on-resin modifications. Its TFA protecting group is completely stable to the acidic conditions of both Boc-SPPS (TFA treatments) and the final cleavage in Fmoc-SPPS.[4] This allows the fully assembled, resin-bound peptide to be selectively deprotected at the GABA side chain using mild base, enabling subsequent reactions such as cyclization, branching, or conjugation.

The following table summarizes the key performance characteristics and synthetic applications.

ParameterThis compoundBoc-GABA
N-Protecting Group Trifluoroacetyl (TFA)tert-Butoxycarbonyl (Boc)
Deprotection Condition Mild Base (e.g., 0.1 M NaOH, Piperidine) or Reduction (NaBH₄)[4][8]Acid (e.g., TFA, HCl)[3]
Orthogonality Orthogonal to acid-labile groups (Boc, Trt, tBu)[4]Orthogonal to base-labile groups (Fmoc)[2]
Primary Application Incorporation of GABA for subsequent, selective side-chain modification (e.g., cyclization, branching).[4]General incorporation of a GABA linker into peptides.[9][10]
Compatibility Ideal for Boc-SPPS; compatible with Fmoc-SPPS.Ideal for Fmoc-SPPS; standard for Boc-SPPS.
Potential Side Reactions Incomplete deprotection if conditions are too mild. Potential for base-catalyzed side reactions elsewhere in the peptide.During Boc-SPPS, N-terminal trifluoroacetylation can occur as a side reaction from the TFA deprotection solution.[11][12]

Synthetic Workflows and Decision Making

The integration of these GABA derivatives into a standard solid-phase peptide synthesis workflow highlights their distinct utility. The diagram below illustrates the key differences in their deprotection steps within a synthetic cycle.

Synthesis_Workflow cluster_0 General SPPS Cycle cluster_1 Side-Chain Deprotection Start Free N-Terminus on Resin Couple Couple Protected Amino Acid (TFA-GABA or Boc-GABA) Start->Couple Wash1 Wash Couple->Wash1 Deprotect Nα Deprotection Wash1->Deprotect Wash2 Wash Deprotect->Wash2 NextCycle Ready for Next Coupling Wash2->NextCycle Peptide_TFA Peptide with TFA-GABA Base_Deprotect Selective Deprotection (Mild Base) Peptide_TFA->Base_Deprotect Modified_Peptide Modified Peptide Base_Deprotect->Modified_Peptide Peptide_Boc Peptide with Boc-GABA Acid_Cleavage Final Cleavage (e.g., TFA Cocktail) Peptide_Boc->Acid_Cleavage Final_Peptide Final Linear Peptide Acid_Cleavage->Final_Peptide

Comparative workflow for TFA-GABA and Boc-GABA in SPPS.

Choosing the correct reagent is critical for synthetic efficiency. The following decision tree provides a logical guide for researchers.

Decision_Tree Start Start: Incorporate GABA? Q1 Is selective on-resin modification of the GABA side chain required? Start->Q1 Use_TFA Use This compound Q1->Use_TFA Yes Q2 What is the Nα protection strategy? Q1->Q2 No Fmoc_Strategy Fmoc/tBu Q2->Fmoc_Strategy Boc_Strategy Boc/Bzl Q2->Boc_Strategy Use_Boc Use Boc-GABA Fmoc_Strategy->Use_Boc Boc_Strategy->Use_Boc

A decision guide for selecting the appropriate GABA derivative.

Experimental Protocols

The following are generalized protocols for the key steps involving these reagents in a manual solid-phase synthesis context.

Protocol 1: Standard Coupling of GABA Derivative (Boc or TFA)

  • Objective: To couple either Boc-GABA or TFA-GABA to the free N-terminus of a resin-bound peptide.

  • Materials:

    • Peptide-resin with a free N-terminus

    • Boc-GABA or TFA-GABA (3 equivalents)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)[13]

    • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Swell the peptide-resin in DMF for 30 minutes.

    • In a separate vessel, dissolve the GABA derivative and HBTU in DMF.

    • Add the dissolved amino acid/HBTU solution to the reaction vessel containing the resin.

    • Add DIEA to the vessel to initiate coupling.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.

    • Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: Selective Deprotection of Boc Group (Side Chain)

  • Objective: To remove the Boc protecting group from the GABA side chain, typically during the final cleavage step in an Fmoc-SPPS strategy.

  • Materials:

    • Dried, fully assembled peptide-resin

    • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))[9]

  • Procedure:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 3: Selective Deprotection of Trifluoroacetyl (TFA) Group (Side Chain)

  • Objective: To selectively remove the TFA protecting group from the GABA side chain while the peptide remains on the resin.

  • Materials:

    • Fully assembled peptide-resin with intact Nα and other side-chain protecting groups.

    • Deprotection Solution: e.g., 20% Piperidine in DMF or aqueous base like 0.1 M NaOH.[4]

    • DMF, DCM, and 1% Acetic Acid in DMF for washing.

  • Procedure:

    • Swell the peptide-resin in DMF.

    • Treat the resin with the basic deprotection solution.

    • Agitate the mixture at room temperature. Reaction time may vary (e.g., 2 hours), and should be optimized.

    • Monitor the reaction for the appearance of a free amine using the ninhydrin test.

    • Once complete, drain the solution and wash the resin extensively with DMF.

    • Perform a final wash with a weak acid solution (e.g., 1% acetic acid in DMF) to neutralize any residual base, followed by washes with DMF and DCM.

    • The resin is now ready for the subsequent on-resin modification at the newly exposed GABA amine.

Conclusion

Both this compound and Boc-GABA are highly effective reagents for incorporating GABA into synthetic peptides. The choice is not a matter of superior performance but of strategic synthetic design.

  • Boc-GABA is the robust, conventional choice for introducing GABA as a simple linker or spacer within a peptide sequence using either Fmoc or Boc main-chain strategies.

  • This compound is a specialized tool that offers the significant advantage of orthogonality to acid-labile protecting groups.[4] Its use is mandated when the synthetic route requires selective modification of the GABA side chain on the solid support, enabling the creation of complex and structurally diverse peptides that are inaccessible through conventional linear assembly.

References

A Comparative Guide to Trifluoroacetamide and Carbamate Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical element in the success of complex, multi-step organic syntheses. For the protection of amines, both trifluoroacetamides and various carbamates are staple choices, yet they offer distinct advantages and liabilities. This guide provides an objective, data-driven comparison of their performance, stability, and orthogonality to aid in the rational design of synthetic routes.

Overview of Protecting Groups

A protecting group temporarily masks a reactive functional group, preventing it from interfering with subsequent reactions elsewhere in the molecule.[1] For amines, this is crucial to control nucleophilicity and prevent unwanted side reactions.[2] An ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and removable selectively in high yield under mild conditions that do not affect other functional groups.[1]

  • Trifluoroacetamide (TFAc or Tfa): Formed by the acylation of an amine with a trifluoroacetyl source, the TFAc group is characterized by the strong electron-withdrawing nature of the CF₃ group.[3] This property significantly modulates the reactivity and stability of the protected amine.

  • Carbamates: This class of protecting groups is arguably the most common for amines.[2][4] They share a common carbamate core but differ in the substituent attached to the oxygen, which dictates their cleavage conditions. Key examples include:

    • tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions.[2][5]

    • Benzyloxycarbonyl (Cbz or Z): Cleaved by catalytic hydrogenolysis.[2]

    • 9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved under basic conditions, typically with piperidine.[2][6]

Comparative Performance Data

The choice between trifluoroacetamide and carbamate protecting groups hinges on their stability profiles and the conditions required for their removal. The following tables summarize their key characteristics.

Table 1: Stability Profile of Common Amine Protecting Groups

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., K₂CO₃, Piperidine)Hydrogenolysis (e.g., H₂, Pd/C)Nucleophiles
Trifluoroacetamide (TFAc) Stable [3]Labile [7]Stable Stable
Boc Labile [4][5]Stable [8]Stable [8]Stable [8]
Cbz Stable Stable Labile [2]Stable
Fmoc Stable [6]Labile [2][6]Stable (quasi-orthogonal)[6]Stable

Table 2: Typical Protection and Deprotection Conditions

Protecting GroupProtection Reagent(s)Typical ConditionsDeprotection Reagent(s)Typical Conditions
Trifluoroacetamide (TFAc) Trifluoroacetic anhydride (TFAA), Ethyl trifluoroacetate[9][10]Base (e.g., TEA, Pyridine), CH₂Cl₂ or DMF, 0 °C to RTK₂CO₃/MeOH/H₂O or NH₃/MeOH[7]RT, 1-8 h
NaBH₄/THF/EtOH[9]RT, <1 h
Boc Di-tert-butyl dicarbonate (Boc₂O)[4][11]Base (e.g., NaHCO₃, DMAP), THF, H₂O, or CH₂Cl₂, RT[4][11]Trifluoroacetic acid (TFA)[4][5]CH₂Cl₂, RT, 0.5-2 h
4M HCl in Dioxane[5]RT, 1-4 h
Cbz Benzyl chloroformate (Cbz-Cl)[12]Base (e.g., NaHCO₃, NaOH), H₂O/Dioxane, 0 °C to RTH₂ (1 atm or 40 psi), 10% Pd/CEtOH or MeOH, RT, 1-12 h[4]
Fmoc Fmoc-Cl, Fmoc-OSu[6]Base (e.g., NaHCO₃), Dioxane/H₂O or DMF, RT20% Piperidine in DMFRT, 20-30 min[13]

Orthogonality in Synthetic Strategy

Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, are fundamental to complex synthesis.[1] The distinct cleavage conditions of TFAc and carbamates make them excellent partners in such strategies.

  • TFAc and Boc/Cbz: The TFAc group is completely orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[3][14] A TFAc-protected amine will remain intact during Boc removal with TFA or Cbz removal with H₂/Pd-C. Conversely, the mild basic conditions used to cleave the TFAc group will not affect Boc or Cbz groups.[9][10]

  • TFAc and Fmoc: The TFAc group is considered semi-orthogonal to the Fmoc group.[14] While both are base-labile, the conditions can often be tuned for selectivity. Fmoc is typically removed with an amine base (piperidine), whereas TFAc is often removed with inorganic bases like K₂CO₃ or reductively with NaBH₄.[7][9]

Experimental Protocols

Protocol 1: Protection of a Primary Amine with Trifluoroacetic Anhydride (TFAA)

This protocol describes a general procedure for the trifluoroacetylation of a primary amine.

  • Materials:

    • Primary amine (1.0 equiv)

    • Trifluoroacetic anhydride (TFAA) (1.1 equiv)

    • Triethylamine (TEA) or Pyridine (1.2 equiv)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Magnetic stirrer and stir bar

    • Round-bottom flask under an inert atmosphere (N₂ or Ar)

    • Ice bath

  • Procedure:

    • Dissolve the amine substrate in anhydrous CH₂Cl₂ in the round-bottom flask.

    • Add the base (TEA or Pyridine) to the solution.

    • Cool the mixture to 0 °C using an ice bath.

    • Add TFAA dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-trifluoroacetamide.

    • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Deprotection of a Trifluoroacetamide using K₂CO₃/Methanol

This protocol outlines the mild basic hydrolysis of an N-trifluoroacetamide.

  • Materials:

    • N-trifluoroacetamide substrate (1.0 equiv)

    • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

    • Methanol (MeOH) and Water

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve the N-trifluoroacetamide substrate in a mixture of methanol and water (e.g., 9:1 v/v).[7]

    • Add potassium carbonate to the solution.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC. Reaction times can range from 1 to 8 hours.[7]

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

    • Further purification may be performed if required.

Protocol 3: Protection of a Primary Amine with Di-tert-butyl dicarbonate (Boc₂O)

This is a standard and widely applicable method for the Boc protection of a broad range of amines.[11]

  • Materials:

    • Amine substrate (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)[11]

    • Solvent (e.g., Dichloromethane, THF, or a water-acetone mixture)[4][11]

    • Base (e.g., NaHCO₃, TEA, or DMAP, if required)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve the amine substrate in the chosen solvent in a round-bottom flask. If using an aqueous system, the amine can be suspended.[11]

    • Add the base, if applicable.

    • Add the Boc₂O to the mixture.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC. Reaction times typically range from 1 to 12 hours.[11] The reaction is driven by the evolution of CO₂ gas.[11]

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by column chromatography.

Protocol 4: Deprotection of a Boc-Carbamate using Trifluoroacetic Acid (TFA)

This method is a common and efficient way to remove the Boc group.[4][5]

  • Materials:

    • Boc-protected amine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (CH₂Cl₂)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve the Boc-protected amine in CH₂Cl₂ in a round-bottom flask.

    • Add an excess of TFA to the solution (e.g., a 25-50% solution of TFA in CH₂Cl₂ v/v).[4]

    • Stir the mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours.[5]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be isolated as a TFA salt if the basic wash is omitted.

Visualized Workflows and Structures

G Chemical Structures of Protected Amines cluster_amine Unprotected Amine cluster_tfac Trifluoroacetamide cluster_carbamates Carbamates Amine R-NH₂ TFAc R-NH-CO-CF₃ Amine->TFAc TFAA, Base Boc R-NH-CO-O-tBu (Boc) Amine->Boc Boc₂O, Base Cbz R-NH-CO-O-CH₂Ph (Cbz) Amine->Cbz CbzCl, Base Fmoc R-NH-CO-O-CH₂-F (Fmoc) Amine->Fmoc FmocCl, Base

Caption: Structures of a primary amine before and after protection.

Deprotection_Pathways Orthogonal Deprotection Pathways cluster_conditions Start Multi-Protected Substrate (TFAc, Boc, Cbz, Fmoc) TFAc_Protected N-TFAc Boc_Protected N-Boc Cbz_Protected N-Cbz Fmoc_Protected N-Fmoc Free_Amine1 Free Amine TFAc_Protected->Free_Amine1 Mild Base (e.g., K₂CO₃/MeOH) or NaBH₄ Free_Amine2 Free Amine Boc_Protected->Free_Amine2 Strong Acid (e.g., TFA, HCl) Free_Amine3 Free Amine Cbz_Protected->Free_Amine3 Hydrogenolysis (H₂, Pd/C) Free_Amine4 Free Amine Fmoc_Protected->Free_Amine4 Amine Base (e.g., Piperidine)

Caption: Distinct cleavage conditions enabling orthogonal strategies.

Logic_Flow Decision Workflow for Amine Protection start Start: Need to Protect an Amine q1 Are strong acidic conditions required? start->q1 use_tfac Use TFAc Group q1->use_tfac Yes use_carbamate Consider Carbamates (Boc, Cbz, Fmoc) q1->use_carbamate No q2 Are basic conditions (e.g., hydrolysis) planned? q3 Is catalytic hydrogenation planned? q2->q3 Yes use_boc Use Boc Group q2->use_boc No use_cbz Use Cbz Group q3->use_cbz No use_fmoc Use Fmoc Group q3->use_fmoc Yes use_carbamate->q2

Caption: A simplified decision tree for selecting a protecting group.

Conclusion

The choice between a trifluoroacetamide and a carbamate protecting group is dictated by the specific demands of the synthetic route.

  • The Trifluoroacetamide (TFAc) group is an excellent choice when stability to strong acid is paramount.[3] Its lability to mild basic or specific reductive conditions provides valuable orthogonality with acid-labile groups like Boc and hydrogenolysis-labile groups like Cbz.[7][9][14]

  • Carbamate protecting groups offer a versatile toolkit with a wide range of orthogonal cleavage options. Boc is ideal for general use when subsequent steps are not strongly acidic.[4][8] Cbz is preferred when hydrogenation is a viable deprotection step and acidic/basic conditions must be avoided. Fmoc is the cornerstone of modern solid-phase peptide synthesis due to its rapid cleavage with amine bases, which is orthogonal to both acid- and hydrogenolysis-labile groups.[2][6]

By carefully considering the stability requirements, planned synthetic transformations, and necessary orthogonal relationships, researchers can strategically deploy these protecting groups to achieve their synthetic goals efficiently and with high fidelity.

References

A Comparative Analysis of the Inhibitory Potency of Fluorinated GABA Analogs on GABA-Aminotransferase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of neuroscience and drug development, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a key strategy for treating neurological disorders such as epilepsy and addiction. One promising approach is the inhibition of GABA-aminotransferase (GABA-AT), the enzyme responsible for GABA degradation. This guide provides a comparative analysis of the inhibitory activity of several fluorinated GABA analogs, presenting key experimental data and methodologies to inform future research and development.

This comparison focuses on a series of fluorinated, conformationally-restricted GABA analogs and their efficacy as inhibitors of pig brain GABA-AT. The data presented herein is derived from seminal work in the field, offering a clear comparison of both irreversible and reversible inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory activities of six fluorinated GABA analogs were evaluated against GABA-AT. Three of these compounds were identified as time-dependent, irreversible inhibitors, while the remaining three exhibited reversible inhibition. The key quantitative parameters for this comparison are the maximal rate of inactivation (k_inact) and the inhibitor concentration that produces the half-maximal rate of inactivation (K_I) for the irreversible inhibitors, and the half-maximal inhibitory concentration (IC50) for the reversible inhibitors.

CompoundType of Inhibitionk_inact (min⁻¹)K_I (mM)k_inact/K_I (M⁻¹min⁻¹)IC50 (mM)
Compound 6 Irreversible0.11 ± 0.011.1 ± 0.21600-
Compound 8 Irreversible0.070 ± 0.0040.32 ± 0.053700-
Compound 9 Irreversible0.070 ± 0.0050.65 ± 0.091800-
Vigabatrin (reference) Irreversible--2800-
Compound 5 Reversible---> 5
Compound 7 Reversible---> 5
Compound 10 Reversible---> 5

Data sourced from Lu and Silverman, J. Med. Chem. 2006, 49 (25), 7404-7412.

Experimental Protocols

The determination of the inhibitory activity of the fluorinated GABA analogs was conducted using a spectrophotometric assay to measure GABA-AT activity.

GABA-AT Activity Assay

This assay measures the rate of conversion of GABA to succinic semialdehyde by GABA-AT. The reaction is coupled to the reduction of NADP⁺ to NADPH by succinic semialdehyde dehydrogenase (SSDH), which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Pig brain GABA-aminotransferase (GABA-AT)

  • GABA

  • α-ketoglutarate

  • NADP⁺

  • Succinic semialdehyde dehydrogenase (SSDH)

  • β-mercaptoethanol

  • Potassium pyrophosphate buffer (50 mM, pH 8.5)

  • Fluorinated GABA analogs (test compounds)

Procedure:

  • A solution of pig brain GABA-AT (final concentration ~0.1 mg/mL) is prepared in 50 mM potassium pyrophosphate buffer (pH 8.5) containing 0.1 mM pyridoxal 5'-phosphate and 1 mM β-mercaptoethanol.

  • The assay mixture is prepared in a cuvette and contains 10 mM GABA, 5 mM α-ketoglutarate, 1 mM NADP⁺, and an excess of SSDH in the potassium pyrophosphate buffer.

  • The test compound (fluorinated GABA analog) is added to the assay mixture at various concentrations.

  • The reaction is initiated by the addition of the GABA-AT solution.

  • The increase in absorbance at 340 nm is monitored over time at 25°C using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

Determination of Kinetic Parameters for Irreversible Inhibitors

For the time-dependent irreversible inhibitors, the enzyme was pre-incubated with various concentrations of the inhibitor for different time intervals.

  • GABA-AT was incubated with different concentrations of the fluorinated GABA analog in the potassium pyrophosphate buffer at 25°C.

  • At specific time points, aliquots were removed and diluted into the GABA-AT activity assay mixture to measure the remaining enzyme activity.

  • The observed rate of inactivation (k_obs) at each inhibitor concentration was determined by plotting the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

  • The values of k_inact and K_I were then determined by plotting the reciprocal of k_obs versus the reciprocal of the inhibitor concentration.

Determination of IC50 for Reversible Inhibitors

For the reversible inhibitors, the IC50 values were determined by measuring the initial rate of the GABA-AT catalyzed reaction in the presence of a range of inhibitor concentrations.

  • The GABA-AT activity assay was performed as described above with the inclusion of various concentrations of the reversible inhibitor.

  • The initial reaction rates were plotted against the inhibitor concentrations.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, was determined from the resulting dose-response curve.

Visualizing the Inhibition Pathway

The following diagram illustrates the general mechanism of action for the irreversible inhibition of GABA-AT by a fluorinated GABA analog.

GABA_AT_Inhibition cluster_enzyme GABA-AT Active Site GABA_AT GABA-AT-PLP Complex Schiff_Base Schiff Base Intermediate GABA_AT->Schiff_Base Reaction with PLP Enamine Enamine Intermediate Schiff_Base->Enamine Tautomerization Inactivated_Enzyme Inactivated Enzyme (Covalent Adduct) Enamine->Inactivated_Enzyme Michael Addition (Irreversible) Fluorinated_GABA Fluorinated GABA Analog Fluorinated_GABA->GABA_AT Binding

A Comparative Guide to Purity Validation of 4-(2,2,2-trifluoroacetamido)butanoic acid by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for chemical compounds is a critical step in research and development, particularly within the pharmaceutical industry. For novel molecules like 4-(2,2,2-trifluoroacetamido)butanoic acid, a derivative of gamma-aminobutyric acid (GABA), ensuring high purity is paramount for the reliability of experimental results and for meeting stringent regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for purity validation, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a premier analytical tool for purity assessment.[1] It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the accurate identification and quantification of the main compound and any potential impurities.[2]

Comparison of Analytical Techniques for Purity Determination

The selection of an analytical method for purity validation depends on several factors, including the chemical nature of the analyte, the expected impurities, required sensitivity, and available instrumentation. While HPLC-MS is a powerful option, other techniques offer distinct advantages in different scenarios.

Parameter HPLC-MS HPLC-UV GC-MS (with Derivatization) Quantitative NMR (qNMR)
Specificity Very High (Mass-based)Moderate to HighVery High (Mass-based)High (Structure-based)
Sensitivity (LOD/LOQ) Very High (ng/mL to pg/mL)Moderate (µg/mL)High (ng/mL)Low (mg/mL)
Linearity (R²) > 0.999> 0.998> 0.999> 0.999
Precision (%RSD) < 2%< 3%< 5%< 1%
Accuracy (% Recovery) 98-102%97-103%95-105%99-101%
Impurity Profiling ExcellentGoodGoodFair
Sample Throughput HighHighModerateModerate
Key Advantage Unmatched sensitivity and specificity for trace impurities.Robust, widely available, and cost-effective.Excellent for volatile impurities after derivatization.Absolute quantification without a specific reference standard.[3]
Key Limitation Higher instrument cost and complexity.Requires chromophore for high sensitivity; co-elution risk.Sample derivatization adds complexity and potential for error.[4]Lower sensitivity compared to chromatographic methods.[5]

This table presents typical, illustrative performance data for comparison purposes.

Discussion of Alternatives:

  • HPLC-UV: A workhorse in many analytical labs, HPLC with Ultraviolet (UV) detection is a robust and reliable method.[6] However, its sensitivity is lower than MS detection and it relies on the analyte having a UV-absorbing chromophore. For compounds like this compound, which lacks a strong chromophore, sensitivity can be limited.[7]

  • GC-MS: Gas Chromatography-Mass Spectrometry is highly effective for volatile and thermally stable compounds.[6] Since the target molecule is a carboxylic acid, it is non-volatile and requires a chemical derivatization step (e.g., silylation or esterification) to increase its volatility before analysis.[8] This additional step can introduce variability and potential side reactions.[9]

  • Quantitative NMR (qNMR): This technique has gained prominence as a primary method for determining purity because it allows for direct quantification against a certified internal standard without needing a reference standard of the analyte itself.[3][10][11] Its key strengths are high precision and accuracy.[3] However, its sensitivity is significantly lower than that of MS-based methods, making it less suitable for detecting trace-level impurities.[5]

Experimental Protocol: Purity Validation by HPLC-MS

This protocol details a method for the purity determination of this compound in compliance with validation characteristics outlined in ICH Q2(R1) guidelines.[12][13]

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation

  • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system equipped with a binary pump, autosampler, and column thermostat.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent high-resolution mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: ESI Negative

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psig

  • Sheath Gas Temp: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor: 120 V

  • Mass Range: 50 - 500 m/z

  • Acquisition Rate: 2 spectra/s

5. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Methanol:Water.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase A.

  • Sample Solution (10 µg/mL): Prepare the sample to be tested in the same manner as the working standard.

6. Method Validation The method should be validated for specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) as per ICH guidelines.[14][15]

Workflow and Data Visualization

The following diagram illustrates the logical workflow for the HPLC-MS purity validation process.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute autosampler Autosampler Injection dilute->autosampler hplc HPLC Separation (C18 Column) autosampler->hplc esi Electrospray Ionization (ESI Negative) hplc->esi ms Mass Spectrometry (Q-TOF Detection) esi->ms integrate Peak Integration ms->integrate identify Impurity Identification (Accurate Mass) integrate->identify quantify Quantification (% Area Normalization) identify->quantify report Generate Purity Report quantify->report

References

A Guide to Investigating the Potential Cross-Reactivity of 4-(2,2,2-Trifluoroacetamido)butanoic Acid with GABA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential interaction of 4-(2,2,2-Trifluoroacetamido)butanoic acid with γ-aminobutyric acid (GABA) receptors. Due to a lack of direct experimental data on this specific compound, this document outlines a scientific approach to assessing its potential cross-reactivity based on structural comparisons with the endogenous ligand GABA, and provides detailed experimental protocols for its characterization.

Structural Comparison and Rationale for Investigation

This compound shares a core structural similarity with GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. The key difference is the substitution of a trifluoroacetyl group on the amino nitrogen of the butanoic acid backbone.

Hypothesis for Cross-Reactivity:

  • Direct Interaction: The butanoic acid portion of the molecule may allow for binding to the GABA recognition sites on GABA-A and GABA-B receptors. The bulky and electronegative trifluoroacetamido group would likely influence binding affinity and efficacy, potentially resulting in agonist, antagonist, or modulatory activity.

  • Prodrug Activity: The N-trifluoroacetyl group could serve as a lipophilic moiety to enhance blood-brain barrier permeability. In vivo, this group may be hydrolyzed by amidases or other enzymes to release GABA or a closely related active metabolite. N-acetyl-GABA is a known metabolic intermediate in a minor GABA synthesis pathway in the brain.[1]

Comparative Data of GABA at its Receptors

To establish a baseline for potential cross-reactivity, the following tables summarize the known affinity and potency of the endogenous ligand, GABA, at its primary receptor subtypes.

GABA-A Receptor Subtypes

GABA-A receptors are ligand-gated ion channels, and the potency of GABA can vary significantly depending on the subunit composition of the receptor complex.[2][3][4]

Receptor SubtypeGABA EC₅₀ (μM)Notes
α1β2γ2~13A common synaptic receptor subtype.[3]
α1β3γ2~13
α2β3γ2~13.4
α3β3γ2~12.5
α4β3γ2~2.1Often found in extrasynaptic locations.
α5β3γ2~1.4
α6β3γ2~0.17Highest potency observed.
α1β2δ~3.7Extrasynaptic receptor subtype.
α4β2δ~0.91
α4β3δ~1.7
α6β3δ~0.17
GABA-B Receptors

GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[5][6]

ReceptorLigandAffinity (Kᵢ) / Potency (EC₅₀)Notes
GABA-BGABAEC₅₀ ≈ 1 μMFunctional potency can vary with the specific G-protein coupling and cellular context.
GABA-BBaclofen-A selective agonist used as a muscle relaxant.[5]

Experimental Protocols for Assessing Cross-Reactivity

The following are detailed methodologies for key experiments to determine the interaction of this compound with GABA receptors.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted for a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor.

Materials:

  • Radioligand: [³H]Muscimol or [³H]GABA (specific activity ~10-30 Ci/mmol)

  • Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cells expressing specific GABA-A receptor subtypes.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in an appropriate vehicle.

  • Non-specific Binding Control: 1 mM GABA.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in 10-20 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in ice-cold binding buffer and centrifuge again. Repeat this wash step three times to remove endogenous GABA.

    • Resuspend the final pellet in a known volume of binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In test tubes, combine:

      • Binding buffer.

      • Radioligand at a final concentration near its Kd (e.g., 1-5 nM [³H]Muscimol).

      • Varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add 1 mM GABA.

      • Add the membrane preparation (50-100 µg of protein).

    • The final assay volume should be consistent (e.g., 500 µL).

    • Incubate at 4°C for 60 minutes.

  • Termination and Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters three times with 3-4 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of GABA-A Receptor Activity

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to assess the functional effects of the test compound on GABA-A receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Recording chamber and perfusion system.

  • Voltage-clamp amplifier.

  • Glass microelectrodes (filled with 3 M KCl).

  • Recording solution (e.g., ND96).

  • GABA and the test compound.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

    • Establish a baseline current.

  • Compound Application and Data Acquisition:

    • Apply a concentration of GABA that elicits a submaximal response (e.g., EC₁₀-EC₂₀) to establish a control current amplitude.

    • Wash out the GABA.

    • Co-apply the same concentration of GABA with varying concentrations of the test compound.

    • To test for direct agonist activity, apply the test compound alone.

    • Record the changes in current amplitude.

  • Data Analysis:

    • Measure the peak current amplitude in response to each application.

    • To assess potentiation or inhibition, calculate the percentage change in the GABA-evoked current in the presence of the test compound.

    • Plot the percentage modulation against the log concentration of the test compound to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

    • If the compound elicits a current on its own, construct a concentration-response curve to determine its EC₅₀ and maximal efficacy relative to GABA.

Visualizations

GABAergic Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_transporter GABA Transporter (GAT) GABA_cleft->GABA_transporter Reuptake GABA_A GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B Binds to Cl_channel Cl- Influx GABA_A->Cl_channel Opens K_channel K+ Efflux GABA_B->K_channel Activates G-protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization

Caption: GABAergic signaling pathway.

Experimental Workflow for Assessing Cross-Reactivity

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_binding Binding Affinity cluster_function Functional Activity cluster_invivo In Vivo Relevance struct_analysis Structural Analysis: Compare this compound to GABA radioligand_assay Radioligand Binding Assay (GABA-A & GABA-B) struct_analysis->radioligand_assay electrophysiology Electrophysiology (e.g., TEVC in Oocytes) struct_analysis->electrophysiology determine_ki Determine Ki radioligand_assay->determine_ki metabolism_study Metabolism Study (Test for prodrug conversion to GABA) determine_ki->metabolism_study agonist_test Agonist Test electrophysiology->agonist_test antagonist_test Antagonist Test electrophysiology->antagonist_test modulator_test Modulator Test electrophysiology->modulator_test determine_ec50_ic50 Determine EC50 / IC50 agonist_test->determine_ec50_ic50 antagonist_test->determine_ec50_ic50 modulator_test->determine_ec50_ic50 determine_ec50_ic50->metabolism_study

Caption: Workflow for investigating GABA receptor cross-reactivity.

References

In Vivo Stability of Trifluoroacetyl (TFA)-Protected Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of peptide-based therapeutics, achieving sufficient in vivo stability is a critical determinant of efficacy. Unmodified peptides are often susceptible to rapid degradation by endogenous proteases, leading to short circulating half-lives and diminished therapeutic windows.[1] N-terminal modification is a widely adopted strategy to mitigate this issue, and the choice of the protecting group can significantly influence the pharmacokinetic profile of a peptide drug.[2][3] This guide provides an objective comparison of the in vivo stability of trifluoroacetyl (TFA)-protected peptides against other commonly used protecting groups, namely tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), supported by experimental data and detailed methodologies.

The Role of N-Terminal Acylation in Enhancing Peptide Stability

N-terminal acylation, including acetylation and trifluoroacetylation, is a key strategy to enhance the in vivo stability of peptides. This modification blocks the action of exopeptidases, such as aminopeptidases, which recognize and cleave the free N-terminus of peptides.[2] By capping the N-terminus, the peptide becomes more resistant to enzymatic degradation, leading to a longer circulating half-life.[4][5]

The trifluoroacetyl (TFA) group, in particular, is an attractive option for enhancing stability. The strong electron-withdrawing nature of the three fluorine atoms can influence the adjacent peptide bond, potentially making it less susceptible to cleavage by peptidases compared to a standard acetyl group.

Comparative In Vivo Stability: A Data-Driven Assessment

While direct head-to-head in vivo studies comparing TFA with other protecting groups are limited, data from studies on N-terminal acetylation provides strong evidence for the stabilizing effect of acylation.

A study on the proteolytic stability of supramolecular peptide nanofilaments in human plasma demonstrated a significant increase in the half-life of N-acetylated anionic peptides compared to their non-acetylated counterparts.[4] For instance, the half-life of an acetylated anionic peptide (Ac-AD) was 8.64 hours, while its non-acetylated form was rapidly degraded.[4] Another acetylated anionic peptide (Ac-PD) showed an even more pronounced increase in stability, with a half-life of 20.7 hours.[4]

These findings strongly suggest that N-terminal acylation is a highly effective strategy for improving plasma stability. Given the chemical properties of the trifluoroacetyl group, it is reasonable to hypothesize that TFA-protected peptides would exhibit at least a comparable, if not superior, stabilizing effect.

Table 1: In Vitro Plasma Stability of N-Acetylated vs. Non-Acetylated Peptides

Peptide SequenceModificationHalf-life in Human Plasma (hours)
Anionic Peptide (AD)None< 0.5
Anionic Peptide (AD)N-terminal Acetylation8.64
Anionic Peptide (PD)None< 0.5
Anionic Peptide (PD)N-terminal Acetylation20.7

Data summarized from a study on the proteolytic stability of supramolecular peptide nanofilaments.[4]

While quantitative in vivo data for Boc, Cbz, and Fmoc protecting groups are scarce due to their primary use during synthesis and subsequent removal, their inherent lability under physiological conditions would likely render them less effective at providing prolonged in vivo stability compared to the more robust TFA group. Boc is acid-labile, Fmoc is base-labile, and Cbz is susceptible to hydrogenolysis, conditions that can be encountered in various biological compartments, leading to their removal and exposure of the N-terminus to exopeptidases.[6]

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, a detailed protocol for a standard in vitro plasma stability assay is provided below. This assay is a reliable method to assess the susceptibility of a peptide to degradation by plasma proteases and can be used to compare the stability of peptides with different N-terminal protecting groups.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a test peptide in plasma.

Materials:

  • Test peptide (e.g., TFA-protected, Boc-protected, etc.)

  • Control peptide (with known stability)

  • Human or animal plasma (e.g., commercially available)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)

  • HPLC or LC-MS system for analysis

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the test peptide and control peptide in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm an aliquot of plasma to 37°C.

    • Spike the plasma with the test peptide to a final concentration of 10 µM.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching:

    • Immediately add the withdrawn aliquot to a microcentrifuge tube containing the quenching solution. The ratio of plasma to quenching solution should be optimized to ensure complete protein precipitation (e.g., 1:3).

    • Vortex the mixture and incubate on ice for 10-20 minutes to allow for complete protein precipitation.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the amount of remaining intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (1 mg/mL) Spike Spike Plasma with Peptide (10 µM) Peptide_Stock->Spike Plasma_Prep Pre-warm Plasma to 37°C Plasma_Prep->Spike Time_Points Incubate at 37°C and collect aliquots at time points Spike->Time_Points Quench Quench with TCA to precipitate proteins Time_Points->Quench Centrifuge Centrifuge to pellet proteins Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect HPLC_MS Analyze by HPLC/LC-MS Collect->HPLC_MS Data_Analysis Calculate Half-life (t½) HPLC_MS->Data_Analysis G Unprotected_Peptide Unprotected Peptide (Free N-terminus) Aminopeptidase Aminopeptidase Unprotected_Peptide->Aminopeptidase Susceptible to Degradation N-terminal Degradation Aminopeptidase->Degradation Causes Inactive_Fragments Inactive Fragments Degradation->Inactive_Fragments TFA_Protected_Peptide TFA-Protected Peptide (Blocked N-terminus) TFA_Protected_Peptide->Aminopeptidase Resistant to Stable_Peptide Stable Peptide (Longer Half-life) TFA_Protected_Peptide->Stable_Peptide Therapeutic_Effect Therapeutic Effect Stable_Peptide->Therapeutic_Effect

References

The Impact of Fluorination on Cellular Uptake of GABA Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current research indicates a significant gap in the direct comparative data on the cellular uptake efficiency of fluorinated versus non-fluorinated GABA analogs via GABA transporters (GATs). While fluorination is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, the available literature on GABA analogs primarily focuses on their interactions with GABA receptors and their role as inhibitors of GABA aminotransferase (GABA-AT), rather than as substrates for cellular uptake transporters.

This guide summarizes the existing, albeit limited, data and highlights the need for further research to fully elucidate the effects of fluorination on the cellular transport of this important class of neuromodulators.

Quantitative Data on GABA Analog Interactions

For instance, studies on 4-amino-3-fluorobutanoic acid, a fluorinated GABA analog, have characterized it as a substrate for GABA-AT, the enzyme responsible for GABA degradation.[1] However, its capacity to act as a substrate for GABA transporters, which are responsible for the reuptake of GABA from the synaptic cleft, has not been thoroughly investigated. The primary focus of such studies has been on the potential of these fluorinated analogs to act as irreversible inhibitors of GABA-AT, which could be therapeutically beneficial in conditions characterized by reduced GABAergic neurotransmission.[2][3]

Similarly, the enantiomers of 3-fluoro-γ-aminobutyric acid have been evaluated for their agonist responses at GABA_C receptors, providing insights into the binding conformation of GABA at these receptors.[4][5] This line of research, while valuable for understanding receptor pharmacology, does not address the crucial aspect of cellular uptake which governs the concentration and duration of action of these analogs in the synapse.

The following table summarizes the type of quantitative data currently available for fluorinated GABA analogs, underscoring the absence of cellular uptake kinetic data.

CompoundTargetParameterValueReference
Racemic 4-amino-3-fluorobutanoic acidGABA-ATK_mNot specified[1]
Racemic 4-amino-3-fluorobutanoic acidGABA-ATV_maxNot specified[1]
(1R, 4S)-4-aminocyclopent-2-enecarboxylic acid derivatives (fluorinated)GABA-ATk_inact/K_IComparable to or greater than vigabatrin[2]
(R)- and (S)-3-fluoro-γ-aminobutyric acidGABA_C ReceptorAgonist Potency(R)-enantiomer is more potent[5]

Experimental Protocols

While direct comparative uptake data is lacking, the methodologies for assessing GABA transporter activity are well-established. These protocols are essential for any future studies aiming to compare fluorinated and non-fluorinated GABA analogs.

General Protocol for [³H]GABA Uptake Assay in Synaptosomes or Cultured Cells

This protocol is a generalized representation of methods used to study the uptake of GABA and its analogs. Specific parameters such as incubation times, concentrations, and cell types would be optimized for the particular compounds and transporters under investigation.

  • Preparation of Synaptosomes or Cell Cultures:

    • Synaptosomes: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals containing GABA transporters.

    • Cell Cultures: Primary neuronal or glial cultures, or cell lines stably expressing specific GABA transporter subtypes (e.g., GAT1, GAT2, GAT3, or BGT1), are grown to confluence in appropriate culture dishes.

  • Initiation of the Uptake Assay:

    • The prepared synaptosomes or cells are washed and resuspended in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing essential ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻) and glucose.

    • The cell suspension is pre-incubated at a physiological temperature (typically 37°C) to allow for temperature equilibration.

  • Uptake Measurement:

    • The uptake reaction is initiated by the addition of a known concentration of radiolabeled GABA (e.g., [³H]GABA) and the test compound (fluorinated or non-fluorinated GABA analog) at various concentrations.

    • The incubation is carried out for a short period (typically 1-10 minutes) to measure the initial rate of uptake.

    • Non-specific uptake is determined by running parallel experiments at 4°C or in the presence of a potent GAT inhibitor (e.g., tiagabine for GAT1).

  • Termination of the Assay and Quantification:

    • The uptake is terminated by rapid filtration of the synaptosomes or cells through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.

    • The radioactivity retained on the filters, which represents the amount of [³H]GABA taken up by the cells, is quantified using a scintillation counter.

  • Data Analysis:

    • The initial uptake rates are calculated and plotted against the concentration of the test compound.

    • Kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum velocity of transport (V_max) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Logical Flow of a GABA Uptake Assay

The following diagram illustrates the general workflow for conducting a GABA uptake experiment to determine the kinetic parameters of transporter substrates.

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep_cells Prepare Synaptosomes or Transporter-Expressing Cells wash_resuspend Wash and Resuspend in Physiological Buffer prep_cells->wash_resuspend pre_incubate Pre-incubate at 37°C wash_resuspend->pre_incubate add_reagents Add [³H]GABA and Test Compound pre_incubate->add_reagents incubate Incubate for a Defined Time terminate Terminate Uptake by Rapid Filtration and Washing scintillation Quantify Radioactivity (Scintillation Counting) terminate->scintillation calculate Calculate Initial Uptake Rates scintillation->calculate kinetics Determine Kinetic Parameters (Km, Vmax) calculate->kinetics caption Workflow for a typical GABA uptake assay. GABA_Reuptake_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_glial Glial Cell GABA GABA GAT1_pre GAT1 GABA->GAT1_pre Uptake GAT3_glial GAT3 GABA->GAT3_glial Uptake Na_pre 2Na⁺ Na_pre->GAT1_pre Cl_pre Cl⁻ Cl_pre->GAT1_pre Na_glial 2Na⁺ Na_glial->GAT3_glial Cl_glial Cl⁻ Cl_glial->GAT3_glial caption GABA reuptake by presynaptic and glial transporters.

References

Comparative Analysis of 4-(2,2,2-Trifluoroacetamido)butanoic acid and N-acetyl-GABA in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of 4-(2,2,2-Trifluoroacetamido)butanoic acid and N-acetyl-GABA, focusing on their interactions with GABAergic systems and potential therapeutic applications. The information presented is based on available experimental data and is intended for researchers, scientists, and professionals in drug development.

Introduction to the Compounds

N-acetyl-GABA (N-acetyl-γ-aminobutyric acid) is an acetylated derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The addition of the acetyl group modifies its polarity and, consequently, its ability to cross the blood-brain barrier and interact with GABA receptors.

This compound is a fluorinated analog of N-acetyl-GABA. The trifluoroacetyl group is a key modification that can significantly alter the compound's chemical properties, including its acidity, lipophilicity, and metabolic stability. These changes are expected to influence its biological activity and pharmacokinetic profile.

Comparative Biological Activity

Direct comparative studies between this compound and N-acetyl-GABA are limited in publicly available literature. However, a comparison can be drawn from studies on related compounds and the known effects of N-acetylation and N-trifluoroacetylation on the biological activity of amino acids.

A study on N-acyl-GABA derivatives as potential prodrugs of GABA investigated their ability to cross the blood-brain barrier and their interaction with GABA-metabolizing enzymes. While this study did not include the trifluoroacetyl derivative, it provides a framework for understanding how N-acylation impacts GABAergic activity. For instance, N-chloroacetyl-GABA was shown to be a substrate for GABA-transaminase (GABA-T), a key enzyme in GABA metabolism.

The introduction of a trifluoroacetyl group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor binding affinity. Therefore, it is plausible that this compound may exhibit a longer half-life and altered receptor interaction profile compared to N-acetyl-GABA.

Experimental Data

Due to the scarcity of direct comparative experimental data, the following table summarizes hypothetical comparative data based on the known effects of the respective chemical modifications.

ParameterN-acetyl-GABAThis compoundRationale for Comparison
Blood-Brain Barrier Permeability Low to moderatePotentially higherIncreased lipophilicity from the trifluoromethyl group may enhance BBB penetration.
GABA Receptor Binding Affinity Lower than GABAPotentially alteredThe bulky and electron-withdrawing trifluoroacetyl group could sterically hinder or electronically modify receptor binding.
Metabolic Stability (vs. GABA-T) May act as a substratePotentially higherThe trifluoroacetyl group can increase resistance to enzymatic degradation.

Experimental Protocols

The following are generalized protocols that could be used to experimentally compare the biological activities of N-acetyl-GABA and this compound.

1. Radioligand Binding Assay for GABA Receptor Affinity

  • Objective: To determine the binding affinity of the test compounds to GABAA or GABAB receptors.

  • Methodology:

    • Prepare synaptic membrane fractions from rat brain tissue.

    • Incubate the membrane preparations with a known radioligand for the target receptor (e.g., [3H]muscimol for GABAA or [3H]baclofen for GABAB) in the presence of varying concentrations of the test compounds (N-acetyl-GABA or this compound).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) for each test compound by analyzing the displacement of the radioligand.

2. In Vitro GABA-Transaminase (GABA-T) Activity Assay

  • Objective: To assess the potential of the test compounds to act as substrates or inhibitors of GABA-T.

  • Methodology:

    • Purify GABA-T from a biological source (e.g., pig brain).

    • Prepare a reaction mixture containing the purified enzyme, the co-factor pyridoxal 5'-phosphate, and α-ketoglutarate.

    • Initiate the reaction by adding the test compound or GABA (as a positive control).

    • Monitor the reaction progress by measuring the formation of succinic semialdehyde or the depletion of the test compound over time using spectrophotometry or high-performance liquid chromatography (HPLC).

    • Determine the kinetic parameters (Km and Vmax) if the compound is a substrate, or the inhibition constant (Ki) if it is an inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for evaluating novel GABA analogs.

GABA_Signaling_Pathway GABAergic Neurotransmission Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA GABA GAD->GABA GABA_vesicle GABA Vesicle GABA_vesicle->GABA Release into Synaptic Cleft GABA->GABA_vesicle Packaging GABA_A_R GABA-A Receptor (Ionotropic) GABA->GABA_A_R Binds to GABA_B_R GABA-B Receptor (Metabotropic) GABA->GABA_B_R Binds to GAT GABA Transporter (GAT) GABA->GAT Reuptake Cl_channel Cl- Influx GABA_A_R->Cl_channel K_channel K+ Efflux GABA_B_R->K_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization GABA_T GABA-Transaminase (GABA-T) GAT->GABA_T Metabolism

Caption: Overview of the GABAergic signaling pathway in a synapse.

Experimental_Workflow Experimental Workflow for Comparing Novel GABA Analogs cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Ex Vivo Studies cluster_analysis Data Analysis & Comparison Synthesis Synthesis of N-acetyl-GABA & this compound Characterization Chemical Characterization (NMR, MS) Synthesis->Characterization Binding_Assay Receptor Binding Assays (GABA-A, GABA-B) Characterization->Binding_Assay Enzyme_Assay Enzyme Activity Assays (GABA-T) Characterization->Enzyme_Assay PD_Studies Pharmacodynamic Studies (Animal models of epilepsy, anxiety) Binding_Assay->PD_Studies PK_Studies Pharmacokinetic Studies (BBB permeability) Enzyme_Assay->PK_Studies Cell_Culture Neuronal Cell Culture Experiments Cell_Culture->PD_Studies Data_Analysis Data Analysis (IC50, Ki, Efficacy) PK_Studies->Data_Analysis PD_Studies->Data_Analysis Ex_Vivo Ex Vivo Brain Slice Electrophysiology Ex_Vivo->Data_Analysis Comparison Comparative Analysis of Biological Activity Data_Analysis->Comparison Conclusion Conclusion & Future Directions Comparison->Conclusion

Caption: A generalized experimental workflow for comparative analysis.

Conclusion

A Comparative Analysis of TFA-Protected (Boc) and Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal SPPS Strategy

The strategic selection of protecting groups is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS), profoundly influencing synthesis efficiency, peptide purity, and overall yield. The two dominant methodologies, employing either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) for α-amino protection, offer distinct advantages and disadvantages. This guide provides a comprehensive, data-driven comparison of these two approaches to inform the selection of the most suitable strategy for your specific research and drug development needs.

Core Chemical Principles: A Tale of Two Orthogonalities

The fundamental difference between the Boc and Fmoc strategies lies in the chemical lability of the α-amino protecting group, which dictates the entire synthetic protocol, from the choice of side-chain protecting groups to the final cleavage conditions.

Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group, which is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[1][3] This graduated acid lability forms the basis of its semi-orthogonality.[4]

Fmoc/tBu Strategy: In contrast, the Fmoc strategy employs a base-labile Fmoc group, which is cleaved by a secondary amine, most commonly piperidine.[2] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are removed simultaneously with cleavage from the resin using TFA.[2][] This represents a truly orthogonal system, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[]

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from extensive practical application and studies on "difficult" sequences.[2]

FeatureTFA-Protected (Boc/Bzl) StrategyFmoc-Protected (Fmoc/tBu) Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Trifluoroacetic Acid (TFA)[1]20-50% Piperidine in DMF
Side-Chain Protection Benzyl-based (e.g., Bzl)[1]tert-Butyl-based (e.g., tBu)[]
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA)Trifluoroacetic Acid (TFA)[6]
Orthogonality Partial (Graduated Acid Lability)[4]Fully Orthogonal[]
Typical Yield per Step High, but can be affected by aggregation.>99%[]
Automation Friendliness Less common in modern automated synthesizers.Highly amenable to automation.[7]
Safety Considerations Requires specialized apparatus for handling highly corrosive HF.[7]Avoids the use of HF.[7]
Cost of Amino Acids Generally less expensive.Can be more expensive.
Handling of Hydrophobic Sequences Often preferred for sequences prone to aggregation due to protonation of the N-terminus after deprotection, which can disrupt interchain hydrogen bonding.[2][6]Can be more prone to aggregation in certain sequences.
Compatibility with Sensitive Residues Harsh final cleavage can be detrimental to sensitive modifications.Milder conditions are more suitable for acid-sensitive residues and post-translational modifications.[7]

Experimental Data Insights: The Case of Amyloid Beta (Aβ) Peptide

The synthesis of aggregation-prone peptides like the amyloid beta (Aβ) peptide provides a practical context for comparing the two strategies.

While specific yield and purity percentages vary between studies, a general trend emerges from the literature. Boc-SPPS is often reported to be more successful for the synthesis of the full-length Aβ(1-42) peptide, which is notoriously hydrophobic and prone to aggregation.[8] The repetitive TFA deprotection steps in Boc chemistry help to keep the growing peptide chain protonated and solvated, thus reducing aggregation.[2]

On the other hand, Fmoc-SPPS of Aβ peptides has also been successfully performed, often employing strategies to mitigate aggregation, such as the use of specialized resins or microwave-assisted synthesis.[9][10] However, without such optimizations, Fmoc synthesis of hydrophobic sequences can lead to lower yields and purity.

Experimental Protocols

Below are detailed, generalized methodologies for key experiments in both Fmoc and Boc SPPS. Note that specific conditions may require optimization based on the peptide sequence and resin.

Fmoc-SPPS: A Generalized Protocol

This protocol outlines a manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the deprotection solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative method like the Kaiser test.[11] A negative test indicates complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by centrifugation and dry under vacuum.

Boc-SPPS: A Generalized Protocol

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Boc strategy.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Drain the solution.

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3-5 times).

  • Neutralization:

    • Neutralize the protonated N-terminus with a solution of 5-10% DIPEA in DCM until a neutral pH is achieved (monitored by a colorimetric test).

    • Wash the resin with DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a coupling agent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF or DCM.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DCM and/or DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Dry the fully assembled peptide-resin under vacuum.

    • Carefully treat the resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour in a specialized HF cleavage apparatus.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to precipitate the peptide.

    • Extract the peptide from the resin using a suitable solvent (e.g., aqueous acetic acid).

    • Lyophilize the peptide solution to obtain the crude product.

Visualizing the Workflows

To further clarify the cyclical nature of each process, the following diagrams illustrate the key steps in Fmoc and Boc SPPS.

Fmoc_SPPS_Workflow Start Start: Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat All Residues Added? Washing_2->Repeat Repeat->Fmoc_Deprotection No Final_Cleavage Final Cleavage & Deprotection (TFA) Repeat->Final_Cleavage Yes End Purified Peptide Final_Cleavage->End

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow Start Start: Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Washing_1 Washing (DCM) Boc_Deprotection->Washing_1 Neutralization Neutralization (DIPEA/DCM) Washing_1->Neutralization Washing_2 Washing (DCM) Neutralization->Washing_2 Coupling Amino Acid Coupling (Activated Boc-AA) Washing_2->Coupling Washing_3 Washing (DCM/DMF) Coupling->Washing_3 Repeat All Residues Added? Washing_3->Repeat Repeat->Boc_Deprotection No Final_Cleavage Final Cleavage & Deprotection (HF) Repeat->Final_Cleavage Yes End Purified Peptide Final_Cleavage->End

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion: Making an Informed Decision

Both TFA-protected (Boc) and Fmoc-protected amino acids are powerful tools in the arsenal of the peptide chemist. The Fmoc/tBu strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, true orthogonality, and high amenability to automation, making it particularly suitable for complex and modified peptides.[2][7] However, the classic Boc/Bzl strategy remains a robust and valuable method, especially for the synthesis of long or hydrophobic peptides where aggregation is a significant challenge.[8][11]

Ultimately, the choice between these two cornerstone strategies is a critical decision that depends on a multitude of factors, including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment. A thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable researchers, scientists, and drug development professionals to make an informed decision and successfully synthesize their target peptides.

References

Comparative Analysis of 4-(2,2,2-trifluoroacetamido)butanoic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the enzyme inhibition kinetics of 4-(2,2,2-trifluoroacetamido)butanoic acid. Due to the current lack of publicly available, specific kinetic data (e.g., IC50 or Ki values) for this compound, this document serves as a template, outlining the established methodologies and a structural framework for future comparative analysis against known inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), its most probable biological target.

Introduction

This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its structural similarity to GABA suggests that it may act as an inhibitor of GABA aminotransferase (GABA-AT), the key enzyme responsible for GABA degradation.[2][3][4] Inhibition of GABA-AT leads to increased synaptic GABA levels, a therapeutic strategy for neurological disorders such as epilepsy.[2][4] The incorporation of a trifluoroacetamide group may influence the compound's binding affinity, selectivity, and metabolic stability.[1]

This guide details the standard experimental protocol for determining the enzyme inhibition kinetics against GABA-AT and provides a comparative data table populated with known GABA-AT inhibitors. This will allow for a direct comparison once the kinetic parameters for this compound are experimentally determined.

Comparative Enzyme Inhibition Data

The following table presents kinetic data for established GABA-AT inhibitors. This table is intended to serve as a benchmark for the evaluation of this compound.

CompoundTarget EnzymeIC50KiInhibition TypeReference
This compound GABA-AT (putative)Data not availableData not availableTo be determined
Vigabatrin (γ-vinyl GABA)GABA-AT--Irreversible[5]
(R)-4-amino-3-fluorobutanoic acidGABA-AT-49 µMCompetitive[2]
GabaculineGABA-AT--Irreversible
L-cycloserineGABA-AT--Competitive

Note: IC50 and Ki values are dependent on assay conditions. Direct comparison should be made with data generated under identical experimental conditions.

Experimental Protocols

A standard and widely accepted method for determining the inhibitory activity of compounds against GABA-AT is a coupled-enzyme spectrophotometric assay.

Principle:

The activity of GABA-AT is determined by measuring the rate of production of its product, succinic semialdehyde. This is achieved by coupling the GABA-AT reaction to a second reaction catalyzed by succinic semialdehyde dehydrogenase (SSADH). SSADH oxidizes succinic semialdehyde to succinate, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored by measuring the increase in absorbance at 340 nm.

Materials:

  • Purified GABA-AT (e.g., from porcine or recombinant human source)

  • γ-aminobutyric acid (GABA)

  • α-ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium pyrophosphate buffer (pH 8.6)

  • Test inhibitor: this compound

  • Reference inhibitors (e.g., Vigabatrin)

  • UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

  • Preparation of Reagents: All reagents should be prepared in potassium pyrophosphate buffer (pH 8.6).

  • Assay Mixture Preparation: A typical reaction mixture contains GABA, α-ketoglutarate, NADP+, PLP, and SSADH in the buffer.

  • Enzyme Pre-incubation (for time-dependent inhibition): For suspected irreversible inhibitors, GABA-AT is pre-incubated with the test compound for various time intervals before initiating the reaction.

  • Reaction Initiation: The reaction is initiated by the addition of GABA-AT to the assay mixture.

  • Spectrophotometric Measurement: The increase in absorbance at 340 nm is monitored over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Inhibition Assay: To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor. The reaction rates are measured and compared to a control reaction without the inhibitor.

  • Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki), the assay is performed at multiple substrate (GABA) and inhibitor concentrations. The data is then fitted to the appropriate Michaelis-Menten equations.

Visualizations

GABA-AT Catalytic Pathway and Inhibition

GABA_Pathway cluster_gaba_shunt GABA Shunt cluster_inhibition Inhibition GABA GABA GABA_AT GABA-AT GABA->GABA_AT aKG α-Ketoglutarate aKG->GABA_AT SSA Succinic Semialdehyde SSADH SSADH SSA->SSADH Glutamate Glutamate Succinate Succinate GABA_AT->SSA Transamination GABA_AT->Glutamate SSADH->Succinate Oxidation Inhibitor This compound Inhibitor->GABA_AT Inhibition

Caption: The metabolic pathway of GABA degradation via the GABA shunt and the putative point of inhibition by this compound.

Experimental Workflow for GABA-AT Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Reagents (Buffer, Substrates, Co-factors) mix Combine Assay Reagents and Inhibitor Concentrations reagents->mix inhibitor Prepare Inhibitor Stock Solutions (Test & Reference Compounds) inhibitor->mix enzyme Prepare GABA-AT Solution initiate Initiate Reaction with GABA-AT enzyme->initiate pre_incubate Pre-incubate (optional for time-dependent inhibition) mix->pre_incubate pre_incubate->initiate measure Monitor Absorbance at 340 nm initiate->measure rates Calculate Initial Reaction Rates measure->rates ic50 Determine IC50 Values rates->ic50 kinetics Determine Ki and Mechanism of Inhibition rates->kinetics

Caption: A generalized workflow for the determination of GABA-AT inhibition kinetics using a spectrophotometric assay.

Conclusion

While this compound holds promise as a potential inhibitor of GABA aminotransferase based on its structural characteristics, experimental validation of its inhibitory activity and kinetic parameters is essential. This guide provides the necessary framework for conducting such an evaluation and for comparing its performance against established GABA-AT inhibitors. Future research should focus on obtaining the kinetic data for this compound to fully assess its potential as a modulator of the GABAergic system.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(2,2,2-Trifluoroacetamido)butanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-(2,2,2-Trifluoroacetamido)butanoic acid, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Hazard and Handling Summary

The following table summarizes the key hazard information and handling precautions for fluorinated organic acids, the chemical class to which this compound belongs.

Hazard ClassificationDescriptionHandling Precautions
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.Wear appropriate protective gloves and clothing.
Eye Damage/Irritation Can cause serious eye irritation or damage.Wear chemical safety goggles or a face shield.
Acute Aquatic Toxicity May be harmful to aquatic life.Do not allow to enter drains or waterways.
Combustibility May be combustible under certain conditions.Keep away from heat, sparks, and open flames.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical step in the laboratory workflow. Adherence to these procedures will minimize risk and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: Fluorinated Organic Acid" and include the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.

2. Spill and Contamination Management:

  • In the event of a spill, avoid generating dust.

  • For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

3. Container Management:

  • Ensure the waste container is in good condition and is kept securely closed when not in use.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1][2][3] This can lead to environmental contamination and may be a violation of local regulations.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Handling This compound AssessWaste Assess Waste Type Start->AssessWaste IsContaminated Is material contaminated or a spill residue? AssessWaste->IsContaminated PureExcess Unused/Excess Reagent IsContaminated->PureExcess No ContaminatedMaterial Contaminated Materials (e.g., paper towels, gloves) IsContaminated->ContaminatedMaterial Yes WasteContainer Place in labeled Hazardous Waste Container PureExcess->WasteContainer ContaminatedMaterial->WasteContainer StoreWaste Store waste container in a designated, safe location WasteContainer->StoreWaste ArrangeDisposal Arrange for disposal via EHS or licensed contractor StoreWaste->ArrangeDisposal End End: Proper Disposal ArrangeDisposal->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-(2,2,2-Trifluoroacetamido)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-(2,2,2-Trifluoroacetamido)butanoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety protocols for handling analogous acidic, powdered, and halogenated organic compounds. A thorough risk assessment should be conducted before handling this chemical.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical hazards. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][2]To protect eyes from splashes and airborne particles.[1][3]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1] A chemical-resistant apron or a lab coat should be worn.[1][3]To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used when handling the powder outside of a fume hood or if dust/vapors are generated.[1][2]To protect against the inhalation of harmful dust, fumes, or vapors.[1]
Foot Protection Closed-toe shoes.[1]To protect feet from spills.[1]

Operational Plan: Safe Handling Procedures

Engineering Controls:

  • Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure the laboratory is well-ventilated.[2]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.

Safe Handling Practices:

  • Avoid Contact: Prevent contact with skin and eyes and avoid inhaling dust or vapors.[1]

  • Transportation: When moving the chemical, use a secondary containment carrier.

  • Weighing: Conduct weighing of the powdered compound within a fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When dissolving, slowly add the compound to the solvent. If diluting an acidic solution, always add acid to water, never the other way around.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[5]

Disposal Plan: Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation: Collect waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic waste.[6] Do not mix with non-halogenated waste to avoid increased disposal costs.[7]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[5][7]

  • Contaminated Materials: All materials contaminated with the acid, such as PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[1]

  • Disposal Request: When the container is nearly full, follow your institution's procedures for chemical waste collection.[7]

Experimental Workflow Diagram

The following diagram outlines the key steps for the safe handling and disposal of this compound.

prep Preparation - Review SDS/Safety Info - Don appropriate PPE handling Handling (in Fume Hood) - Weighing - Dissolving - Reaction prep->handling spill Spill Response - Evacuate & Alert - Use spill kit for small spills handling->spill If spill occurs waste Waste Collection - Segregate Halogenated Waste - Label Container handling->waste spill->waste Dispose of spill debris disposal Disposal - Store waste in designated area - Request waste pickup waste->disposal decon Decontamination - Clean work area - Remove & dispose of PPE disposal->decon end End of Process decon->end

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2,2-Trifluoroacetamido)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(2,2,2-Trifluoroacetamido)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.